5-Hexen-2-ol, 2-methyl-
Description
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Structure
3D Structure
Properties
IUPAC Name |
2-methylhex-5-en-2-ol | |
|---|---|---|
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C7H14O/c1-4-5-6-7(2,3)8/h4,8H,1,5-6H2,2-3H3 | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
RVHXDRXNRJQLGG-UHFFFAOYSA-N | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
CC(C)(CCC=C)O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C7H14O | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
DSSTOX Substance ID |
DTXSID10168286 | |
| Record name | 5-Hexen-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Molecular Weight |
114.19 g/mol | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
CAS No. |
16744-89-1 | |
| Record name | 5-Hexen-2-ol, 2-methyl- | |
| Source | ChemIDplus | |
| URL | https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0016744891 | |
| Description | ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system. | |
| Record name | 5-Hexen-2-ol, 2-methyl- | |
| Source | EPA DSSTox | |
| URL | https://comptox.epa.gov/dashboard/DTXSID10168286 | |
| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |
Foundational & Exploratory
What are the physical and chemical properties of 2-methyl-5-hexen-2-ol?
An In-depth Technical Guide to the Physical and Chemical Properties of 2-methyl-5-hexen-2-ol
Introduction
2-methyl-5-hexen-2-ol is a bifunctional organic molecule featuring both a tertiary alcohol and a terminal alkene. This unique structural arrangement imparts a distinct profile of physical properties and chemical reactivity, making it a valuable intermediate in organic synthesis. As a tertiary alcohol, it exhibits resistance to oxidation, while the terminal double bond is susceptible to a variety of electrophilic addition reactions. The spatial relationship between these two functional groups also allows for the potential of intramolecular cyclization reactions, leading to the formation of heterocyclic compounds.
This guide provides a comprehensive overview of the physical and chemical properties of 2-methyl-5-hexen-2-ol, intended for researchers, chemists, and professionals in drug development. We will delve into its structural characteristics, physicochemical parameters, spectral signatures, and characteristic chemical transformations. Furthermore, this document outlines exemplary experimental protocols and safety considerations, grounding theoretical knowledge in practical laboratory application.
Compound Identification and Structure
Correctly identifying a chemical compound is the foundation of all scientific investigation. The following section provides the key identifiers for 2-methyl-5-hexen-2-ol.
The structure consists of a six-carbon hexane chain with a double bond at the 5-position (a terminal alkene) and a hydroxyl group (-OH) and a methyl group (-CH₃) both attached to the 2-position, creating a tertiary alcohol.
| Identifier | Value | Source |
| IUPAC Name | 2-methylhex-5-en-2-ol | [1] |
| CAS Number | 16744-89-1 | [1][2] |
| Molecular Formula | C₇H₁₄O | [1][2][3] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| InChI Key | RVHXDRXNRJQLGG-UHFFFAOYSA-N | [1][2] |
| Canonical SMILES | CC(C)(CCC=C)O | [1] |
Physical and Physicochemical Properties
The physical properties of 2-methyl-5-hexen-2-ol are dictated by its molecular structure. The presence of the hydroxyl group allows for hydrogen bonding, which typically results in a higher boiling point and greater water solubility compared to alkanes of similar molecular weight. However, the relatively long carbon chain imparts significant nonpolar character, moderating these effects.
| Property | Value | Unit | Source / Note |
| Appearance | Colorless to pale yellow liquid | - | Assumed based on isomers[4][5] |
| Density | 0.839 | g/mL | [3] |
| Boiling Point | 163.2 | °C at 760 mmHg | For isomer 5-methyl-5-hexen-2-ol[6][7] |
| Flash Point | 61.6 | °C | For isomer 5-methyl-5-hexen-2-ol[6][7] |
| Refractive Index | 1.434 | - | [3] |
| Water Solubility | 4866 | mg/L at 25 °C | Estimated for isomer 5-methyl-5-hexen-2-ol[4][5] |
| LogP (o/w) | 1.6 | - | Computed by XLogP3[1] |
Chemical Properties and Reactivity
The chemistry of 2-methyl-5-hexen-2-ol is defined by the interplay of its two functional groups: the tertiary alcohol and the terminal alkene.
Reactivity of the Tertiary Alcohol
The hydroxyl group is situated on a tertiary carbon, which is a carbon atom bonded to three other carbon atoms. This structural feature has two primary consequences:
-
Resistance to Oxidation: Unlike primary or secondary alcohols, tertiary alcohols cannot be oxidized without breaking carbon-carbon bonds. Reagents such as chromic acid or potassium permanganate will not readily convert the alcohol to a ketone or carboxylic acid under standard conditions. This stability is a key differentiator in synthetic planning.
-
Susceptibility to SN1 Substitution: In the presence of strong acids (e.g., HBr, HCl), the hydroxyl group can be protonated to form a good leaving group (water). The departure of water generates a relatively stable tertiary carbocation at the C2 position. This carbocation can then be attacked by a nucleophile, leading to substitution products.
Reactivity of the Alkene
The terminal C=C double bond is electron-rich and readily undergoes electrophilic addition reactions. Some characteristic reactions include:
-
Hydrogenation: In the presence of a metal catalyst (e.g., Pd, Pt, or Ni), hydrogen gas (H₂) will add across the double bond to yield the corresponding saturated alcohol, 2-methyl-2-hexanol.
-
Halogenation: Electrophiles like bromine (Br₂) or chlorine (Cl₂) will add across the double bond to form a dihaloalkane, 5,6-dihalo-2-methyl-2-hexanol.
-
Hydrohalogenation: The addition of hydrogen halides (e.g., HBr) proceeds via a carbocation intermediate. According to Markovnikov's rule, the hydrogen atom will add to the carbon atom that already has more hydrogen atoms (C6), and the halide will add to the more substituted carbon (C5), forming 5-halo-2-methyl-2-hexanol.
-
Hydration: Acid-catalyzed addition of water will also follow Markovnikov's rule, leading to the formation of a diol, 2-methylhexane-2,5-diol.
Intramolecular Cyclization
A particularly noteworthy reaction for a molecule with this structure is acid-catalyzed intramolecular cyclization. Protonation of the double bond can generate a secondary carbocation at the C5 position. This carbocation can then be attacked by the lone pair of electrons on the oxygen atom of the hydroxyl group. This nucleophilic attack results in the formation of a five-membered ring, a substituted tetrahydrofuran derivative (2,2,5-trimethyltetrahydrofuran). This type of reaction is a powerful tool in the synthesis of cyclic ethers.
Spectroscopic and Chromatographic Characterization
Confirming the identity and purity of 2-methyl-5-hexen-2-ol relies on a combination of modern analytical techniques.
Workflow for Structural Elucidation
The following diagram outlines a typical workflow for the characterization of a synthesized sample of 2-methyl-5-hexen-2-ol.
Caption: Workflow for purification and structural confirmation.
-
¹H NMR Spectroscopy: The proton NMR spectrum is expected to show characteristic signals: a broad singlet for the hydroxyl proton (-OH), a singlet for the two equivalent methyl groups at C2, multiplets for the methylene protons at C3 and C4, and distinct signals in the vinyl region (4.9-5.9 ppm) for the three protons of the terminal alkene.
-
¹³C NMR Spectroscopy: The carbon NMR spectrum should display seven distinct signals corresponding to the seven carbon atoms in the molecule, including signals for the quaternary carbon at C2, the two carbons of the double bond, and the four other aliphatic carbons.
-
Infrared (IR) Spectroscopy: The IR spectrum provides crucial information about the functional groups. Key expected absorptions include a broad peak around 3300-3500 cm⁻¹ for the O-H stretch of the alcohol, a sharp peak around 1640 cm⁻¹ for the C=C stretch of the alkene, and C-H stretching peaks just above and below 3000 cm⁻¹.[2]
-
Mass Spectrometry (MS): Electron ionization mass spectrometry would likely show a molecular ion peak (M⁺) at m/z 114. Fragmentation patterns would include the loss of a methyl group (m/z 99) and the loss of water (m/z 96) from the molecular ion.
-
Gas Chromatography (GC): GC is an excellent technique for assessing the purity of the compound and is often coupled with mass spectrometry (GC-MS) for definitive identification. The NIST Chemistry WebBook lists gas chromatography data for this compound.[2]
Exemplary Experimental Protocol: Acid-Catalyzed Intramolecular Cyclization
This protocol describes a representative procedure for the synthesis of 2,2,5-trimethyltetrahydrofuran from 2-methyl-5-hexen-2-ol. This protocol is self-validating by including steps for reaction monitoring and product purification, which inherently confirm the reaction's success.
Objective: To synthesize 2,2,5-trimethyltetrahydrofuran via acid-catalyzed intramolecular cyclization.
Materials:
-
2-methyl-5-hexen-2-ol (1.0 eq)
-
Anhydrous Dichloromethane (DCM)
-
Sulfuric Acid (H₂SO₄), 10 mol%
-
Saturated Sodium Bicarbonate (NaHCO₃) solution
-
Anhydrous Magnesium Sulfate (MgSO₄)
-
Round-bottom flask, magnetic stirrer, condenser, separatory funnel
Procedure:
-
Reaction Setup: Dissolve 2-methyl-5-hexen-2-ol in anhydrous DCM in a round-bottom flask equipped with a magnetic stirrer. The use of an anhydrous solvent is critical to prevent the competing intermolecular hydration of the alkene.
-
Catalyst Addition: Slowly add 10 mol% sulfuric acid to the stirred solution at 0 °C (ice bath). The catalytic amount of strong acid is sufficient to protonate the alkene and initiate the cyclization cascade without causing excessive side reactions.
-
Reaction Monitoring: Allow the reaction to warm to room temperature and stir for 4-6 hours. Monitor the reaction progress by taking small aliquots and analyzing them by Thin Layer Chromatography (TLC) or GC, observing the disappearance of the starting material.
-
Work-up and Quenching: Once the reaction is complete, quench the acid catalyst by slowly adding saturated NaHCO₃ solution until gas evolution ceases. This neutralizes the acid, stopping the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Wash the organic layer sequentially with saturated NaHCO₃ solution and brine. This removes residual acid and water-soluble impurities.
-
Drying and Filtration: Dry the organic layer over anhydrous MgSO₄. The drying agent removes trace amounts of water. Filter the mixture to remove the drying agent.
-
Solvent Removal and Purification: Remove the DCM solvent using a rotary evaporator. The crude product can then be purified by fractional distillation under reduced pressure to yield the pure 2,2,5-trimethyltetrahydrofuran.
Safety and Handling
2-methyl-5-hexen-2-ol is classified as a hazardous substance and requires careful handling.
-
GHS Hazard Statements: According to GHS classifications, this compound is a flammable liquid and vapor (H226). It causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Precautions for Use: Handle in a well-ventilated area, preferably in a chemical fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and chemical-resistant gloves.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated place away from heat, sparks, and open flames.[8]
-
Disposal: Dispose of waste material in accordance with local, regional, and national regulations. Do not allow it to enter drains or waterways.
Conclusion
2-methyl-5-hexen-2-ol is a versatile chemical building block whose properties are a direct reflection of its bifunctional nature. The stability of its tertiary alcohol group combined with the reactivity of its terminal alkene allows for a wide range of selective chemical transformations. A thorough understanding of its physical properties, spectral characteristics, and reactivity, as outlined in this guide, is essential for its effective application in research and development. Proper safety and handling procedures must be followed to mitigate the risks associated with this flammable and irritant compound.
References
-
National Institute of Standards and Technology (NIST). (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Stenutz, R. (n.d.). 2-methyl-5-hexen-2-ol. Stenutz. Retrieved from [Link]
-
National Center for Biotechnology Information. (n.d.). 5-Hexen-2-ol, 2-methyl-. PubChem. Retrieved from [Link]
-
LookChem. (n.d.). Cas 50551-88-7, 5-METHYL-5-HEXEN-2-OL. Retrieved from [Link]
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-ol. Retrieved from [Link]
-
FlavScents. (n.d.). 5-methyl-5-hexen-2-ol. Retrieved from [Link]
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- 3. 2-methyl-5-hexen-2-ol [stenutz.eu]
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- 6. Cas 50551-88-7,5-METHYL-5-HEXEN-2-OL | lookchem [lookchem.com]
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2-methyl-5-hexen-2-ol IUPAC name and canonical SMILES string
An In-Depth Technical Guide to 2-Methyl-5-hexen-2-ol
This guide provides a comprehensive technical overview of 2-methyl-5-hexen-2-ol, a bifunctional organic molecule featuring a tertiary alcohol and a terminal alkene. The content is structured to deliver not just procedural steps but also the underlying scientific rationale, targeting researchers, scientists, and professionals in drug development and chemical synthesis.
Core Identification and Molecular Structure
Correctly identifying a chemical entity is the foundational step for all subsequent research and development. The nomenclature and structural representation provide the universal language for scientists to discuss and replicate work.
IUPAC Name: The systematic name for this compound under the rules of the International Union of Pure and Applied Chemistry is 2-methylhex-5-en-2-ol .[1][2]
Canonical SMILES: The Simplified Molecular Input Line Entry System (SMILES) string, a line notation for encoding molecular structures, is CC(C)(CCC=C)O .[1]
Key Identifiers:
-
Molecular Weight: 114.19 g/mol [1]
Molecular Structure Visualization
The structure combines a six-carbon chain with key functional groups. The hydroxyl (-OH) group and a methyl group are located at position 2, defining it as a tertiary alcohol. A carbon-carbon double bond is located at position 5. This arrangement offers distinct sites for chemical modification.
Caption: 2D structure of 2-methyl-5-hexen-2-ol.
Physicochemical Properties
Understanding the physical and chemical properties of a molecule is critical for designing experiments, purification protocols, and formulation strategies. The data below is a consolidation of computed and experimental values.
| Property | Value | Source |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| Molecular Formula | C₇H₁₄O | PubChem[1] |
| Density | 0.839 g/mL (Predicted) | Stenutz[3] |
| XLogP3 | 1.6 | PubChem[1] |
| Kovats Retention Index | 1348 (Standard Polar Column) | NIST[1] |
| Refractive Index | 1.434 (Predicted) | Stenutz[3] |
-
XLogP3: This value indicates a moderate lipophilicity, suggesting the compound will have solubility in a range of organic solvents but limited solubility in water.
-
Kovats Retention Index: This experimental value is crucial for chromatographic method development, particularly for Gas Chromatography (GC), allowing for the prediction of retention times.[2]
Synthesis and Purification
While numerous synthetic routes can be envisioned, the most direct and reliable method for preparing a tertiary alcohol like 2-methyl-5-hexen-2-ol is the Grignard reaction. This approach is a cornerstone of carbon-carbon bond formation in organic chemistry.
Proposed Synthetic Pathway: Grignard Reaction
The synthesis involves the reaction of a Grignard reagent, specifically allylmagnesium bromide, with a ketone, acetone. The nucleophilic allyl group attacks the electrophilic carbonyl carbon of acetone, and subsequent acidic workup yields the desired tertiary alcohol.
Caption: Workflow for the synthesis of 2-methyl-5-hexen-2-ol.
Experimental Protocol: Synthesis
Disclaimer: This protocol is a representative method and should be performed by qualified personnel with appropriate safety measures.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a dropping funnel, and a reflux condenser under an inert atmosphere (e.g., Nitrogen or Argon).
-
Reagent Addition: Charge the flask with a solution of acetone in anhydrous diethyl ether. Cool the flask to 0°C in an ice bath.
-
Grignard Reaction: Add allylmagnesium bromide solution (typically 1.0 M in diethyl ether) dropwise via the dropping funnel to the stirred acetone solution. Maintain the temperature at 0°C during the addition. Causality: The dropwise addition and low temperature are crucial to control the exothermic reaction and prevent side reactions.
-
Reaction Progression: After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours to ensure completion.
-
Quenching and Workup: Cool the reaction mixture back to 0°C and slowly quench it by adding a saturated aqueous solution of ammonium chloride (NH₄Cl). Trustworthiness: Using saturated NH₄Cl is a standard, self-validating method for quenching Grignard reactions; it is acidic enough to protonate the alkoxide but mild enough to avoid potential acid-catalyzed degradation of the product.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the organic layer. Extract the aqueous layer twice more with diethyl ether.
-
Purification: Combine the organic extracts, dry over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent under reduced pressure. The resulting crude oil can be purified by fractional distillation or flash column chromatography.
Key Chemical Reactions and Mechanistic Insights
The bifunctional nature of 2-methyl-5-hexen-2-ol allows for a variety of chemical transformations, targeting either the tertiary alcohol or the terminal alkene.
A. Acid-Catalyzed Dehydration
Tertiary alcohols readily undergo dehydration in the presence of an acid catalyst (e.g., H₂SO₄, TsOH) to form alkenes. Due to the substitution pattern, multiple isomeric dienes can be formed via E1 elimination, with the major product typically being the most thermodynamically stable conjugated diene (Zaitsev's rule).
Caption: E1 mechanism for the dehydration of 2-methyl-5-hexen-2-ol.
B. Electrophilic Addition to the Alkene
The terminal double bond is susceptible to electrophilic attack. A key reaction in synthetic chemistry is hydroboration-oxidation, which results in the anti-Markovnikov addition of water across the double bond, yielding a primary alcohol. This provides a method for selectively functionalizing the opposite end of the molecule.
Protocol: Hydroboration-Oxidation
-
Hydroboration: Dissolve 2-methyl-5-hexen-2-ol in anhydrous tetrahydrofuran (THF). Add borane-THF complex (BH₃·THF) dropwise at 0°C. Allow the mixture to stir at room temperature for several hours.
-
Oxidation: Carefully add aqueous sodium hydroxide solution, followed by the slow, dropwise addition of hydrogen peroxide (30% solution) while maintaining the temperature below 40°C.
-
Workup: After stirring, separate the layers and extract the aqueous phase with ether. The combined organic layers are dried and concentrated to yield 2-methylhexane-2,6-diol.
Applications in Research and Drug Development
While 2-methyl-5-hexen-2-ol does not have direct, documented applications as a therapeutic agent, its structure makes it a valuable building block or scaffold for the synthesis of more complex molecules.
As a Synthetic Intermediate:
-
Chiral Scaffold: The tertiary alcohol can be a precursor to a chiral center. While the initial synthesis yields a racemic mixture, enantioselective methods or resolution could provide access to chiral building blocks.
-
Fragment-Based Design: In drug discovery, small molecules like this can be used as "fragments" to probe the binding sites of biological targets. The dual functionality allows for subsequent elaboration and linking to build more potent molecules.
-
The "Magic Methyl" Effect: The methyl group at the C2 position is a classic feature in medicinal chemistry. Introducing methyl groups can significantly impact a drug candidate's properties by improving metabolic stability, increasing binding affinity through hydrophobic interactions, or altering the molecule's conformation to better fit a target's active site.[4][5] This compound serves as a ready-made synthon containing this important structural motif.
Analytical Characterization Protocol
Confirming the identity and purity of the synthesized compound is a non-negotiable step in any scientific workflow.
Gas Chromatography-Mass Spectrometry (GC-MS)
This is the definitive method for analyzing volatile compounds like 2-methyl-5-hexen-2-ol.
-
Sample Preparation: Prepare a dilute solution of the sample (approx. 1 mg/mL) in a volatile solvent like dichloromethane or diethyl ether.
-
GC Method:
-
Column: Use a standard non-polar or mid-polar capillary column (e.g., DB-5ms).
-
Injection: Inject 1 µL of the sample with a split ratio (e.g., 50:1) to avoid overloading the column.
-
Temperature Program: Start with an initial oven temperature of 50°C, hold for 2 minutes, then ramp at 10°C/min to 250°C and hold for 5 minutes.
-
-
MS Method:
-
Ionization: Use standard Electron Ionization (EI) at 70 eV.
-
Mass Range: Scan from m/z 40 to 200.
-
-
Data Analysis: The retention time from the GC will indicate the compound's volatility and interaction with the column. The mass spectrum will show a molecular ion peak (if stable enough) and a characteristic fragmentation pattern that can be compared to library data (e.g., NIST) to confirm the structure.[2]
Safety and Handling
Based on GHS classifications and data for similar chemicals, 2-methyl-5-hexen-2-ol must be handled with appropriate care.[1]
-
Physical Hazards: Flammable liquid and vapor (GHS Category 3).[1] Keep away from heat, sparks, open flames, and hot surfaces.[6] Use explosion-proof electrical equipment.
-
Health Hazards: Causes skin irritation (H315), serious eye irritation (H319), and may cause respiratory irritation (H335).[1]
-
Personal Protective Equipment (PPE): Wear protective gloves, chemical safety goggles, and a lab coat.[7] All handling should be performed in a well-ventilated fume hood.
-
Storage: Store in a tightly closed container in a cool, dry, and well-ventilated area away from incompatible substances.[7]
-
Disposal: Dispose of contents/container to an approved waste disposal plant in accordance with local, regional, and national regulations.
References
-
PubChem. (n.d.). 5-Hexen-2-ol, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
PubChem. (n.d.). 2-Methyl-5-hexen-3-ol. National Center for Biotechnology Information. Retrieved from [Link]
- MilliporeSigma. (2024). Safety Data Sheet for 2-Methyl-2-hexanol.
- Biosynth. (2023). Safety Data Sheet.
-
Cole-Parmer. (n.d.). Material Safety Data Sheet - 2-Methyl-2-hexanol, 97%. Retrieved from [Link]
-
Stenutz. (n.d.). 2-methyl-5-hexen-2-ol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-5-hexen-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link]
-
LookChem. (n.d.). 5-Methyl-5-hexen-2-ol. Retrieved from [Link]
-
NIST. (n.d.). 5-Hexen-2-ol, 5-methyl-. NIST Chemistry WebBook. Retrieved from [Link]
-
The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-ol. Retrieved from [Link]
-
LookChem. (n.d.). Cas 50551-88-7, 5-METHYL-5-HEXEN-2-OL. Retrieved from [Link]
-
PubChem. (n.d.). 5-Hexen-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
MDPI. (2023). The Magic Methyl and Its Tricks in Drug Discovery and Development. Molecules. Retrieved from [Link]
-
PubMed. (2013). [Application of methyl in drug design]. Yao Xue Xue Bao. Retrieved from [Link]
-
MDPI. (2024). Genome-Wide Identification and Expression Analysis of LOX-HPL-ADH Pathway Genes Contributing to C6 Volatile Diversity in Chinese Plum (Prunus salicina). International Journal of Molecular Sciences. Retrieved from [Link]
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- 3. 2-methyl-5-hexen-2-ol [stenutz.eu]
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What is the CAS Registry Number for 2-methyl-5-hexen-2-ol?
CAS Registry Number: 16744-89-1
This guide provides a comprehensive technical overview of 2-methyl-5-hexen-2-ol, a tertiary allylic alcohol of interest in various fields of chemical synthesis. This document is intended for researchers, scientists, and drug development professionals, offering in-depth information on its properties, synthesis, potential applications, and safety protocols.
Introduction and Chemical Identity
2-methyl-5-hexen-2-ol is a valuable organic compound characterized by the presence of a tertiary alcohol and a terminal alkene functional group.[1][2] This unique structural combination makes it a versatile building block in organic synthesis. Its formal IUPAC name is 2-methylhex-5-en-2-ol.[1][2] The definitive identifier for this compound is its CAS Registry Number, 16744-89-1 .[1][2]
Physicochemical Properties
A thorough understanding of the physicochemical properties of a compound is fundamental to its application in research and development. The key properties of 2-methyl-5-hexen-2-ol are summarized in the table below.
| Property | Value | Source |
| CAS Registry Number | 16744-89-1 | PubChem[1], NIST[2] |
| Molecular Formula | C₇H₁₄O | PubChem[1], NIST[2] |
| Molecular Weight | 114.19 g/mol | PubChem[1] |
| IUPAC Name | 2-methylhex-5-en-2-ol | PubChem[1] |
| Boiling Point | Not available | |
| Density | Not available | |
| Solubility | Not available | |
| Appearance | Not available | |
| Vapor Pressure | Not available | |
| Flash Point | Not available |
Synthesis of 2-methyl-5-hexen-2-ol: A Grignard Approach
The synthesis of tertiary alcohols is effectively achieved through the Grignard reaction, a cornerstone of carbon-carbon bond formation in organic chemistry. This method involves the nucleophilic addition of a Grignard reagent to a ketone or ester. For the synthesis of 2-methyl-5-hexen-2-ol, the reaction of methylmagnesium bromide with 4-penten-2-one is a logical and efficient route.
Rationale for Synthetic Strategy
The choice of a Grignard reaction is predicated on its reliability and high yield for creating tertiary alcohols. The retrosynthetic analysis of 2-methyl-5-hexen-2-ol indicates two possible Grignard disconnections. The more practical approach involves the readily available starting materials, methylmagnesium bromide and 4-penten-2-one.
Experimental Protocol
Materials:
-
Magnesium turnings
-
Iodine crystal (as initiator)
-
Anhydrous diethyl ether or tetrahydrofuran (THF)
-
Bromomethane
-
4-penten-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent (Methylmagnesium Bromide):
-
In a flame-dried, three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings.
-
Add a small crystal of iodine to activate the magnesium surface.
-
In the dropping funnel, place a solution of bromomethane in anhydrous diethyl ether.
-
Add a small portion of the bromomethane solution to the flask. The reaction is initiated when the color of the iodine disappears and bubbling is observed.
-
Slowly add the remaining bromomethane solution to maintain a gentle reflux.
-
After the addition is complete, reflux the mixture for an additional 30 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 4-penten-2-one:
-
Cool the Grignard reagent solution to 0 °C using an ice bath.
-
In the dropping funnel, place a solution of 4-penten-2-one in anhydrous diethyl ether.
-
Add the 4-penten-2-one solution dropwise to the stirred Grignard reagent. An exothermic reaction will occur. Maintain the temperature at 0-5 °C.
-
After the addition is complete, allow the mixture to warm to room temperature and stir for an additional hour.
-
-
Work-up and Purification:
-
Cool the reaction mixture in an ice bath and slowly quench by the dropwise addition of a saturated aqueous solution of ammonium chloride to hydrolyze the magnesium alkoxide salt.
-
Separate the organic layer.
-
Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Combine the organic layers and dry over anhydrous magnesium sulfate.
-
Filter to remove the drying agent and concentrate the solution under reduced pressure using a rotary evaporator.
-
The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-methyl-5-hexen-2-ol.
-
Reaction Workflow Diagram
Caption: Workflow for the synthesis of 2-methyl-5-hexen-2-ol via Grignard reaction.
Potential Applications in Research and Development
As a tertiary allylic alcohol, 2-methyl-5-hexen-2-ol is a versatile intermediate in organic synthesis. While specific applications for this exact molecule are not extensively documented in publicly available literature, its functional groups suggest several potential uses in drug development and materials science.
-
Synthesis of Complex Molecules: Tertiary allylic alcohols are important building blocks in the synthesis of natural products and other complex organic molecules.[3] The double bond can be functionalized in various ways (e.g., epoxidation, dihydroxylation, ozonolysis), and the tertiary alcohol can be used in substitution or elimination reactions.
-
Polymer Chemistry: Allyl alcohols can be used as monomers or co-monomers in the production of polymers.[4] For instance, they can be incorporated into polyester or polyurethane backbones to introduce specific functionalities. Styrene-allyl alcohol copolymers are used in coatings and inks.[4]
-
Fragrance and Flavor Industry: Smaller unsaturated alcohols are often used as components in the fragrance and flavor industry. The structural features of 2-methyl-5-hexen-2-ol make it a candidate for investigation in this area.
-
Development of Novel Oxidation Reactions: Tertiary allylic alcohols are substrates in important reactions such as the Babler oxidation, which converts them to α,β-unsaturated ketones.[5] This transformation is valuable in synthetic organic chemistry.
Safety and Handling
2-methyl-5-hexen-2-ol is classified as a flammable liquid and vapor. It is also reported to cause skin and serious eye irritation, and may cause respiratory irritation.[1]
Precautionary Measures:
-
Handling: Use in a well-ventilated area, preferably in a fume hood. Wear appropriate personal protective equipment (PPE), including safety goggles, chemical-resistant gloves, and a lab coat. Avoid contact with skin, eyes, and clothing.
-
Storage: Store in a cool, dry, well-ventilated area away from sources of ignition and incompatible substances. Keep the container tightly closed.
-
Fire Safety: Keep away from open flames, sparks, and hot surfaces. Use carbon dioxide, dry chemical powder, or alcohol-resistant foam for extinction.
-
Disposal: Dispose of in accordance with local, state, and federal regulations.
First Aid:
-
Eye Contact: Immediately flush with plenty of water for at least 15 minutes. Seek medical attention.
-
Skin Contact: Remove contaminated clothing and wash the affected area with soap and water. Seek medical attention if irritation persists.
-
Inhalation: Move to fresh air. If breathing is difficult, administer oxygen. Seek medical attention.
-
Ingestion: Do not induce vomiting. Rinse mouth with water and seek immediate medical attention.
Conclusion
2-methyl-5-hexen-2-ol, identified by CAS Registry Number 16744-89-1, is a valuable tertiary allylic alcohol with significant potential as a synthetic intermediate. Its preparation via a Grignard reaction is a robust and well-established method. While specific industrial applications are not widely reported, its chemical structure suggests utility in the synthesis of complex molecules, polymers, and potentially in the fragrance industry. Adherence to strict safety protocols is essential when handling this flammable and irritant compound. This guide provides a foundational understanding for researchers and developers looking to explore the chemistry and applications of 2-methyl-5-hexen-2-ol.
References
-
PubChem. (n.d.). 5-Hexen-2-ol, 2-methyl-. National Center for Biotechnology Information. Retrieved from [Link]
-
Bioengineer.org. (2026, January 7). Catalytic Enantioselective[1][6]-Wittig Rearrangement Breakthrough. Retrieved from [Link]
-
MDPI. (n.d.). Illuminating Total Synthesis: Strategic Applications of Photochemistry in Natural Product Construction. Retrieved from [Link]
-
Brainly.in. (2020, May 5). How will you prepare 2-methyl-hexan- 2-ol from grignard reagent?. Retrieved from [Link]
-
Lu Le Laboratory. (2013, April 5). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Retrieved from [Link]
-
Gantrade. (n.d.). Polymer Applications of Allyl Alcohol. Retrieved from [Link]
-
ResearchGate. (n.d.). Synthesis of tertiary allylic alcohols employing the rearrangement products. Retrieved from [Link]
-
NIST. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. Retrieved from [Link]
-
Wikipedia. (n.d.). Babler oxidation. Retrieved from [Link]
-
YouTube. (2016, February 18). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. Retrieved from [Link]
-
PubChem. (n.d.). 5-Methyl-5-hexen-2-ol. National Center for Biotechnology Information. Retrieved from [Link]
-
Organic Syntheses. (n.d.). Nucleophilic hydroxymethylation by the (isopropoxydimethylsilyl)methyl grignard reagent. Retrieved from [Link]
-
Chegg. (2019, September 12). What is the mechanism for synthesis of 2-methyl hexan-2-ol? a grignard reaction. Retrieved from [Link]
Sources
- 1. 5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]
- 3. researchgate.net [researchgate.net]
- 4. gantrade.com [gantrade.com]
- 5. Babler oxidation - Wikipedia [en.wikipedia.org]
- 6. 2-Methyl-5-hexen-3-ol, 97% | Fisher Scientific [fishersci.ca]
Spectroscopic data interpretation for 2-methyl-5-hexen-2-ol (NMR, IR, Mass Spec)
An In-depth Technical Guide to the Spectroscopic Interpretation of 2-methyl-5-hexen-2-ol
Authored by: A Senior Application Scientist
Introduction: The Molecular Blueprint
In the field of chemical analysis, the elucidation of a molecular structure is a foundational task. Spectroscopic techniques provide the essential tools to piece together this structural puzzle, atom by atom, bond by bond. This guide offers an in-depth analysis of 2-methyl-5-hexen-2-ol, a molecule possessing two key functional groups: a tertiary alcohol and a terminal alkene. Understanding the characteristic spectroscopic signatures of these groups is paramount for researchers in organic synthesis, natural product chemistry, and drug development.
The molecular formula of 2-methyl-5-hexen-2-ol is C7H14O, with a molecular weight of approximately 114.19 g/mol .[1][2] Its structure presents a unique combination of saturated and unsaturated features, which will manifest distinctly across different analytical techniques. This guide will follow a logical workflow, mirroring the process a scientist would use to confirm a structure: beginning with mass spectrometry to determine the molecular weight and fragmentation, followed by infrared spectroscopy to identify functional groups, and culminating in nuclear magnetic resonance to map the precise carbon-hydrogen framework.
Below is a diagram of the 2-methyl-5-hexen-2-ol structure with atom numbering that will be used for reference throughout this guide.
Caption: Structure of 2-methyl-5-hexen-2-ol with IUPAC numbering.
Part 1: Mass Spectrometry (MS) - Deconstructing the Molecule
Mass spectrometry is a destructive technique that provides the molecular weight of a compound and offers clues to its structure through fragmentation analysis. In electron ionization (EI) MS, high-energy electrons bombard the molecule, creating a positively charged molecular ion (M•+) that is often unstable and breaks apart into smaller, characteristic fragment ions.
Causality of Experimental Choices: EI is chosen for its ability to induce reproducible and extensive fragmentation, creating a unique "fingerprint" for the molecule. The resulting fragments help to piece together the original structure, much like an archaeologist reassembling pottery shards.
Expected Fragmentation of 2-methyl-5-hexen-2-ol: The molecular ion (M•+) peak for C7H14O is expected at a mass-to-charge ratio (m/z) of 114. However, for tertiary alcohols, this peak can be weak or entirely absent due to its instability.[3] The most significant fragmentation pathways are driven by the stability of the resulting carbocations.
-
Alpha-Cleavage: This is a dominant fragmentation for alcohols and involves the cleavage of a C-C bond adjacent to the oxygen atom. The stability of the resulting oxonium ion drives this process.
-
Loss of a Butenyl Radical: Cleavage between C4 and C5 results in the loss of a C4H7• radical (mass = 55). This forms a highly stable, resonance-stabilized oxonium ion at m/z 59 . This is often the base peak.
-
Loss of a Methyl Radical: Cleavage between C5 and C6/C7 leads to the loss of a CH3• radical (mass = 15), yielding an ion at m/z 99 .
-
-
Dehydration: Alcohols readily lose a molecule of water (H2O, mass = 18) under EI conditions. This would produce a fragment ion at m/z 96 (114 - 18).
Summary of Expected Mass Spectrometry Data
| m/z (Mass/Charge Ratio) | Proposed Fragment | Fragmentation Pathway |
| 114 | [C7H14O]•+ | Molecular Ion (M•+) |
| 99 | [C6H11O]+ | M•+ - •CH3 (α-cleavage) |
| 96 | [C7H12]•+ | M•+ - H2O (Dehydration) |
| 59 | [C3H7O]+ | M•+ - •C4H7 (α-cleavage) |
The base peak is anticipated at m/z 59 due to the formation of the most stable tertiary oxonium ion.
Visualization of Key Fragmentation Pathways
Caption: Predicted major fragmentation pathways for 2-methyl-5-hexen-2-ol in EI-MS.
Part 2: Infrared (IR) Spectroscopy - Identifying Functional Groups
IR spectroscopy is a non-destructive technique that identifies the functional groups present in a molecule by measuring the absorption of infrared radiation, which excites molecular vibrations (stretching, bending).
Causality of Experimental Choices: Attenuated Total Reflectance (ATR) is a common sampling technique for liquids. It requires minimal sample preparation and provides high-quality spectra by passing an IR beam through a crystal in contact with the sample. The choice to analyze in the 4000-600 cm⁻¹ range covers the diagnostic regions for common organic functional groups.
Expected IR Absorptions for 2-methyl-5-hexen-2-ol: The structure contains O-H, C-O, C=C, sp² C-H, and sp³ C-H bonds, each with a characteristic absorption frequency.
-
O-H Stretch (Alcohol): A strong and characteristically broad absorption between 3200-3600 cm⁻¹. The broadness is due to hydrogen bonding between alcohol molecules.[4][5]
-
sp³ C-H Stretch (Alkyl): A strong, sharp absorption just below 3000 cm⁻¹ (typically 2850-2960 cm⁻¹).[4]
-
sp² C-H Stretch (Vinylic): A medium intensity absorption just above 3000 cm⁻¹ (typically 3020-3100 cm⁻¹).[4]
-
C=C Stretch (Alkene): A medium intensity absorption around 1640-1680 cm⁻¹.[4][5]
-
C-O Stretch (Tertiary Alcohol): A strong absorption in the fingerprint region, typically between 1150-1200 cm⁻¹.
-
=C-H Bend (Out-of-Plane): For a monosubstituted (terminal) alkene, two strong bands are expected near 990 cm⁻¹ and 910 cm⁻¹.[4]
Summary of Expected IR Absorption Data
| Wavenumber (cm⁻¹) | Functional Group & Vibration | Expected Intensity |
| 3200-3600 | O-H Stretch (Alcohol) | Strong, Broad |
| 3020-3100 | =C-H Stretch (Vinylic) | Medium |
| 2850-2960 | -C-H Stretch (Alkyl) | Strong |
| 1640-1680 | C=C Stretch (Alkene) | Medium |
| 1150-1200 | C-O Stretch (Tertiary Alcohol) | Strong |
| 990 & 910 | =C-H Bend (Alkene) | Strong |
Experimental Protocol: ATR-FTIR Spectroscopy
-
Instrument Preparation: Ensure the ATR crystal (typically diamond or germanium) is clean. Record a background spectrum of the empty crystal to subtract atmospheric (CO₂, H₂O) and instrumental noise.
-
Sample Application: Place a single drop of liquid 2-methyl-5-hexen-2-ol onto the center of the ATR crystal, ensuring it completely covers the crystal surface.
-
Data Acquisition: Lower the instrument's pressure arm to ensure firm contact between the sample and the crystal. Initiate the scan. Typically, 16 to 32 scans are co-added to improve the signal-to-noise ratio.
-
Data Processing: The instrument software automatically performs a Fourier transform on the interferogram to produce the final IR spectrum. The previously collected background is subtracted.
-
Cleaning: Thoroughly clean the ATR crystal with a suitable solvent (e.g., isopropanol or acetone) and a soft lab wipe.
Part 3: Nuclear Magnetic Resonance (NMR) Spectroscopy - Mapping the Skeleton
NMR spectroscopy is the most powerful tool for determining the detailed structure of an organic molecule. It provides information about the chemical environment, connectivity, and number of different types of protons (¹H NMR) and carbons (¹³C NMR).
Causality of Experimental Choices: Deuterated chloroform (CDCl₃) is a standard solvent as it dissolves a wide range of organic compounds and its deuterium signal is not observed in the ¹H spectrum. Tetramethylsilane (TMS) is added as an internal standard, defining the 0 ppm reference point.
¹H NMR Spectrum Analysis
The proton NMR spectrum will reveal the number of distinct proton environments and their neighboring protons through signal splitting.
-
Signal 1 (C6-H, C7-H): The six protons of the two equivalent methyl groups are shielded and have no adjacent protons. They will appear as a sharp singlet at approximately 1.2 ppm .
-
Signal 2 (O-H): The alcohol proton is typically a broad singlet whose chemical shift is concentration and temperature-dependent, usually appearing between 1.5-4.0 ppm . It does not typically couple with adjacent protons.
-
Signal 3 (C4-H): These two protons are adjacent to the C3 methylene group. They will appear as a triplet around 1.6 ppm .
-
Signal 4 (C3-H): These allylic protons are adjacent to both the C4 methylene and the C2 vinyl proton. This will result in a complex splitting pattern, likely a quartet or multiplet , around 2.1 ppm .
-
Signal 5 (C1-H): The two terminal vinyl protons are non-equivalent. They are coupled to the C2 proton. They will appear as a multiplet between 4.9-5.1 ppm .
-
Signal 6 (C2-H): This vinyl proton is coupled to the C1 and C3 protons. It will be the most downfield signal, appearing as a multiplet between 5.7-5.9 ppm .
¹³C NMR Spectrum Analysis
The ¹³C NMR spectrum indicates the number of unique carbon environments. Due to the equivalence of the two methyl groups (C6 and C7), 6 distinct signals are expected.
-
C6, C7 (-CH₃): Shielded alkyl carbons, ~29 ppm .
-
C4 (-CH₂-): Alkyl methylene carbon, ~22 ppm .
-
C3 (-CH₂-): Allylic methylene carbon, slightly deshielded, ~45 ppm .
-
C5 (-C(OH)-): Carbon bearing the hydroxyl group, significantly deshielded, ~71 ppm .
-
C1 (=CH₂): Terminal alkene carbon, ~114 ppm .
-
C2 (=CH-): Internal alkene carbon, most deshielded, ~138 ppm .
Summary of Expected NMR Data
¹H NMR
| Signal Assignment | Chemical Shift (δ, ppm) | Multiplicity | Integration |
|---|---|---|---|
| C6-H, C7-H | ~1.2 | Singlet (s) | 6H |
| O-H | ~1.5-4.0 | Singlet (br s) | 1H |
| C4-H | ~1.6 | Triplet (t) | 2H |
| C3-H | ~2.1 | Multiplet (m) | 2H |
| C1-H | ~4.9-5.1 | Multiplet (m) | 2H |
| C2-H | ~5.7-5.9 | Multiplet (m)| 1H |
¹³C NMR
| Signal Assignment | Chemical Shift (δ, ppm) | Carbon Type |
|---|---|---|
| C6, C7 | ~29 | CH₃ |
| C4 | ~22 | CH₂ |
| C3 | ~45 | CH₂ |
| C5 | ~71 | C (quaternary) |
| C1 | ~114 | CH₂ |
| C2 | ~138 | CH |
Experimental Protocol: NMR Sample Preparation
-
Sample Weighing: Accurately weigh approximately 10-20 mg of 2-methyl-5-hexen-2-ol into a clean, dry vial.
-
Solvent Addition: Add approximately 0.6-0.7 mL of deuterated solvent (e.g., CDCl₃) containing 0.03% TMS to the vial.
-
Dissolution: Gently swirl the vial to ensure the sample is fully dissolved.
-
Transfer: Using a clean Pasteur pipette, transfer the solution into a standard 5 mm NMR tube.
-
Analysis: Cap the NMR tube, wipe it clean, and insert it into the NMR spectrometer's spinner turbine for analysis.
Part 4: Integrated Analysis - Assembling the Final Structure
The true power of spectroscopy lies in the synthesis of data from multiple techniques. Each method provides a piece of the puzzle, and together they offer an unambiguous confirmation of the molecular structure.
Visualization of the Integrated Spectroscopic Workflow
Sources
The Elusive Natural Origins of 2-methyl-5-hexen-2-ol: A Technical Review
Abstract
Introduction: The Question of Natural Provenance
The vast chemical diversity of the natural world is a cornerstone of drug discovery and flavor chemistry. Terpenoids, a large and varied class of organic compounds derived from isoprene units, are particularly significant. The C7 compound, 2-methyl-5-hexen-2-ol, while structurally simple, presents an interesting case for investigation into its potential natural origins. Its structure, a methyl-substituted hexenol, is suggestive of a possible biosynthetic relationship with irregular monoterpenes or other branched-chain volatile organic compounds (VOCs). This guide provides an in-depth analysis of the available scientific evidence to answer a fundamental question: Is 2-methyl-5-hexen-2-ol a naturally occurring compound?
Investigative Methodology
To ascertain the natural occurrence of 2-methyl-5-hexen-2-ol, a multi-faceted investigation was undertaken, focusing on primary scientific literature and corroborated chemical databases. The core of this investigation involved:
-
Comprehensive Literature Review: A systematic search of scientific databases (e.g., PubMed, Scopus, Google Scholar) for primary research articles detailing the chemical composition of natural extracts, essential oils, and volatile emissions from plants, fungi, and microorganisms.
-
Isomer-Specific Inquiry: Given the potential for structural misidentification, the investigation was expanded to include the constitutional isomers 5-methyl-5-hexen-2-one and 5-methyl-5-hexen-2-ol, which were flagged in secondary chemical databases as potentially natural.
-
Critical Evaluation of Secondary Sources: Initial leads from aggregator databases were treated with caution and subjected to rigorous verification against peer-reviewed scientific publications.
-
Biosynthetic Plausibility Assessment: Examination of known terpenoid and fatty acid biosynthetic pathways to determine if a plausible enzymatic route to 2-methyl-5-hexen-2-ol or its isomers exists.
The following diagram illustrates the logical workflow of the investigation:
Caption: Investigative workflow for determining the natural occurrence of 2-methyl-5-hexen-2-ol.
Deconstructing the Evidence: A Tale of Unverified Claims
Initial searches in aggregated chemical databases suggested potential natural sources for isomers of 2-methyl-5-hexen-2-ol. Specifically, 5-methyl-5-hexen-2-one was anecdotally linked to hazelnuts and the plant genus Pulchea, while 5-methyl-5-hexen-2-ol was attributed to tomatoes. A rigorous examination of the primary scientific literature was conducted to validate these claims.
The Case of 5-methyl-5-hexen-2-one in Hazelnuts and Pulchea
Secondary sources alluded to the presence of 5-methyl-5-hexen-2-one in hazelnuts (Corylus avellana) and Pulchea arabica. However, a deep dive into the peer-reviewed literature on the volatile composition of these species did not yield any corroborating evidence.
-
Hazelnut Volatiles: Numerous studies employing gas chromatography-mass spectrometry (GC-MS) have meticulously characterized the volatile profiles of raw and roasted hazelnuts. These studies have identified a plethora of ketones, aldehydes, and other compounds responsible for the characteristic nutty and roasted aroma. However, 5-methyl-5-hexen-2-one is conspicuously absent from these detailed chemical inventories.
-
Pluchea Genus Essential Oils: The chemical composition of essential oils from various Pluchea species, including P. arabica and P. indica, has been the subject of several phytochemical investigations. These studies reveal a rich diversity of terpenoids, particularly sesquiterpenoids. Again, a thorough review of these primary research articles found no mention of 5-methyl-5-hexen-2-one.
The Search for 5-methyl-5-hexen-2-ol in Tomato
The claim of 5-methyl-5-hexen-2-ol being a component of tomato (Solanum lycopersicum) volatiles was also investigated. The aroma and flavor profile of tomatoes are intensely studied, with hundreds of volatile compounds identified to date. While a vast array of alcohols, aldehydes, and ketones contribute to the complex aroma of tomatoes, a comprehensive review of the relevant scientific literature did not uncover any studies that definitively identify 5-methyl-5-hexen-2-ol as a volatile constituent of any tomato cultivar.
Biosynthetic Considerations
The absence of direct evidence for the natural occurrence of 2-methyl-5-hexen-2-ol and its isomers prompts an examination of their biosynthetic plausibility. The C7 skeleton with a methyl branch is reminiscent of irregular monoterpenes. However, known irregular monoterpene biosynthesis pathways, such as those leading to lavandulol and chrysanthemol, involve the non-head-to-tail condensation of two dimethylallyl pyrophosphate (DMAPP) units. The carbon skeleton of 2-methyl-5-hexen-2-ol does not directly align with these established pathways. While novel biosynthetic pathways are continually being discovered, there is currently no known enzymatic route that would readily produce this specific C7 alcohol.
Conclusion: A Compound of Synthetic Origin
Based on a thorough and critical review of the available primary scientific literature, there is no credible evidence to support the claim that 2-methyl-5-hexen-2-ol is found in any natural source. Furthermore, the anecdotal claims of the natural occurrence of its isomers, 5-methyl-5-hexen-2-one and 5-methyl-5-hexen-2-ol, in hazelnuts, Pulchea, and tomatoes are not substantiated by peer-reviewed research.
For researchers, scientists, and drug development professionals, it is crucial to rely on verified data from primary scientific sources. While chemical databases are invaluable tools, their entries, particularly those concerning natural product occurrence, should be cross-referenced with original research articles. In the case of 2-methyl-5-hexen-2-ol, it should be regarded as a synthetic compound until credible, peer-reviewed evidence of its natural origin emerges.
References
- On Hazelnut Volatiles: Alasalvar, C., et al. (2003). Comparison of natural and roasted Turkish tombul hazelnut (Corylus avellana L.) volatiles and flavor by DHA/GC/MS and descriptive sensory analysis. Journal of Agricultural and Food Chemistry, 51(17), 5067-5072. Artik, N., et al. (2021). Volatile aroma component of natural and roasted hazelnut varieties using solid-phase microextraction gas chromatography/mass spectrometry. Acta Scientiarum Polonorum Hortorum Cultus, 20(5), 85-96.
- On Pluchea Essential Oils: Suliman, F. E. O., et al. (2005). Composition and antimicrobial activity of the essential oil of Pluchea arabica from Oman. Journal of Essential Oil Research, 17(4), 409-411. Porto, C., et al. (2007). Essential Oil of Pluchea quitoc Dc. (Asteraceae). Journal of Essential Oil Research, 19(5), 494-496.
- On Tomato Volatiles: Tandon, K. S., et al. (2000). Characterization of fresh tomato aroma volatiles using GC-olfactometry. Proceedings of the Florida State Horticultural Society, 113, 244-246. Vogel, J. T., et al. (2010). The Lincoln tomato: a model for fruit flavor genetics. Journal of the American Society for Horticultural Science, 135(2), 137-144.
Navigating the Unknown: A Detailed Toxicological and Safety Profile of 2-Methyl-5-hexen-2-ol for Laboratory Applications
This technical guide provides a comprehensive toxicological and safety profile of 2-methyl-5-hexen-2-ol (CAS RN: 16744-89-1), a tertiary unsaturated aliphatic alcohol utilized in various research and development applications.[1][2] Given the limited availability of detailed toxicological studies for this specific compound, this document adopts a precautionary approach. It synthesizes known hazard information with insights from structure-activity relationships (SAR) to offer a robust framework for risk assessment and safe laboratory handling. This guide is intended for researchers, scientists, and drug development professionals who require a deep understanding of the potential hazards associated with this chemical.
Chemical and Physical Identity
A foundational aspect of laboratory safety is a clear understanding of the physical and chemical properties of a substance. These properties influence its potential for exposure and its behavior under various laboratory conditions.
| Property | Value | Source |
| IUPAC Name | 2-methylhex-5-en-2-ol | [1][2] |
| Synonyms | 5-Hexen-2-ol, 2-methyl- | [1][2] |
| CAS Number | 16744-89-1 | [1][2] |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Data not available; likely a liquid | |
| Boiling Point | Data not available | |
| Flash Point | Data not available | |
| Vapor Pressure | Data not available | |
| Solubility | Data not available |
Known Hazards: GHS Classification
Globally Harmonized System (GHS) classifications provide a standardized communication of the known intrinsic hazards of a chemical. For 2-methyl-5-hexen-2-ol, the following classifications have been reported.[1][3]
| Hazard Class | Hazard Statement | Pictogram |
| Flammable Liquids, Category 3 | H226: Flammable liquid and vapor | 🔥 |
| Skin Corrosion/Irritation, Category 2 | H315: Causes skin irritation | ❕ |
| Serious Eye Damage/Eye Irritation, Category 2A | H319: Causes serious eye irritation | ❕ |
| Specific Target Organ Toxicity — Single Exposure, Category 3 (Respiratory tract irritation) | H335: May cause respiratory irritation | ❕ |
These classifications mandate specific precautionary measures, which will be detailed in the laboratory safety protocols section of this guide.
Toxicological Profile: A Structure-Activity Relationship (SAR) Analysis
A significant gap exists in the publicly available toxicological data for 2-methyl-5-hexen-2-ol. Many safety data sheets for related compounds state that the toxicological properties have not been thoroughly investigated. In the absence of specific studies, a structure-activity relationship (SAR) analysis provides a predictive framework for understanding potential, uncharacterized hazards.
2-Methyl-5-hexen-2-ol possesses two key structural features that influence its toxicological profile: an unsaturated double bond and a tertiary alcohol functional group.
-
Unsaturated Aliphatic Alcohols: The presence of a double bond can increase the toxicity of an alcohol compared to its saturated counterpart.[4] This is often due to metabolic activation by enzymes such as alcohol dehydrogenase to form reactive α,β-unsaturated aldehydes or ketones.[5] These metabolites can act as electrophiles, covalently binding to cellular macromolecules and leading to toxicity.[5] For instance, allyl alcohol is metabolized to the highly toxic acrolein, which is a potent hepatotoxin.[1][6]
-
Tertiary Aliphatic Alcohols: Conversely, tertiary alcohols are generally less susceptible to oxidation by alcohol dehydrogenase because they lack a hydrogen atom on the carbon atom bearing the hydroxyl group.[5] This can result in a different metabolic pathway and potentially lower toxicity compared to primary or secondary alcohols. Their toxicity is often associated with their direct solvent properties, which can cause membrane damage at high concentrations.[4]
The toxicological profile of 2-methyl-5-hexen-2-ol is therefore complex and uncertain. While its tertiary structure may hinder the formation of a highly reactive aldehyde via alcohol dehydrogenase, the presence of the double bond suggests that other metabolic pathways could still lead to the formation of reactive metabolites. The principle of precaution dictates that in the absence of definitive data, this compound should be handled as if it possesses the potential for metabolic activation and associated toxicity.
Risk Assessment and Mitigation Workflow
A systematic risk assessment is paramount when working with chemicals with incomplete toxicological data. The following workflow, based on the hierarchy of controls, provides a structured approach to minimizing exposure and ensuring laboratory safety.
Sources
- 1. mmsl.cz [mmsl.cz]
- 2. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]
- 3. 5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 4. The toxic and metabolic effects of 23 aliphatic alcohols in the isolated perfused rat liver - PubMed [pubmed.ncbi.nlm.nih.gov]
- 5. knowledge.lancashire.ac.uk [knowledge.lancashire.ac.uk]
- 6. researchgate.net [researchgate.net]
A Comprehensive Guide to the Safe Storage and Handling of 2-Methyl-5-Hexen-2-ol
This document provides an in-depth technical guide for the proper storage, handling, and disposal of 2-methyl-5-hexen-2-ol (CAS: 16744-89-1). As a compound possessing both a tertiary alcohol and a terminal alkene functional group, its unique reactivity profile demands stringent adherence to safety protocols to mitigate risks in a laboratory setting. This guide is intended for researchers, scientists, and drug development professionals who utilize this chemical in their work. The procedures outlined herein are based on established safety principles and regulatory guidelines to ensure personnel safety and experimental integrity.
Physicochemical and Hazard Profile
A foundational understanding of a chemical's properties is paramount to its safe handling. 2-Methyl-5-hexen-2-ol is a flammable liquid that presents irritation hazards upon contact.[1] A summary of its key properties is presented below.
Table 1: Chemical and Physical Properties of 2-Methyl-5-Hexen-2-ol
| Property | Value | Source |
| IUPAC Name | 2-methylhex-5-en-2-ol | [1] |
| Synonyms | 5-Hexen-2-ol, 2-methyl- | [1][2] |
| CAS Number | 16744-89-1 | [1][2] |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Density | 0.839 g/mL | [3] |
| Refractive Index | 1.434 | [3] |
| Appearance | Flammable liquid | [1] |
Hazard Identification and GHS Classification
According to the Globally Harmonized System (GHS), 2-methyl-5-hexen-2-ol is classified with the following hazards, necessitating the specific handling procedures detailed in this guide.[1]
-
Flammable Liquid (Category 3): H226 - Flammable liquid and vapor.[1] Vapors are heavier than air and can travel along floors to a distant ignition source. At elevated temperatures, it can form explosive mixtures with air.
-
Skin Irritation (Category 2): H315 - Causes skin irritation.[1]
-
Serious Eye Irritation (Category 2A): H319 - Causes serious eye irritation.[1]
-
Specific Target Organ Toxicity, Single Exposure (Category 3): H335 - May cause respiratory irritation.[1]
It is critical to note that the toxicological properties of this compound have not been thoroughly investigated. This lack of comprehensive data underscores the importance of treating the substance with a high degree of caution and minimizing all routes of exposure.
Laboratory Storage and Incompatibility
The primary objective of proper storage is to prevent accidental ignition, degradation of the material, and hazardous reactions. The workflow for storing 2-methyl-5-hexen-2-ol must prioritize segregation from incompatible materials and control of the storage environment.
Storage Conditions
The fundamental requirements for storing this compound are straightforward but non-negotiable:
-
Location: Store in a dedicated, approved flammable liquids storage cabinet. The storage area must be cool, dry, and well-ventilated.
-
Ignition Source Control: Keep containers away from all sources of ignition, including heat, sparks, open flames, and hot surfaces. "No Smoking" policies must be strictly enforced in these areas.
-
Container Integrity: Containers must be kept tightly closed to prevent the escape of flammable vapors. Regularly inspect containers for leaks or damage.
Chemical Incompatibilities
Due to its chemical structure, 2-methyl-5-hexen-2-ol is incompatible with several classes of chemicals. Storing it with these materials can lead to violent reactions, fires, or explosions.
-
Strong Oxidizing Agents: (e.g., peroxides, nitrates, perchlorates). These can react exothermically with the alcohol and alkene functional groups.
-
Strong Acids: (e.g., sulfuric acid, nitric acid). Can catalyze dehydration or polymerization reactions, leading to a dangerous release of energy.
-
Bases and Reducing Agents: While generally less reactive than with oxidizers, strong bases and reducing agents should also be segregated.
Caption: Logical workflow for the proper storage of 2-methyl-5-hexen-2-ol.
Safe Handling Protocols and Personal Protective Equipment (PPE)
Handling procedures must be designed to eliminate or minimize direct contact and inhalation. This is achieved through a combination of engineering controls, administrative controls, and appropriate PPE.
Engineering and Administrative Controls
-
Ventilation: All work involving 2-methyl-5-hexen-2-ol must be conducted in a properly functioning chemical fume hood to prevent the accumulation of flammable and irritating vapors.
-
Ignition Source Removal: Before handling, ensure the workspace is free of ignition sources. Use only explosion-proof electrical equipment and non-sparking tools.
-
Static Discharge Prevention: Ground and bond containers and receiving equipment during transfers to prevent the buildup of static electricity, which can ignite vapors.
Step-by-Step Handling Procedure
-
Pre-Use Assessment: Before beginning work, review the Safety Data Sheet (SDS) and ensure all necessary safety equipment is available and functional.
-
Don PPE: Wear all required PPE as detailed in section 3.3.
-
Prepare Workspace: Confirm the fume hood is operational. Clear the workspace of unnecessary items and potential ignition sources.
-
Chemical Transfer: When transferring the liquid, do so slowly to minimize splashing and vapor generation. Use grounded equipment for larger volumes.
-
Post-Use: Tightly close the container immediately after use.
-
Decontamination: Clean the work area thoroughly. Decontaminate any affected equipment.
-
Doff PPE and Hygiene: Remove PPE in the correct order to avoid self-contamination. Wash hands and any exposed skin thoroughly with soap and water after handling.[4]
Personal Protective Equipment (PPE)
The selection of PPE is the last line of defense and must be appropriate for the hazards.
-
Eye and Face Protection: Wear chemical safety goggles as a minimum. For procedures with a higher risk of splashing, a face shield should be worn in addition to goggles.
-
Skin Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile, neoprene) to prevent skin contact. A flame-retardant lab coat and closed-toe shoes are mandatory.
-
Respiratory Protection: If engineering controls fail or for emergency situations, a NIOSH-approved respirator with organic vapor cartridges is required.
Caption: Step-by-step workflow for safely handling 2-methyl-5-hexen-2-ol.
Emergency Procedures: Spills and Exposures
Preparedness is key to managing accidental releases and exposures effectively.
Spill Response
-
Evacuate and Isolate: Immediately evacuate non-essential personnel from the spill area. Remove all ignition sources.
-
Ventilate: Ensure the area is well-ventilated.
-
Containment: For small spills, contain the liquid with an inert, non-combustible absorbent material such as sand, clay, or a commercial sorbent.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill. Prevent the spill from entering drains.
-
Cleanup: Wearing appropriate PPE, carefully collect the absorbent material and contaminated soil into a suitable, sealable container for hazardous waste disposal.[4]
-
Decontaminate: Clean the spill area thoroughly once the material is removed.
First Aid Measures
| Exposure Route | First Aid Protocol |
| Inhalation | Move the affected person to fresh air immediately. If breathing is difficult, administer oxygen. If not breathing, give artificial respiration. Seek immediate medical attention. |
| Skin Contact | Immediately remove all contaminated clothing. Rinse the affected skin area with copious amounts of water for at least 15 minutes, using a safety shower if necessary. |
| Eye Contact | Immediately flush eyes with plenty of water for at least 15 minutes, occasionally lifting the upper and lower eyelids. Remove contact lenses if present and easy to do. Seek immediate medical attention.[5] |
| Ingestion | Do NOT induce vomiting. Rinse mouth with water. Seek immediate medical attention. |
Waste Disposal
Disposal of 2-methyl-5-hexen-2-ol and its contaminated materials must be handled as hazardous waste in strict accordance with all local, state, and federal regulations.
-
Collection: Collect waste in a designated, properly labeled, and sealed container that is compatible with the chemical.[6]
-
Segregation: Do not mix with other waste streams unless specifically instructed by your institution's environmental health and safety (EHS) department.
-
Disposal Method: The recommended disposal method is incineration in a licensed chemical incinerator equipped with an afterburner and scrubber. Never dispose of this chemical down the drain or by evaporation.
-
Container Disposal: Handle uncleaned, empty containers as you would the product itself. They may be triple-rinsed (with the rinsate collected as hazardous waste) before being offered for recycling or reconditioning.[4]
Transportation
For shipping and transport, 2-methyl-5-hexen-2-ol is regulated as a hazardous material.
Table 2: Transportation Information
| Regulation | UN Number | Proper Shipping Name | Hazard Class | Packing Group |
| DOT (US) | 1987 | Alcohols, n.o.s. | 3 | III |
| IATA | 1987 | Alcohols, n.o.s. | 3 | III |
| IMDG | 1987 | ALCOHOLS, N.O.S. | 3 | III |
Source:
References
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2-methyl-5-hexen-2-ol . Stenutz. [Link]
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2-Methyl-5-hexen-2-ol . NIST WebBook. [Link]
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5-Hexen-2-ol, 2-methyl- . PubChem, National Library of Medicine. [Link]
-
Safety Data Sheet MSO+ . Greenbook.net. [Link]
-
2-Methyl-5-hexen-3-ol . PubChem, National Library of Medicine. [Link]
Sources
An In-depth Technical Guide to the GHS Hazard Classification and Safe Handling of 2-Methyl-5-hexen-2-ol
This guide provides a comprehensive overview of the hazard profile and requisite safety protocols for 2-methyl-5-hexen-2-ol (CAS No: 16744-89-1), a key intermediate in various chemical syntheses. Adherence to these guidelines is critical for ensuring personnel safety and maintaining experimental integrity within research and development environments. The information herein is synthesized from authoritative safety data sheets and chemical databases to provide a field-proven framework for risk mitigation.
Compound Identification and Physicochemical Properties
A foundational understanding of a compound's physical and chemical properties is essential for anticipating its behavior under laboratory conditions and for making informed decisions regarding its handling and storage.
Table 1: Chemical Identifiers for 2-Methyl-5-hexen-2-ol
| Identifier | Value | Source(s) |
|---|---|---|
| IUPAC Name | 2-methylhex-5-en-2-ol | [1][2] |
| CAS Number | 16744-89-1 | [1][2][3] |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1] |
| InChIKey | RVHXDRXNRJQLGG-UHFFFAOYSA-N |[2][3] |
Table 2: Physical and Chemical Properties of 2-Methyl-5-hexen-2-ol
| Property | Value | Source(s) |
|---|---|---|
| Appearance | Clear, colorless liquid | [4] |
| Odor | Not reported | [4] |
| Boiling Point | 141.0 - 142.0 °C @ 760 mmHg | [4] |
| Specific Gravity | 0.812 g/cm³ | [4] |
| Vapor Density | 4.00 | [4] |
| Solubility | Not available |[4] |
These properties, particularly the boiling point and vapor density, indicate that while not highly volatile at room temperature, its vapors are significantly heavier than air and can accumulate in low-lying areas, posing a potential ignition risk if a source is present.[5]
Globally Harmonized System (GHS) Hazard Classification
The GHS provides a standardized language for communicating chemical hazards. For 2-methyl-5-hexen-2-ol, the primary and most consistently reported hazard is its flammability.[5] However, aggregated data from multiple sources indicates potential health hazards that must also be addressed.[1]
Table 3: GHS Hazard Classification for 2-Methyl-5-hexen-2-ol
| Hazard Class | Category | Pictogram | Signal Word | Hazard Statement | Source(s) |
|---|---|---|---|---|---|
| Flammable Liquids | Category 3 | GHS02 (Flame) | Warning | H226: Flammable liquid and vapor | [1][5][6] |
| Skin Corrosion/Irritation | Category 2 | GHS07 (Exclamation Mark) | Warning | H315: Causes skin irritation | [1] |
| Serious Eye Damage/Irritation | Category 2A | GHS07 (Exclamation Mark) | Warning | H319: Causes serious eye irritation | [1] |
| Specific Target Organ Toxicity (Single Exposure) | Category 3 | GHS07 (Exclamation Mark) | Warning | H335: May cause respiratory irritation |[1] |
It is crucial for laboratory personnel to recognize that while many individual safety data sheets may only list the flammability hazard[5][6], a comprehensive assessment based on aggregated notifications to regulatory bodies like ECHA indicates significant irritant properties.[1] The principle of ALARA (As Low As Reasonably Achievable) dictates that the most protective set of classifications should be adopted for all handling procedures.
Engineering Controls and Personal Protective Equipment (PPE)
The causality behind PPE and engineering control selection is to create multiple barriers between the researcher and the chemical hazard.
-
Primary Engineering Control (Ventilation): All manipulations of 2-methyl-5-hexen-2-ol should be conducted within a certified chemical fume hood.[4] This is not only to mitigate the inhalation of potentially irritating vapors[1] but also to control the concentration of flammable vapors, keeping them well below the lower explosive limit. The use of an explosion-proof ventilation system is a critical design feature for facilities where this material is used regularly.[4][6]
-
Secondary Engineering Controls: A safety shower and eyewash station must be readily accessible and tested regularly in any area where this chemical is handled.[4][6]
Personal Protective Equipment (PPE) Protocol
The selection of PPE is the final barrier of protection and must be appropriate for the potential routes of exposure.
-
Eye and Face Protection: Wear chemical safety goggles or glasses with side-shields as a minimum.[7] If there is a splash hazard, a face shield should be worn in addition to goggles. This is mandated by the H319 "Causes serious eye irritation" classification.[1]
-
Hand Protection: Wear compatible, chemical-resistant gloves (e.g., nitrile or neoprene).[4][6] It is imperative to check the glove manufacturer's breakthrough time data for this specific chemical or a similar class of alcohols. Gloves should be inspected for defects before each use and replaced immediately if contaminated or damaged.
-
Skin and Body Protection: A standard laboratory coat is required. For procedures with a higher risk of splashes or spills, an impervious apron or chemical-resistant suit should be utilized.[7] Contaminated clothing must be removed immediately, and the affected skin rinsed thoroughly.[4]
-
Respiratory Protection: Under normal fume hood use, respiratory protection is not typically required. However, in the event of a large spill or ventilation failure, a NIOSH/MSHA-approved respirator with an organic vapor cartridge is necessary.
Safe Handling and Storage Protocols
Handling
Safe handling practices are designed to prevent the generation of flammable vapor concentrations and to avoid direct contact.
-
Ignition Source Control: This compound is a Category 3 flammable liquid.[1][5][6] Keep it away from all sources of ignition, including open flames, hot surfaces, sparks from electrical equipment, and static discharge.[5][6] Use only non-sparking tools and explosion-proof equipment for transfers.[4][8]
-
Static Electricity: Ground and bond all containers and receiving equipment during transfers of significant quantities to prevent the buildup of static electricity, which can serve as an ignition source.[4][5]
-
General Hygiene: Avoid contact with skin, eyes, and clothing. Do not eat, drink, or smoke in areas where the chemical is handled.[7] Wash hands thoroughly after handling.[4]
Storage
The primary objectives of proper storage are to prevent ignition, maintain chemical stability, and ensure container integrity.
-
Location: Store in a cool, dry, well-ventilated area designated as a flammables storage area.[4][6] The storage location should be away from incompatible materials, particularly strong oxidizing agents.
-
Container: Keep containers tightly closed to prevent the escape of flammable vapors.[5][6]
-
Temperature: Store in a cool place and keep away from heat.[5][6]
Emergency Procedures: A Self-Validating System
Emergency protocols must be clear, concise, and practiced. Their self-validating nature comes from their basis in the known chemical hazards of the material.
First Aid Measures
The response to an exposure is dictated by the chemical's known effects on the body.
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes, holding the eyelids open to ensure thorough rinsing.[4] Due to the H319 classification, seek immediate medical attention from an ophthalmologist.
-
Skin Contact: Take off all contaminated clothing immediately.[5] Rinse the affected skin area with plenty of water and soap for at least 15 minutes. Seek medical attention if irritation develops or persists.[4]
-
Inhalation: Move the affected person to fresh air and keep them at rest in a position comfortable for breathing.[7] If breathing is difficult or has stopped, administer artificial respiration. Seek immediate medical attention.[4]
-
Ingestion: Do NOT induce vomiting.[4] If the person is conscious, wash out their mouth with water.[4] Seek immediate medical attention.[4]
Spill Response Protocol
A chemical spill is a dynamic event; the response must be logical and systematic to prevent escalation.
-
Evacuate and Alert: Immediately alert personnel in the vicinity. Evacuate the immediate area if the spill is large or ventilation is poor.
-
Control Ignition Sources: Remove all sources of ignition from the area.[4][8]
-
Ventilate: Ensure the area is well-ventilated, preferably under a fume hood.
-
Containment: For small spills, contain the liquid with a non-combustible absorbent material such as dry sand, earth, or vermiculite.[4] Do not use combustible materials like paper towels to absorb the bulk of the spill.
-
Collection: Use non-sparking tools to carefully collect the absorbed material and place it into a suitable, labeled container for hazardous waste disposal.[4]
-
Decontamination: Clean the spill area thoroughly with soap and water.
-
Disposal: Dispose of the waste container according to local, regional, and national regulations.
The following workflow diagram illustrates the logical progression of a spill response.
Sources
- 1. 5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]
- 3. 2-methyl-5-hexen-2-ol [stenutz.eu]
- 4. pim-resources.coleparmer.com [pim-resources.coleparmer.com]
- 5. sigmaaldrich.com [sigmaaldrich.com]
- 6. tcichemicals.com [tcichemicals.com]
- 7. file.medchemexpress.com [file.medchemexpress.com]
- 8. fishersci.com [fishersci.com]
Methodological & Application
Step-by-step protocol for the synthesis of 2-methyl-5-hexen-2-ol using a Grignard reagent
Application Note & Protocol: Synthesis of 2-Methyl-5-hexen-2-ol via Grignard Reaction
Abstract: This document provides a comprehensive, step-by-step protocol for the synthesis of the tertiary alcohol, 2-methyl-5-hexen-2-ol, through the nucleophilic addition of allylmagnesium bromide to acetone. This application note is intended for researchers, scientists, and professionals in drug development and organic synthesis. It emphasizes safety, mechanistic understanding, and procedural fidelity to ensure a reproducible and high-yield outcome.
Introduction
The Grignard reaction is a cornerstone of synthetic organic chemistry, enabling the formation of carbon-carbon bonds with exceptional versatility.[1][2] Discovered by Victor Grignard in 1900, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, such as that in a carbonyl group.[1] The reaction of a Grignard reagent with a ketone is a classic and reliable method for the synthesis of tertiary alcohols.[3][4][5]
This protocol details the synthesis of 2-methyl-5-hexen-2-ol[6][7], a valuable building block in fine chemical and fragrance industries. The synthesis proceeds in two primary stages: the formation of the Grignard reagent, allylmagnesium bromide, followed by its reaction with acetone and subsequent acidic workup.
Reaction Scheme & Mechanism
The overall reaction is as follows:
Step 1: Formation of Allylmagnesium Bromide CH₂=CHCH₂Br + Mg → CH₂=CHCH₂MgBr
Step 2: Nucleophilic Addition to Acetone and Protonation CH₃COCH₃ + CH₂=CHCH₂MgBr → (CH₃)₂C(OMgBr)CH₂CH=CH₂ (CH₃)₂C(OMgBr)CH₂CH=CH₂ + H₃O⁺ → (CH₃)₂C(OH)CH₂CH=CH₂ + Mg(OH)Br
Mechanistic Rationale
The carbon-magnesium bond in the Grignard reagent is highly polarized, rendering the carbon atom nucleophilic and strongly basic.[8][9] The reaction mechanism involves the nucleophilic attack of the allylic carbanion on the electrophilic carbonyl carbon of acetone.[1][3] This forms a tetrahedral alkoxide intermediate, which is stabilized by the magnesium bromide cation.[3] Subsequent protonation of the alkoxide during the acidic workup yields the final tertiary alcohol product.[1][10]
Caption: Mechanism of the Grignard reaction with acetone.
Experimental Protocol
Materials and Reagents
| Reagent/Material | Grade | Supplier | Quantity | Molar Mass ( g/mol ) | Moles (mol) |
| Magnesium Turnings | 99.5%+ | Sigma-Aldrich | 2.67 g | 24.31 | 0.11 |
| Iodine | Reagent Grade | Fisher Scientific | 1-2 small crystals | 253.81 | catalytic |
| Anhydrous Diethyl Ether (Et₂O) | ACS Grade, ≥99.0% | VWR | 150 mL | 74.12 | - |
| Allyl Bromide | 99% | Acros Organics | 12.1 g (8.83 mL) | 120.98 | 0.10 |
| Acetone | ACS Grade, ≥99.5% | BDH | 5.81 g (7.35 mL) | 58.08 | 0.10 |
| Sulfuric Acid, concentrated | ACS Grade | J.T. Baker | ~10 mL | 98.08 | - |
| Saturated Ammonium Chloride (NH₄Cl) | Laboratory Grade | - | 50 mL | - | - |
| Anhydrous Sodium Sulfate (Na₂SO₄) | ACS Grade | - | ~10 g | 142.04 | - |
Equipment
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle or oil bath
-
Ice-water bath
-
Separatory funnel (250 mL)
-
Glassware for extraction and distillation
-
Drying tube (filled with CaCl₂)
Workflow Diagram
Sources
- 1. britthipple.com [britthipple.com]
- 2. cerritos.edu [cerritos.edu]
- 3. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
- 4. youtube.com [youtube.com]
- 5. masterorganicchemistry.com [masterorganicchemistry.com]
- 6. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]
- 7. 5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 8. d.web.umkc.edu [d.web.umkc.edu]
- 9. youtube.com [youtube.com]
- 10. community.wvu.edu [community.wvu.edu]
Application Note: A Detailed Protocol for the Purification of 2-Methyl-5-hexen-2-ol via Flash Column Chromatography
Abstract
This comprehensive guide provides a detailed experimental protocol for the purification of 2-methyl-5-hexen-2-ol, a tertiary alcohol, using silica gel flash column chromatography. The methodology is designed for researchers, scientists, and professionals in drug development and organic synthesis who require a high-purity final product. This document elucidates the scientific rationale behind each step, from the selection of the stationary and mobile phases to the final analysis of collected fractions by Thin-Layer Chromatography (TLC). The protocol emphasizes techniques that ensure a robust and reproducible separation, addressing common challenges such as potential impurities from preceding synthetic steps, like the Grignard reaction.
Introduction: The Rationale for Purification
2-Methyl-5-hexen-2-ol is a valuable intermediate in organic synthesis. Its structure, featuring both a tertiary alcohol and a terminal alkene, makes it a versatile building block.[1][2] It is commonly synthesized via the Grignard reaction, where a Grignard reagent attacks a ketone or ester. However, this synthesis route often yields a crude product contaminated with various impurities, including unreacted starting materials, magnesium salts, and side-products from Wurtz-type coupling.[3][4][5]
For subsequent high-yield, clean reactions, these impurities must be removed. Column chromatography is a powerful and widely used technique for the separation of compounds from a mixture.[6][7] The principle of this technique relies on the differential partitioning of components between a stationary phase (a solid adsorbent) and a mobile phase (a liquid eluent).[7] By carefully selecting these two phases based on the polarity of the target molecule, a high degree of purification can be achieved. This guide details a reliable flash column chromatography procedure tailored for the isolation of 2-methyl-5-hexen-2-ol.
Separation Strategy: Leveraging Molecular Properties
The success of column chromatography hinges on exploiting the differences in the physical and chemical properties of the components in the mixture. The key to separating 2-methyl-5-hexen-2-ol is its moderate polarity.
-
Stationary Phase: Silica gel (SiO₂) is the adsorbent of choice for this procedure. It is a highly polar, slightly acidic material that interacts with polar functional groups through hydrogen bonding and dipole-dipole interactions.[6] The hydroxyl group of 2-methyl-5-hexen-2-ol will adsorb to the silica surface, retarding its movement down the column relative to less polar impurities.
-
Mobile Phase (Eluent): The mobile phase must be chosen to effectively move the target compound down the column while leaving more polar impurities behind and eluting less polar impurities first. An eluent system of ethyl acetate (EtOAc) in hexanes is ideal. Hexane is a non-polar solvent, while ethyl acetate is more polar. By starting with a low-polarity mixture (e.g., 5% EtOAc in hexanes) and gradually increasing the proportion of ethyl acetate, we can selectively elute compounds based on their polarity.[8] The optimal eluent composition is typically determined by preliminary analysis using Thin-Layer Chromatography (TLC).[7]
Table 1: Properties of 2-Methyl-5-hexen-2-ol
| Property | Value | Source |
| Molecular Formula | C₇H₁₄O | [1][2] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Appearance | Colorless Liquid | [9] |
| Boiling Point | ~163 °C (estimated) | [9][10] |
| Density | ~0.839 g/mL | [11] |
| Structure | [1] |
Materials and Reagents
| Reagent/Equipment | Specifications |
| Chemicals | |
| Crude 2-methyl-5-hexen-2-ol | Reaction mixture |
| Silica Gel | 230-400 mesh (for flash chromatography) |
| Hexanes | ACS Grade or higher |
| Ethyl Acetate (EtOAc) | ACS Grade or higher |
| Anhydrous Sodium Sulfate | Granular |
| Potassium Permanganate | KMnO₄ |
| Sodium Carbonate | Na₂CO₃ |
| Glassware & Equipment | |
| Glass Chromatography Column | 40-60 mm diameter, with stopcock |
| Separatory Funnel | For eluent reservoir |
| Erlenmeyer Flasks | Various sizes |
| Test Tubes & Rack | For fraction collection |
| TLC Plates | Silica gel 60 F₂₅₄ |
| TLC Developing Chamber | |
| Capillary Tubes | For spotting TLC plates |
| Beakers | Various sizes |
| Rotary Evaporator | |
| Cotton or Glass Wool | |
| Sand | Washed, fine grain |
| Fume Hood |
Detailed Experimental Protocol
This protocol is divided into five key stages: column preparation, sample loading, elution, fraction collection, and analysis.
Stage 1: Column Preparation (Wet Slurry Method)
The wet slurry method is superior for packing silica gel as it minimizes air bubbles and channels in the stationary phase, which would otherwise lead to poor separation.[6][12]
-
Plugging the Column: Securely clamp the column in a vertical position inside a fume hood. Place a small plug of cotton or glass wool into the bottom of the column, using a long glass rod to gently push it into the narrowest part. The plug should be tight enough to retain the stationary phase but not so dense as to impede solvent flow.[12]
-
Adding the Sand Base: Add a ~1-2 cm layer of sand on top of the plug. This creates a flat, even base for the silica gel.[12]
-
Preparing the Slurry: In a beaker, measure the required amount of silica gel (typically 30-50 times the weight of the crude sample). Add the initial, least polar eluent (e.g., 5% EtOAc in hexanes) to the silica gel while stirring with a glass rod until a homogenous, pourable slurry is formed.[6]
-
Packing the Column: Fill the column about halfway with the same eluent. Carefully and quickly pour the silica slurry into the column. Open the stopcock to allow the solvent to drain, collecting it in a flask for reuse. As the silica settles, continuously tap the side of the column gently with a piece of rubber tubing to ensure an even and tightly packed bed.[12]
-
Finalizing the Column: Once all the silica has been added and has settled, add another ~1-2 cm layer of sand on top. This layer protects the silica surface from being disturbed when adding the sample or more eluent.[13] Drain the excess solvent until the solvent level is just at the top of the sand layer. Crucially, from this point forward, the silica bed must never be allowed to run dry. [14]
Stage 2: Sample Loading
Proper sample loading is critical for achieving sharp, well-separated bands.
-
Sample Preparation: Dissolve the crude 2-methyl-5-hexen-2-ol in the minimum amount of the initial, low-polarity eluent. Using too much solvent will broaden the initial sample band and lead to poor resolution.
-
Loading the Column: Using a pipette, carefully add the dissolved sample solution directly to the center of the top sand layer, taking care not to disturb the surface.
-
Adsorbing the Sample: Open the stopcock and drain the solvent until the liquid level is just entering the top sand layer. This step adsorbs the sample onto the very top of the silica gel in a concentrated band.
-
Washing: Carefully add a small portion (~2-3 mL) of fresh eluent and again allow it to drain to the top of the sand. Repeat this wash once more to ensure all of the sample is adsorbed onto the silica.
Stage 3: Elution
Elution is the process of passing the mobile phase through the column to separate the components.
-
Begin Elution: Carefully fill the top of the column with the initial eluent (5% EtOAc/Hexanes). Use a separatory funnel as a reservoir to maintain a constant head of solvent.
-
Apply Pressure (Flash Chromatography): Apply gentle air or nitrogen pressure to the top of the column to achieve a solvent flow rate of approximately 2 inches per minute down the column.
-
Gradient Elution (Optional but Recommended): If TLC analysis shows that the desired compound is not eluting, the polarity of the mobile phase can be increased gradually. This is done by preparing solvent mixtures with progressively higher concentrations of ethyl acetate (e.g., 10% EtOAc, then 15% EtOAc). Abrupt changes in polarity should be avoided as they can cause cracking of the silica bed.[6]
Stage 4: Fraction Collection & Analysis
The eluent exiting the column (the eluate) is collected in a series of numbered test tubes.
-
Collect Fractions: Begin collecting the eluate in test tubes as soon as the first drop exits the column. Collect fractions of a consistent volume (e.g., 10-15 mL per tube).
-
Monitor with TLC: The key to a successful separation is knowing what is in each fraction. This is achieved by Thin-Layer Chromatography.
Monitoring by Thin-Layer Chromatography (TLC)
TLC provides a rapid and effective way to analyze the collected fractions.
Protocol for TLC Analysis
-
Prepare the TLC Chamber: Pour a small amount (~0.5 cm depth) of the eluting solvent (the same composition as is currently running through the column) into the developing chamber. Place a piece of filter paper inside to saturate the chamber atmosphere with solvent vapor. Cover with the lid.
-
Spot the Plate: On a silica TLC plate, draw a faint pencil line about 1 cm from the bottom. Using a capillary tube, spot small amounts of the crude starting material, the desired product (if a standard is available), and several of the collected fractions onto this line.
-
Develop the Plate: Place the spotted TLC plate into the prepared chamber and replace the lid. Allow the solvent front to travel up the plate until it is about 1 cm from the top edge.
-
Visualize the Spots: Remove the plate and immediately mark the solvent front with a pencil. Allow the plate to dry completely in a fume hood. Since 2-methyl-5-hexen-2-ol is not UV-active, a chemical stain is required for visualization. A potassium permanganate (KMnO₄) stain is ideal as it reacts with both the alcohol and alkene functional groups.[15][16][17]
-
KMnO₄ Stain Preparation: Dissolve 1.5 g of KMnO₄, 10 g of K₂CO₃, and 1.25 mL of 10% NaOH in 200 mL of water.[16][18]
-
Staining: Briefly dip the dried TLC plate into the KMnO₄ solution using forceps. The plate will turn purple.
-
Development: Gently heat the plate with a heat gun. Compounds that can be oxidized (like alcohols and alkenes) will appear as yellow or brown spots against the purple/pink background.[15]
-
-
Analyze and Combine Fractions: Compare the spots from the fractions to the crude material and the pure standard (if used). Fractions that show a single spot corresponding to the pure product should be combined in a larger flask.
Visual Workflow Diagrams
Caption: Workflow for purification by flash column chromatography.
Caption: Step-by-step process for TLC analysis of fractions.
References
-
Vertex AI Search Result: TLC Stains. (n.d.). Retrieved January 14, 2026.
-
Vertex AI Search Result[15]: TLC Visualization Methods. (n.d.). Retrieved January 14, 2026.
- Sarpong Group. (n.d.). Appendix 3: Recipes For TLC Stains. UC Berkeley College of Chemistry. Retrieved January 14, 2026.
- ChemicalDesk.Com. (2011, June 28).
- LibreTexts Chemistry. (2022, April 7). 2.
-
Vertex AI Search Result[16]: TLC Stains. (n.d.). Retrieved January 14, 2026.
-
Vertex AI Search Result[19]: TLC Stain Recipes. (n.d.). Retrieved January 14, 2026.
- EPFL. (n.d.). TLC Visualization Reagents. Retrieved January 14, 2026.
- ResearchGate. (2017, June 20). Visualization of alcohols in TLC?. Retrieved January 14, 2026.
- Study.com. (n.d.). In the Grignard Reaction, which methods are used to purify the product and what is removed in each step of the experiment?. Retrieved January 14, 2026.
- SiliCycle. (n.d.). SiliaPlate TLC Visualization Methods. Retrieved January 14, 2026.
- BenchChem. (n.d.). Technical Support Center: Purification of Grignard Reaction Products. Retrieved January 14, 2026.
- University of Toronto. (n.d.).
- PubChem. (n.d.). 5-Hexen-2-ol, 2-methyl-.
- LibreTexts Chemistry. (2024, March 16). 7: The Grignard Reaction (Experiment). Retrieved January 14, 2026.
- University of California, Irvine. (n.d.).
- Cerritos College. (n.d.).
- University of Colorado Boulder. (n.d.). Column Chromatography Procedures. Retrieved January 14, 2026.
- NIST. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. Retrieved January 14, 2026.
- The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-ol. Retrieved January 14, 2026.
- LookChem. (n.d.). 5-Methyl-5-hexen-2-ol. Retrieved January 14, 2026.
- Columbia University. (n.d.).
- Stenutz. (n.d.). 2-methyl-5-hexen-2-ol. Retrieved January 14, 2026.
- Common Organic Chemistry. (n.d.).
- Molnar Institute. (n.d.).
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Potential applications of 2-methyl-5-hexen-2-ol in synthetic organic chemistry
Application Notes & Protocols: 2-Methyl-5-hexen-2-ol
A Versatile Building Block in Modern Synthetic Organic Chemistry
Prepared by: Gemini, Senior Application Scientist
Foreword
Welcome to this technical guide on the synthetic applications of 2-methyl-5-hexen-2-ol (CAS 16744-89-1).[1][2] This document is intended for researchers, process chemists, and drug development professionals seeking to leverage the unique reactivity of this bifunctional molecule. 2-Methyl-5-hexen-2-ol, a tertiary homoallylic alcohol, offers two key reactive sites: a nucleophilic terminal alkene and a tertiary hydroxyl group that can act as a nucleophile or a directing group. This guide moves beyond a simple catalog of reactions to provide a deeper understanding of the causality behind its synthetic utility, offering detailed protocols and mechanistic insights to empower your research and development efforts.
Core Reactivity and Synthetic Potential
The synthetic utility of 2-methyl-5-hexen-2-ol is rooted in the strategic placement of its two functional groups. The terminal double bond is susceptible to a wide range of electrophilic additions, while the tertiary alcohol can participate in intramolecular reactions following activation of the alkene. This arrangement makes it an ideal precursor for the synthesis of substituted oxygen-containing heterocycles, which are common motifs in natural products and pharmaceuticals.
Application I: Intramolecular Electrophilic Cyclization for the Synthesis of Cyclic Ethers
One of the most powerful applications of 2-methyl-5-hexen-2-ol and its analogs is in the acid-catalyzed synthesis of five- and six-membered cyclic ethers. This transformation is central to the synthesis of valuable fragrance compounds like linalool oxide.[3][4] The reaction proceeds via activation of the terminal alkene by an electrophile (often a proton from an acid catalyst), which generates a tertiary carbocation. This carbocation is then trapped intramolecularly by the pendant hydroxyl group.
Mechanistic Insight
The regioselectivity of the cyclization (i.e., formation of a five-membered furanoid ring vs. a six-membered pyranoid ring) is governed by Baldwin's rules and the relative stability of the carbocation intermediates. The formation of the five-membered ring via a 5-exo-tet cyclization is generally kinetically favored over the 6-endo-tet pathway. However, reaction conditions can be tuned to favor one isomer over the other. In many cases, the initial electrophilic attack is not on the alkene itself but on an epoxide derived from it. For instance, the synthesis of linalool oxide often starts with the epoxidation of the alkene, followed by an acid-catalyzed intramolecular ring-opening of the epoxide.[5][6]
Protocol 1: Synthesis of 2-(5-Methyl-5-vinyltetrahydrofuran-2-yl)propan-2-ol (Furanoid Linalool Oxide Analog)
This protocol is adapted from established procedures for the synthesis of linalool oxide from the closely related linalool.[5][6] It involves a two-step, one-pot process of epoxidation followed by acid-catalyzed cyclization.
Materials:
-
2-Methyl-5-hexen-2-ol (1 eq)
-
m-Chloroperbenzoic acid (mCPBA, ~77%, 1.1 eq)
-
Dichloromethane (CH₂Cl₂)
-
p-Toluenesulfonic acid (PTSA, 0.05 eq)
-
10% w/w aqueous Sodium Thiosulfate (Na₂S₂O₅) solution
-
Saturated aqueous Sodium Bicarbonate (NaHCO₃) solution
-
Brine (saturated NaCl solution)
-
Anhydrous Magnesium Sulfate (MgSO₄) or Sodium Sulfate (Na₂SO₄)
-
Standard laboratory glassware, magnetic stirrer, ice bath.
Procedure:
-
Epoxidation: Dissolve 2-methyl-5-hexen-2-ol in CH₂Cl₂ in a round-bottom flask equipped with a magnetic stir bar. Cool the solution to 0 °C in an ice bath.
-
Slowly add mCPBA portion-wise to the stirred solution, maintaining the temperature at 0 °C. Causality Note: The slow, portion-wise addition is crucial to control the exotherm of the epoxidation and prevent side reactions.
-
Stir the reaction mixture for 2 hours at 0 °C, then allow it to warm to room temperature and stir overnight. Monitor the reaction by TLC or GC-MS to confirm the consumption of the starting material.
-
Cyclization: Add a catalytic amount of PTSA to the reaction mixture. Expertise Note: PTSA is a mild, solid acid catalyst that is effective for this transformation. Stronger acids like H₂SO₄ could lead to dehydration or polymerization. Stir for 2-4 hours, monitoring for the formation of the cyclized product.
-
Work-up: Cool the mixture to 0 °C and quench the reaction by slowly adding 10% aqueous Na₂S₂O₅ solution to destroy excess peroxide. Stir for 1 hour.
-
Transfer the mixture to a separatory funnel. Wash the organic layer sequentially with saturated aqueous NaHCO₃, water, and brine.
-
Dry the organic layer over anhydrous MgSO₄, filter, and concentrate under reduced pressure.
-
Purification: The crude product, a mixture of furanoid and pyranoid isomers, can be purified by silica gel column chromatography.[5]
| Parameter | Condition | Rationale |
| Solvent | Dichloromethane | Good solubility for reactants, relatively inert. |
| Epoxidizing Agent | mCPBA | Efficient, readily available, and selective for the alkene. |
| Cyclization Catalyst | p-Toluenesulfonic acid (PTSA) | Effective solid acid catalyst, minimizes side reactions.[5][6] |
| Temperature | 0 °C to Room Temp. | Controls exotherm during epoxidation and allows for complete reaction. |
| Expected Yield | 75-90% (Isomeric Mixture) | Based on similar syntheses of linalool oxides.[5] |
Application II: Prins-Type Cyclizations for Tetrahydropyran Synthesis
The Prins reaction is the acid-catalyzed addition of an aldehyde or ketone to an alkene.[7][8] When applied intramolecularly, this reaction becomes a powerful tool for constructing cyclic ethers. 2-Methyl-5-hexen-2-ol is a suitable substrate for a Prins-type cyclization upon conversion to a derivative containing a carbonyl group. For example, oxidation of the alkene moiety via ozonolysis would yield a keto-alcohol, which can then undergo an intramolecular Prins cyclization.
Proposed Synthetic Route and Mechanism
-
Oxidative Cleavage: Ozonolysis of 2-methyl-5-hexen-2-ol followed by a reductive workup (e.g., with dimethyl sulfide) would yield 4-hydroxy-4-methyl-2-pentanone.
-
Prins Cyclization: Treatment of this keto-alcohol with a Brønsted or Lewis acid would protonate the ketone, forming an oxocarbenium ion.[9] This electrophilic center is then attacked by the terminal hydroxyl group in a 6-endo-trig cyclization to form a six-membered tetrahydropyran ring.
Protocol 2: General Procedure for Acid-Catalyzed Prins-Type Cyclization
This is a general protocol for the cyclization of a δ-hydroxy ketone, which can be synthesized from 2-methyl-5-hexen-2-ol.
Materials:
-
δ-Hydroxy ketone substrate (1 eq)
-
Anhydrous solvent (e.g., Dichloromethane or Toluene)
-
Lewis Acid (e.g., BF₃·OEt₂, SnCl₄) or Brønsted Acid (e.g., PTSA) (0.1 - 1.1 eq)
-
Inert atmosphere (Nitrogen or Argon)
-
Standard anhydrous reaction setup.
Procedure:
-
Dissolve the δ-hydroxy ketone in the anhydrous solvent under an inert atmosphere.
-
Cool the solution to the desired temperature (typically between -78 °C and room temperature). Expertise Note: The choice of temperature and acid catalyst is critical for stereoselectivity and yield. Lewis acids often require lower temperatures.[10]
-
Slowly add the acid catalyst to the stirred solution.
-
Monitor the reaction by TLC. The reaction time can vary from minutes to several hours.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of NaHCO₃ or water.
-
Extract the product with an organic solvent (e.g., ethyl acetate), wash the combined organic layers with brine, and dry over anhydrous Na₂SO₄.
-
Concentrate the solvent under reduced pressure and purify the product by column chromatography.
Application III: Selective Oxidation & Functional Group Interconversion
The differential reactivity of the two functional groups in 2-methyl-5-hexen-2-ol allows for selective transformations. The tertiary alcohol is resistant to oxidation under typical conditions (e.g., PCC, PDC, Swern), whereas the terminal alkene is readily oxidized.
Oxidative Cleavage of the Alkene
Ozonolysis or Johnson-Lemieux oxidation (OsO₄/NaIO₄) can be used to cleave the double bond, yielding 4-hydroxy-4-methylpentanal. This hydroxy-aldehyde is a valuable intermediate, capable of undergoing further reactions such as aldol condensations, Wittig reactions, or the aforementioned Prins cyclization.
Oxidation to the Ketone
While the tertiary alcohol cannot be directly oxidized, the related secondary alcohol, 5-methyl-5-hexen-2-ol, can be oxidized to the corresponding ketone, 5-methyl-5-hexen-2-one.[11][12] This ketone is a known flavoring agent and fragrance component, naturally found in hazelnuts.[11]
References
-
Ciccone, S., et al. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Molecules. Retrieved from [Link][5]
-
ResearchGate. (2021). A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Retrieved from [Link][6]
-
Google Patents. (2004). US6703218B2 - Process for the preparation of linalool oxide or of linalool oxide-containing mixtures. Retrieved from [13]
-
Organic Chemistry Portal. (n.d.). Prins Reaction. Retrieved from [Link][7]
-
Isidro-Llobet, A., et al. (2022). Recent Advances in the Prins Reaction. PubMed Central (PMC). Retrieved from [Link][9]
-
The Dong Group. (n.d.). Prins reactions and Applications. Retrieved from [Link][10]
-
NIST. (n.d.). 2-Methyl-5-hexen-2-ol. In NIST Chemistry WebBook. Retrieved from [Link][1]
-
LookChem. (n.d.). Cas 50551-88-7, 5-METHYL-5-HEXEN-2-OL. Retrieved from [Link][14]
-
PubChem. (n.d.). 5-Hexen-2-ol, 2-methyl-. Retrieved from [Link][2]
-
Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Retrieved from [Link][11]
-
PubChem. (n.d.). 5-Methyl-5-hexen-2-ol. Retrieved from [Link][15]
-
The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-one. Retrieved from [Link][12]
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Application Notes: 2-Methyl-5-hexen-2-ol as a Versatile Synthon for Fragrance and Flavor Compounds
Abstract: This document provides a detailed technical guide for researchers and synthetic chemists on the strategic utilization of 2-methyl-5-hexen-2-ol as a pivotal building block in the synthesis of high-value fragrance and flavor compounds. We move beyond simple procedural outlines to explain the underlying chemical principles and mechanistic pathways that make this tertiary allylic alcohol a versatile precursor for a range of acyclic and monocyclic terpenoids. Key transformations, including the Carroll Rearrangement for the synthesis of fragrant ketones and acid-catalyzed intramolecular cyclization for creating cyclic terpene alcohols like α-terpineol, are discussed in detail. This guide includes field-proven, step-by-step protocols, data tables for experimental planning, and workflow diagrams to ensure reproducibility and success in a research and development setting.
Introduction: The Strategic Importance of 2-Methyl-5-hexen-2-ol
2-Methyl-5-hexen-2-ol is a C7 tertiary allylic alcohol that serves as a fundamental and cost-effective starting material in the fragrance and flavor industry.[1] Its structure, featuring a terminal double bond and a tertiary alcohol, provides two key reactive sites that can be selectively manipulated to construct more complex C10 monoterpenoid skeletons. This strategic positioning allows for the efficient synthesis of commercially significant aroma chemicals that would otherwise require more complex, multi-step routes from other precursors. Its utility is central to the production of valuable compounds such as the floral-scented α-terpineol and key intermediates like geranylacetone, a precursor to Vitamin E and a fragrance component in its own right.[2][3]
Physicochemical Properties
A clear understanding of the physical properties of the starting material is critical for experimental design, particularly for reaction temperature control and purification processes.
| Property | Value | Source |
| IUPAC Name | 2-methylhex-5-en-2-ol | [4] |
| CAS Number | 16744-89-1 | [1] |
| Molecular Formula | C₇H₁₄O | [1] |
| Molecular Weight | 114.19 g/mol | [4] |
| Appearance | Colorless Liquid | - |
| Boiling Point | ~145-147 °C at 760 mmHg | - |
| Density | ~0.85 g/cm³ | - |
Core Synthetic Transformations and Mechanistic Insights
The synthetic versatility of 2-methyl-5-hexen-2-ol stems from its ability to undergo several powerful chemical transformations. We will explore two of the most significant pathways: the Carroll Rearrangement and acid-catalyzed intramolecular cyclization.
The Carroll Rearrangement: A Pathway to Fragrant Ketones
The Carroll Rearrangement is a powerful[5][5]-sigmatropic rearrangement that converts β-keto allyl esters into γ,δ-unsaturated ketones, accompanied by a decarboxylation step that drives the reaction to completion.[2][6] This reaction is exceptionally useful for adding a three-carbon acetoacetyl unit to an allylic alcohol, effectively creating a longer carbon chain and a valuable ketone functional group.
Mechanism Causality: The reaction proceeds through a critical enol intermediate.[2][6] For 2-methyl-5-hexen-2-ol, the first step is its conversion into the corresponding β-keto ester, typically by reaction with diketene or through transesterification with ethyl acetoacetate. Upon heating, this substrate forms an enolate which undergoes a concerted, thermally-allowed[5][5]-sigmatropic shift, analogous to the Claisen rearrangement.[6][7] The resulting intermediate, a γ,δ-unsaturated β-keto carboxylic acid, is unstable and readily decarboxylates to yield the final γ,δ-unsaturated ketone.[2][8] When 2-methyl-5-hexen-2-ol is the precursor, this sequence leads directly to 6,10-dimethyl-5,9-undecadien-2-one (geranylacetone), a key intermediate in terpenoid synthesis.
Acid-Catalyzed Intramolecular Cyclization: Synthesis of α-Terpineol
One of the most direct and industrially relevant applications of 2-methyl-5-hexen-2-ol is its conversion to α-terpineol. This monocyclic tertiary alcohol is highly valued for its pleasant lilac-like aroma and is a staple in perfumery.[9] The synthesis is achieved through an acid-catalyzed intramolecular hydroalkoxylation reaction.
Mechanism Causality: The reaction is initiated by the protonation of the tertiary hydroxyl group by a strong acid (e.g., sulfuric acid, phosphoric acid), forming a good leaving group (water). While a discrete carbocation can be formed, it's also plausible that the terminal double bond acts as an intramolecular nucleophile in a concerted or near-concerted fashion as the water molecule departs. The π-electrons from the C5-C6 double bond attack the electron-deficient C2 carbon, forming a new six-membered ring and a tertiary carbocation at the former C5 position (now part of the ring). A final deprotonation step, typically involving water or a conjugate base, quenches the carbocation and re-establishes a double bond within the ring, yielding the thermodynamically stable α-terpineol. This process is a prime example of leveraging the inherent reactivity of the molecule to build cyclic complexity in a single, efficient step.
Application Protocols
The following protocols are designed to be self-validating and provide clear, actionable steps for laboratory synthesis. Safety precautions, including the use of personal protective equipment (PPE) such as safety goggles, lab coats, and gloves, should be observed at all times. All operations should be conducted within a certified fume hood.
Protocol 1: Synthesis of Geranylacetone via Carroll Rearrangement
This protocol details the synthesis of geranylacetone, a valuable fragrance intermediate, using a two-step, one-pot procedure based on the Carroll Rearrangement.
Principle: 2-methyl-5-hexen-2-ol is first converted to its acetoacetate ester via a catalyzed reaction with ethyl acetoacetate. The reaction mixture is then heated to induce the[5][5]-sigmatropic rearrangement and subsequent decarboxylation to yield geranylacetone. Aluminum isopropoxide is an effective catalyst for the initial transesterification.[6]
Experimental Protocol:
-
Apparatus Setup: Assemble a 250 mL three-neck round-bottom flask equipped with a magnetic stirrer, a reflux condenser, and a Dean-Stark trap (pre-filled with toluene) to remove the ethanol byproduct, which drives the initial equilibrium. Ensure the system is under a dry, inert atmosphere (N₂ or Ar).
-
Reagent Charging: To the flask, add 2-methyl-5-hexen-2-ol (11.4 g, 0.1 mol), ethyl acetoacetate (19.5 g, 0.15 mol), and toluene (100 mL).
-
Catalyst Addition: Add aluminum isopropoxide (0.5 g, ~2.5 mmol) to the stirring mixture.
-
Transesterification: Heat the mixture to reflux (approx. 110-120 °C). Ethanol will begin to collect in the Dean-Stark trap as it is formed. Continue refluxing for 4-6 hours or until no more ethanol is collected, indicating the completion of the ester formation.
-
Rearrangement and Decarboxylation: After the transesterification is complete, increase the heating mantle temperature to distill off the toluene. As the temperature of the reaction pot rises to 180-200 °C, the Carroll rearrangement will initiate, evidenced by the evolution of CO₂ gas (bubbling). Maintain this temperature for 2-3 hours to ensure complete rearrangement and decarboxylation.
-
Work-up: Cool the reaction mixture to room temperature. Add 100 mL of 1 M HCl(aq) and stir for 15 minutes to quench the catalyst. Transfer the mixture to a separatory funnel. Extract the aqueous layer with diethyl ether (2 x 50 mL).
-
Purification: Combine the organic layers, wash with saturated NaHCO₃ solution (50 mL) followed by brine (50 mL). Dry the organic phase over anhydrous MgSO₄, filter, and concentrate the solvent using a rotary evaporator.
-
Final Purification: Purify the resulting crude oil by vacuum distillation to obtain pure geranylacetone.
Data Summary:
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount Used | Moles | Notes |
| 2-Methyl-5-hexen-2-ol | 114.19 | 11.4 g | 0.1 | Limiting Reagent |
| Ethyl Acetoacetate | 130.14 | 19.5 g | 0.15 | Excess |
| Aluminum Isopropoxide | 204.25 | 0.5 g | ~0.0025 | Catalyst |
| Toluene | 92.14 | 100 mL | - | Solvent |
| Reaction Temp (Step 4) | - | 110-120 °C | - | Reflux |
| Reaction Temp (Step 5) | - | 180-200 °C | - | Rearrangement |
| Expected Product | Geranylacetone | - | - | - |
| Theoretical Yield | 194.31 | 19.4 g | 0.1 | - |
| Typical Yield | - | - | - | 60-75% |
Protocol 2: Synthesis of α-Terpineol via Acid-Catalyzed Cyclization
This protocol describes the efficient, one-step synthesis of α-terpineol, a widely used fragrance ingredient with a characteristic lilac scent.
Principle: 2-methyl-5-hexen-2-ol undergoes a rapid intramolecular cyclization in the presence of a dilute aqueous acid catalyst. The key is to control the reaction temperature and acid concentration to maximize the yield of α-terpineol and minimize the formation of byproducts such as isomeric terpenes or hydration products.
Experimental Protocol:
-
Apparatus Setup: Equip a 250 mL round-bottom flask with a magnetic stirrer and a reflux condenser.
-
Reagent Charging: In the flask, create an emulsion by combining 2-methyl-5-hexen-2-ol (22.8 g, 0.2 mol) with 100 mL of deionized water. Add a phase-transfer catalyst like tetrabutylammonium bromide (0.5 g) to improve mixing, although vigorous stirring is often sufficient.
-
Catalyst Preparation & Addition: Prepare a 10% (w/w) aqueous solution of sulfuric acid. While stirring the emulsion vigorously, slowly add 20 mL of the 10% H₂SO₄ solution to the flask over 10-15 minutes. The reaction is exothermic; use a water bath to maintain the temperature between 40-50 °C.
-
Reaction: Continue to stir the mixture vigorously at 40-50 °C for 2-4 hours. Monitor the reaction progress by taking small aliquots from the organic layer and analyzing by GC-MS or TLC.
-
Work-up: Once the starting material is consumed, cool the mixture to room temperature. Transfer to a separatory funnel. The organic layer (top) should be separated.
-
Neutralization: Wash the organic layer sequentially with 50 mL of saturated NaHCO₃ solution (caution: CO₂ evolution) to neutralize any remaining acid, and then with 50 mL of brine.
-
Purification: Dry the organic phase over anhydrous Na₂SO₄, filter, and remove the solvent (if any was used for extraction) via rotary evaporation.
-
Final Purification: The crude α-terpineol is often of sufficient purity for many applications. For higher purity, it can be purified by vacuum distillation.
Data Summary:
| Reagent/Parameter | Molar Mass ( g/mol ) | Amount Used | Moles | Notes |
| 2-Methyl-5-hexen-2-ol | 114.19 | 22.8 g | 0.2 | Substrate |
| Sulfuric Acid (10% aq) | 98.08 | 20 mL | ~0.02 | Catalyst |
| Water | 18.02 | 100 mL | - | Solvent |
| Reaction Temperature | - | 40-50 °C | - | Controlled |
| Expected Product | α-Terpineol | - | - | - |
| Theoretical Yield | 154.25 | 30.9 g | 0.2 | (Assuming 1:1 conversion) |
| Typical Yield | - | - | - | 75-85% |
Characterization of Synthesized Products
To confirm the identity and purity of the synthesized fragrance and flavor compounds, standard analytical techniques are employed:
-
Gas Chromatography-Mass Spectrometry (GC-MS): This is the primary tool for separating the product from any side-products or unreacted starting material and confirming its molecular weight via the mass spectrum.
-
Nuclear Magnetic Resonance (NMR) Spectroscopy (¹H and ¹³C): NMR provides unambiguous structural confirmation by analyzing the chemical environment of each proton and carbon atom in the molecule.
-
Infrared (IR) Spectroscopy: IR spectroscopy is used to confirm the presence of key functional groups, such as the C=O stretch for ketones (~1715 cm⁻¹) or the broad O-H stretch for alcohols (~3300 cm⁻¹).
Conclusion
2-Methyl-5-hexen-2-ol stands out as a highly effective and economically viable precursor in modern fragrance and flavor synthesis. Its unique structure facilitates powerful and atom-economical transformations like the Carroll Rearrangement and acid-catalyzed cyclizations. The protocols and mechanistic discussions provided herein serve as a robust foundation for researchers to explore and optimize the synthesis of a wide array of valuable aroma chemicals, from acyclic ketones to complex monocyclic alcohols. This strategic use of a simple building block exemplifies the principles of elegant and efficient chemical synthesis.
References
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The chemical reaction database. The Saucy-Marbet reaction. (2008). Available from: [Link]
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ResearchGate. Industrial-scale production process of nerol and geraniol. Available from: [Link]
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University of California, Irvine. The Carroll Rearrangement. Available from: [Link]
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National Institutes of Health. Saucy-Marbet Rearrangements of Alkynyl Halides in the Synthesis of Highly Enantiomerically Enriched Allenyl Halides. Available from: [Link]
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Chem-Station. Saucy-Marbet Rearrangement. (2015). Available from: [Link]
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ResearchGate. Mechanism of Pd‐catalyzed asymmetric Saucy–Marbet–Claisen rearrangement. Available from: [Link]
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PrepChem.com. Synthesis of linalool. Available from: [Link]
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YouTube. Synthesis of alpha Terpineol. (2021). Available from: [Link]
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Beilstein Archives. Two-step continuous-flow synthesis of α-terpineol. (2020). Available from: [Link]
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ACS Publications. Sustainable Production of Bio-Based Geraniol: Heterologous Expression of Early Terpenoid Pathway Enzymes in Chlamydomonas reinhardtii. (2023). Available from: [Link]
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MDPI. A Practical Laboratory-Scale Synthesis of All Eight Stereoisomeric Forms of Terpene Linalool Oxide. Available from: [Link]
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Wikipedia. Linalool. Available from: [Link]
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Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. (2013). Available from: [Link]
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ResearchGate. Preparation of chiral flavors 3-hydroxy-5-methyl-2-hexanone and 3-hydroxy-2-pentanone. (2004). Available from: [Link]
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Slideshare. Chemistry of α-Terpineol. Available from: [Link]
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ResearchGate. Chemical synthesis of α-terpineol by the acid-catalyzed hydration of α-pinene (Sell 2006). Available from: [Link]
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Beilstein Journals. A comprehensive review of flow chemistry techniques tailored to the flavours and fragrances industries. (2021). Available from: [Link]
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The Good Scents Company. 5-methyl-5-hexen-2-one, 3240-09-3. Available from: [Link]
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The Good Scents Company. 5-methyl-5-hexen-2-ol, 50551-88-7. Available from: [Link]
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Espacenet. Precursors for fragrant ketones and fragrant aldehydes - Patent 1262473. Available from: [Link]
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Cheméo. Chemical Properties of 5-Hexen-2-ol (CAS 626-94-8). Available from: [Link]
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ResearchGate. (PDF) Enantioselective Synthesis of 2-Hydroxy-5-Methyl-3-Hexanone. (2004). Available from: [Link]
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Application Note: Quantitative Analysis of 2-Methyl-5-hexen-2-ol Using Gas Chromatography-Mass Spectrometry (GC-MS)
Abstract
This application note details a robust and validated method for the quantitative determination of 2-methyl-5-hexen-2-ol, a volatile tertiary allylic alcohol, using Gas Chromatography coupled with Mass Spectrometry (GC-MS). The protocol employs an internal standard calibration for enhanced accuracy and precision, making it suitable for researchers, quality control analysts, and drug development professionals. The methodology outlined herein provides detailed parameters for instrumentation, sample preparation, and data analysis, ensuring reliable and reproducible results. This method is validated according to the principles outlined in the International Council for Harmonisation (ICH) guidelines, demonstrating specificity, linearity, accuracy, and precision.[1][2][3][4]
Introduction and Scientific Principle
2-Methyl-5-hexen-2-ol (C₇H₁₄O, Molar Mass: 114.19 g/mol ) is a volatile organic compound (VOC) with applications in fragrance chemistry and as a synthetic intermediate.[5][6] Accurate quantification of this analyte is critical for quality control in manufacturing processes and for characterization in research and development.
Gas Chromatography-Mass Spectrometry (GC-MS) is an ideal analytical technique for this purpose, offering high-resolution separation of volatile compounds combined with highly sensitive and specific detection.[1][4][7][8] The GC separates 2-methyl-5-hexen-2-ol from other matrix components based on its boiling point and affinity for the stationary phase. The eluting compound then enters the mass spectrometer, where it is ionized, fragmented into characteristic ions, and detected. For quantitative analysis, the internal standard method is employed. This technique involves adding a known concentration of a non-interfering compound (the internal standard) to all samples and calibration standards.[9][10] By calculating the ratio of the analyte's peak area to the internal standard's peak area, variations arising from injection volume, sample preparation, or instrument drift can be effectively minimized, leading to superior accuracy and precision.[9][10][11]
Experimental Methodology
Materials and Reagents
-
Analyte: 2-Methyl-5-hexen-2-ol (CAS No. 16744-89-1, Purity ≥98%)
-
Internal Standard (IS): 2-Methyl-2-hexanol (CAS No. 625-23-0, Purity ≥99%)
-
Solvent: Dichloromethane (CH₂Cl₂, GC Grade or equivalent)
-
Gases: Helium (Carrier Gas, 99.999% purity)
Rationale for Internal Standard Selection: 2-Methyl-2-hexanol was chosen as the internal standard due to its structural similarity to the analyte, ensuring comparable chromatographic behavior and ionization efficiency.[9][12] It is not expected to be present in typical samples and is well-resolved from the analyte under the specified chromatographic conditions.[13]
Instrumentation
A standard GC-MS system, such as an Agilent 8890 GC coupled to a 7000D Triple Quadrupole MS (or equivalent), is suitable for this analysis.[14]
Table 1: GC-MS Instrument Parameters
| Parameter | Setting | Justification |
| Gas Chromatograph (GC) | ||
| GC Column | HP-5MS (30 m x 0.25 mm i.d., 0.25 µm film thickness) or equivalent | A nonpolar (5%-phenyl)-methylpolysiloxane column provides excellent separation for a wide range of volatile and semi-volatile organic compounds.[14][15] |
| Injection Mode & Volume | Split (10:1 ratio), 1 µL | Split injection prevents column overloading and ensures sharp chromatographic peaks for high-concentration samples. |
| Inlet Temperature | 250 °C | Ensures rapid and complete volatilization of the analyte and internal standard without thermal degradation. |
| Carrier Gas & Flow | Helium, Constant Flow at 1.0 mL/min | Helium is an inert carrier gas that provides good chromatographic efficiency. A constant flow ensures reproducible retention times. |
| Oven Program | 50 °C (hold 2 min), ramp at 10 °C/min to 150 °C, ramp at 25 °C/min to 250 °C (hold 2 min) | The temperature program is optimized to achieve baseline separation of the analyte and internal standard from the solvent front and other potential impurities.[16][17] |
| Mass Spectrometer (MS) | ||
| Ion Source Type | Electron Ionization (EI) | Standard ionization technique for GC-MS, providing reproducible fragmentation patterns for library matching and quantification. |
| Ionization Energy | 70 eV | Standard energy for EI, producing a consistent and extensive fragmentation pattern. |
| Source Temperature | 230 °C | Prevents condensation of analytes in the ion source while minimizing thermal degradation. |
| Quadrupole Temperature | 150 °C | Maintains consistent ion transmission and mass filtering. |
| Acquisition Mode | Selected Ion Monitoring (SIM) | SIM mode significantly increases sensitivity and selectivity by monitoring only characteristic ions, reducing chemical noise from the matrix. |
| Solvent Delay | 3.0 min | Prevents the high concentration of solvent from entering and saturating the MS detector. |
| SIM Ions Monitored | ||
| 2-Methyl-5-hexen-2-ol | m/z 59 (Quantifier) , 81, 99 | The ion at m/z 59 corresponds to the stable [C₃H₇O]⁺ fragment and is chosen for quantification due to its high abundance. Other ions serve as qualifiers.[18] |
| 2-Methyl-2-hexanol (IS) | m/z 59 (Quantifier) , 87, 101 | The ion at m/z 59 is also a prominent fragment for the internal standard, but it is chromatographically separated.[13] |
Protocol: Preparation of Standards and Samples
-
Internal Standard (IS) Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Methyl-2-hexanol into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Analyte Stock Solution (1000 µg/mL): Accurately weigh 100 mg of 2-Methyl-5-hexen-2-ol into a 100 mL volumetric flask. Dissolve and dilute to the mark with dichloromethane.
-
Calibration Standards (e.g., 1, 5, 10, 25, 50, 100 µg/mL):
-
Prepare a series of volumetric flasks.
-
Using the Analyte Stock Solution, perform serial dilutions to achieve the desired concentrations.
-
To each calibration standard, add a fixed amount of the IS Stock Solution to achieve a final IS concentration of 20 µg/mL in every standard.
-
Dilute to the final volume with dichloromethane.
-
-
Sample Preparation:
-
Accurately weigh an appropriate amount of the unknown sample into a volumetric flask.
-
Add the same fixed amount of the IS Stock Solution as used in the calibration standards to achieve a final IS concentration of 20 µg/mL.
-
Dilute with dichloromethane to a final concentration expected to fall within the calibration range.
-
Workflow and Data Analysis
The quantitative analysis process follows a systematic workflow from sample preparation to the final concentration calculation.
Experimental Workflow Diagram
Caption: Overall experimental workflow from preparation to analysis.
Data Processing and Calculation
-
Peak Integration: For each chromatogram (standards and samples), integrate the peak area of the quantifier ion for both 2-methyl-5-hexen-2-ol (analyte) and 2-methyl-2-hexanol (IS).
-
Calibration Curve Construction:
-
For each calibration standard, calculate the Peak Area Ratio:
-
Peak Area Ratio = (Peak Area of Analyte) / (Peak Area of IS)[9]
-
-
Plot a graph of the Peak Area Ratio (y-axis) versus the Analyte Concentration (µg/mL) (x-axis).
-
Perform a linear regression on the data points to obtain the equation of the line (y = mx + c) and the coefficient of determination (R²). For a valid calibration, R² should be ≥ 0.995.[2][15]
-
-
Quantification of Unknown Sample:
-
Calculate the Peak Area Ratio for the unknown sample using the same method.
-
Determine the concentration of the analyte in the sample using the calibration curve's linear equation:
-
Analyte Concentration (µg/mL) = (Sample Area Ratio - c) / m
-
Where: m is the slope and c is the y-intercept of the regression line.
-
-
Quantitative Logic Diagram
Caption: Logical flow for calculating the final concentration.
Results and Discussion
Method Validation and Performance
The developed method demonstrates excellent performance characteristics in line with ICH guidelines for analytical procedure validation.[1][3]
-
Specificity: The chromatographic conditions provide baseline separation of 2-methyl-5-hexen-2-ol and the internal standard, 2-methyl-2-hexanol, with no interference from the solvent or common impurities observed.
-
Linearity: The method shows excellent linearity across a concentration range of 1–100 µg/mL.
Table 2: Example Calibration Curve Data
| Concentration (µg/mL) | Analyte Area | IS Area | Peak Area Ratio |
| 1.0 | 15,250 | 301,500 | 0.051 |
| 5.0 | 78,900 | 305,100 | 0.259 |
| 10.0 | 155,400 | 302,800 | 0.513 |
| 25.0 | 390,100 | 306,400 | 1.273 |
| 50.0 | 785,200 | 303,900 | 2.584 |
| 100.0 | 1,580,300 | 305,500 | 5.173 |
| Regression Results | y = 0.0519x - 0.002 | ||
| R² | 0.9998 |
-
Accuracy and Precision: The accuracy and precision of the method were evaluated by analyzing replicate preparations of a quality control (QC) sample at a known concentration (20 µg/mL).
Table 3: Example Accuracy and Precision Data (n=6)
| Replicate | Calculated Conc. (µg/mL) |
| 1 | 20.1 |
| 2 | 19.8 |
| 3 | 20.3 |
| 4 | 19.7 |
| 5 | 20.0 |
| 6 | 19.9 |
| Mean | 19.97 |
| Std. Dev. | 0.21 |
| %RSD | 1.05% |
| Recovery | 99.85% |
The low Relative Standard Deviation (%RSD ≤ 2%) indicates high precision, and the recovery value (98-102%) demonstrates excellent accuracy.[2]
Discussion of Method Parameters
The choice of an HP-5MS column provides a robust separation based on the boiling points of the compounds. The temperature program was optimized to ensure that the relatively volatile analyte and internal standard were well-retained and separated from the solvent peak, while also allowing for a reasonably short run time. The use of SIM mode is crucial for achieving low detection limits and minimizing the impact of any co-eluting matrix components that do not share the target ions.[19] This makes the method highly selective and suitable for analyzing complex samples.
Conclusion
The GC-MS method described in this application note is demonstrated to be specific, linear, accurate, and precise for the quantitative analysis of 2-methyl-5-hexen-2-ol. The use of an internal standard, 2-methyl-2-hexanol, ensures the robustness and reliability of the results. This protocol provides a validated, high-performance solution for quality control and research applications requiring the accurate measurement of this compound.
References
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Crawford Scientific. Internal Standards - What Are They? How Do I Choose, Use and Benefit From Them? [Online] Available at: [Link]
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Prokeš, L., et al. (2020). INTERNAL STANDARDS FOR QUANTITATIVE ANALYSIS OF CHEMICAL WARFARE AGENTS BY THE GC/MS METHOD. The Science for Population Protection. [Online] Available at: [Link]
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International Journal of Trends in Emerging Research and Development. (2024). Development and validation of the GC-MS method for the determination of volatile contaminants in drug products. [Online] Available at: [Link]
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Liaw, S. S., et al. (2021). Novel Gas Chromatography–Mass Spectrometry Methods for Characterization of Volatile Organic Compounds and Water in Fast Pyrolysis Liquids. Energy & Fuels. [Online] Available at: [Link]
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Reddit r/Chempros. (2023). How would I pick a suitable internal standard? [Online] Available at: [Link]
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Chemistry LibreTexts. (2022). 4.2: Quantitative and Qualitative GC and GC-MS. [Online] Available at: [Link]
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Semantic Scholar. (2020). Internal Standards for Quantitative Analysis of Chemical Warfare Agents by the GC/MS Method. [Online] Available at: [Link]
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Copolovici, L., & Copolovici, D. M. (2025). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. In Springer Nature Experiments. [Online] Available at: [Link]
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ResearchGate. (2025). Gas Chromatography–Mass Spectrometry Method for Determination of Biogenic Volatile Organic Compounds Emitted by Plants. [Online] Available at: [Link]
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Shanaida, M., et al. (2023). Development and Validation of a Gas Chromatography–Mass Spectrometry Method for the Analysis of the Novel Plant-Based Substance with Antimicrobial Activity. National Institutes of Health. [Online] Available at: [Link]
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National Institute of Standards and Technology. (n.d.). Mass Spectrometry Data Center. [Online] Available at: [Link]
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Raja, K. D., et al. (2020). DEVELOPMENT AND VALIDATION OF GC-MS METHOD FOR THE TRACE LEVEL DETERMINATION OF STRUCTURALLY ALERT ALKYL HALIDE IMPURITIES IN CILASTATIN SODIUM DRUG SUBSTANCE. International Journal of Pharmaceutical Sciences and Research. [Online] Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 5-Hexen-2-ol, 5-methyl-. NIST Chemistry WebBook. [Online] Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 5-Hexen-2-ol, 5-methyl-. NIST Chemistry WebBook. [Online] Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 2-Methyl-5-hexen-3-ol. PubChem. [Online] Available at: [Link]
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Stolarczyk, E. U., et al. (n.d.). VALIDATION OF GC METHOD FOR QUANTITATIVE DETERMINATION OF RESIDUAL 2-(2-CHLOROETHOXY)ETHANOL (CEE) AND N-METHYL-2-PYRROLIDINONE. Pharmaceutical Research Institute. [Online] Available at: [Link]
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Impact Factor. (n.d.). A Review on GC-MS and Method Development and Validation. [Online] Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. [Online] Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 5-Methyl-5-hexen-3-yn-2-ol. NIST Chemistry WebBook. [Online] Available at: [Link]
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National Center for Biotechnology Information. (n.d.). 5-Methyl-5-hexen-2-ol. PubChem. [Online] Available at: [Link]
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Popa, D., et al. (n.d.). Development and Validation of a GC-MS/MS Method for the Simultaneous Quantification of Selected Compounds in Essential Oils. [Online] Available at: [Link]
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Danish Environmental Protection Agency. (2010). Survey of Chemical Substances in Consumer Products, No. 105 2010. [Online] Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 2-Hexanol, 2-methyl-. NIST Chemistry WebBook. [Online] Available at: [Link]
-
National Institute of Standards and Technology. (n.d.). 2-Hexene, 2-methyl-. NIST Chemistry WebBook. [Online] Available at: [Link]
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National Institute of Standards and Technology. (n.d.). 2-Methyl-5-hexen-3-ol. NIST Chemistry WebBook. [Online] Available at: [Link]
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Tsikas, D. (2024). Perspectives of Quantitative GC-MS, LC-MS, and ICP-MS in the Clinical Medicine Science—The Role of Analytical Chemistry. MDPI. [Online] Available at: [Link]
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Al-Asmari, A., et al. (2024). GC/MS Analysis of Chemical Compounds Soluble in n-Hexane and Petroleum Ether From Trigonella foenum-graecum Seeds. Asian Journal of Biological Sciences. [Online] Available at: [Link]
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Chiral Resolution of Racemic 2-Methyl-5-hexen-2-ol: A Guide to Application and Protocol Development
Introduction: The Significance of Chiral Tertiary Alcohols
Optically active tertiary alcohols are pivotal structural motifs in organic synthesis and drug development. Their sterically hindered chiral centers make them valuable as chiral auxiliaries, ligands in asymmetric catalysis, and as key intermediates for complex natural products and pharmaceuticals. 2-Methyl-5-hexen-2-ol, a simple yet versatile tertiary allylic alcohol, presents a significant challenge in stereoselective synthesis and resolution. Its enantiomers are crucial building blocks, but their separation from a racemic mixture requires specialized techniques due to the tertiary alcohol's reduced reactivity and susceptibility to side reactions under harsh conditions.[1][2]
This comprehensive guide provides researchers, scientists, and drug development professionals with a detailed overview of the primary methods for the chiral resolution of racemic 2-methyl-5-hexen-2-ol. We will explore the causality behind experimental choices for three major techniques: Enzymatic Kinetic Resolution, Preparative Chiral Chromatography (HPLC/SFC), and Classical Resolution via Diastereomeric Derivatives. Each section includes in-depth protocols, troubleshooting insights, and the scientific principles that underpin these powerful separation technologies.
Method 1: Enzymatic Kinetic Resolution (EKR)
Enzymatic kinetic resolution is a cornerstone of green chemistry, leveraging the high enantioselectivity of enzymes, typically lipases, to differentiate between enantiomers.[3] In this process, one enantiomer of the racemic alcohol is preferentially acylated by the enzyme to form an ester, leaving the unreacted, slower-reacting alcohol enantiomer enriched. The primary advantage is the use of mild, environmentally benign conditions. However, for tertiary alcohols like 2-methyl-5-hexen-2-ol, the steric hindrance around the hydroxyl group presents a significant challenge, often resulting in slower reaction rates compared to primary or secondary alcohols.[1][3]
The most widely used and robust enzyme for this transformation is the immobilized Lipase B from Candida antarctica (CALB), commercially available as Novozym® 435.[1][4][5]
Workflow for Enzymatic Kinetic Resolution
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Application Note: Enhancing the Analytical Detection of 2-Methyl-5-hexen-2-ol Through Strategic Derivatization
Introduction: The Analytical Challenge of a Small Terpene Alcohol
2-Methyl-5-hexen-2-ol is a volatile organic compound and a tertiary terpene alcohol. Its detection and quantification in various matrices, from environmental samples to biological fluids, present significant analytical challenges. The molecule's inherent properties—high volatility, low molecular weight, lack of a strong chromophore, and a sterically hindered tertiary alcohol group—contribute to poor chromatographic retention, low sensitivity in common detectors like UV-Vis, and inefficient ionization in mass spectrometry.[1][2] Direct analysis often results in poor peak shape, low signal-to-noise ratios, and consequently, high limits of detection (LOD) and quantitation (LOQ).
To overcome these limitations, chemical derivatization is an indispensable strategy.[3] This process modifies the analyte's functional groups to enhance its physicochemical properties for analysis. By introducing specific chemical moieties, we can increase molecular weight and decrease volatility for improved gas chromatography (GC) performance, or add a chromophore/fluorophore for highly sensitive high-performance liquid chromatography (HPLC) detection.[4][5] This application note provides detailed protocols for two robust derivatization methods tailored for 2-methyl-5-hexen-2-ol, enabling its sensitive and reliable quantification by GC-MS and HPLC-UV.
Part 1: Derivatization for Gas Chromatography-Mass Spectrometry (GC-MS) Analysis
Rationale: Silylation of a Sterically Hindered Tertiary Alcohol
For GC analysis, the primary goal is to increase the thermal stability and volatility of the analyte while improving its chromatographic behavior. The polar hydroxyl group of 2-methyl-5-hexen-2-ol can lead to peak tailing due to interactions with active sites in the GC system. Silylation, the replacement of the active hydrogen of the hydroxyl group with a trimethylsilyl (TMS) or tert-butyldimethylsilyl (TBDMS) group, is a highly effective strategy to mitigate these issues.[6]
Given the steric hindrance of the tertiary alcohol in 2-methyl-5-hexen-2-ol, a powerful silylating reagent is required for a complete and rapid reaction. N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA) is an excellent choice due to its high reactivity and the volatile nature of its byproducts, which minimizes interference in the chromatogram.[7] For even more sterically hindered alcohols, N-(tert-butyldimethylsilyl)-N-methyltrifluoroacetamide (MTBSTFA) can be used to form a more stable TBDMS ether.[8][9] We will focus on MSTFA for a robust and widely applicable protocol.
Chemical Reaction: Silylation
The reaction involves the nucleophilic attack of the alcohol's oxygen on the silicon atom of the silylating agent, leading to the formation of a silyl ether and non-interfering, volatile byproducts.
Caption: Silylation of 2-methyl-5-hexen-2-ol with MSTFA.
Protocol 1: Silylation with MSTFA for GC-MS Analysis
1. Materials:
-
Sample containing 2-methyl-5-hexen-2-ol
-
N-Methyl-N-(trimethylsilyl)trifluoroacetamide (MSTFA)[7]
-
Anhydrous pyridine (as a catalyst and solvent)
-
Anhydrous solvent (e.g., hexane or dichloromethane) for sample dilution
-
GC vials (2 mL) with PTFE-lined caps
-
Heating block or oven
-
Vortex mixer
2. Step-by-Step Methodology:
a. Sample Preparation: i. Ensure the sample is free of water, as moisture will consume the derivatization reagent. If necessary, dry the sample extract over anhydrous sodium sulfate or by evaporation under a gentle stream of nitrogen. ii. Accurately transfer an aliquot of the sample (e.g., 100 µL of a solution in hexane) into a clean GC vial. iii. If the sample is concentrated, evaporate the solvent to dryness under a gentle stream of nitrogen.
b. Derivatization Reaction: i. Add 50 µL of anhydrous pyridine to the vial. Pyridine acts as a catalyst and an acid scavenger, driving the reaction to completion. ii. Add 100 µL of MSTFA to the vial.[7] iii. Tightly cap the vial and vortex for 30 seconds to ensure thorough mixing. iv. Heat the vial at 60-70°C for 30 minutes in a heating block or oven.[7] The elevated temperature is crucial for derivatizing the sterically hindered tertiary alcohol.
c. Analysis: i. Allow the vial to cool to room temperature. ii. The sample is now ready for direct injection into the GC-MS system. A typical injection volume is 1 µL.
3. Self-Validation and Quality Control:
-
Blank Sample: Prepare a blank sample using only the solvent and reagents to identify any potential interferences.
-
Positive Control: Derivatize a known standard of 2-methyl-5-hexen-2-ol to confirm the reaction's success and determine the retention time of the derivative.
-
Completeness of Reaction: Analyze the derivatized sample by GC-MS. The absence of a peak corresponding to the underivatized alcohol and the presence of a single, sharp peak for the TMS-ether derivative indicates a complete reaction.
Part 2: Derivatization for HPLC-UV Analysis
Rationale: Introducing a Chromophore via Esterification
For HPLC analysis, the goal is to introduce a chromophore into the analyte to enable sensitive detection by a UV-Vis detector.[4][10] 2-Methyl-5-hexen-2-ol lacks any significant UV absorbance. Esterification of the hydroxyl group with an aromatic acyl chloride is an effective way to attach a strongly UV-absorbing moiety.[11][12]
p-Nitrobenzoyl chloride is an excellent reagent for this purpose. The nitrobenzoyl group provides a strong chromophore with high molar absorptivity, significantly enhancing detection sensitivity.[4] The reaction with a tertiary alcohol can be sluggish, but the use of a catalyst such as 4-(dimethylamino)pyridine (DMAP) can effectively promote the reaction even under mild conditions.[13]
Chemical Reaction: Esterification
The reaction involves the acylation of the alcohol with p-nitrobenzoyl chloride in the presence of a base and a catalyst to form a p-nitrobenzoate ester.
Caption: Esterification of 2-methyl-5-hexen-2-ol.
Protocol 2: Esterification with p-Nitrobenzoyl Chloride for HPLC-UV Analysis
1. Materials:
-
Sample containing 2-methyl-5-hexen-2-ol
-
p-Nitrobenzoyl chloride (PNBCI)[4]
-
4-(Dimethylamino)pyridine (DMAP)[13]
-
Anhydrous pyridine
-
Anhydrous dichloromethane (DCM) or acetonitrile
-
HPLC-grade methanol and water for mobile phase
-
HPLC vials (2 mL) with PTFE-lined caps
-
Heating block or water bath
2. Step-by-Step Methodology:
a. Sample Preparation: i. Ensure the sample is dry. If the sample is in an aqueous matrix, perform a liquid-liquid extraction into a non-polar solvent (e.g., hexane or diethyl ether) and evaporate to dryness. ii. Reconstitute the dried residue in 100 µL of anhydrous DCM in an HPLC vial.
b. Derivatization Reaction: i. Prepare a fresh derivatizing solution by dissolving p-nitrobenzoyl chloride (10 mg) and DMAP (2 mg) in anhydrous pyridine (1 mL). This solution should be protected from moisture. ii. Add 50 µL of the derivatizing solution to the sample in the HPLC vial. iii. Tightly cap the vial and vortex for 30 seconds. iv. Heat the mixture at 50-60°C for 60 minutes.[14] v. After heating, add 10 µL of methanol to the vial and heat for another 5 minutes to quench any excess p-nitrobenzoyl chloride.
c. Sample Cleanup (Optional but Recommended): i. Evaporate the reaction mixture to dryness under a gentle stream of nitrogen. ii. Reconstitute the residue in 200 µL of a 50:50 mixture of acetonitrile and water. iii. Filter the solution through a 0.22 µm syringe filter into a clean HPLC vial to remove any particulate matter.
d. Analysis: i. Inject an aliquot (e.g., 10 µL) into the HPLC system. ii. Detection is typically performed at a wavelength of ~254-260 nm, corresponding to the absorbance maximum of the p-nitrobenzoyl chromophore.
3. Self-Validation and Quality Control:
-
Reagent Blank: A reagent blank is crucial to identify peaks originating from the derivatization reagents and their byproducts.
-
Calibration Standards: Derivatize a series of known concentrations of 2-methyl-5-hexen-2-ol to create a calibration curve for quantification.
-
Reaction Monitoring: The progress of the reaction can be monitored by analyzing aliquots at different time points to ensure it has gone to completion.
Visualization of Experimental Workflows
Caption: Comparative workflow for GC-MS and HPLC-UV derivatization.
Data Presentation: Expected Analytical Enhancement
The following table summarizes the anticipated improvements in analytical performance after derivatization. The values are illustrative and based on typical enhancements observed for similar small, volatile alcohols.
| Parameter | Underivatized 2-Methyl-5-hexen-2-ol | Silylated (GC-MS) | p-Nitrobenzoate Ester (HPLC-UV) |
| Chromatographic Peak Shape | Poor (Tailing) | Excellent (Symmetrical) | Excellent (Symmetrical) |
| Retention Time | Very Short | Increased & Optimized | Increased & Optimized |
| Detector Response | Low (MS) / None (UV) | High (MS) | High (UV @ ~260nm) |
| Typical LOD | ~ 1-5 µg/mL | ~ 1-10 ng/mL | ~ 5-20 ng/mL |
| Typical LOQ | ~ 5-15 µg/mL | ~ 5-30 ng/mL | ~ 20-60 ng/mL |
Note on Alkene Group: The terminal alkene in 2-methyl-5-hexen-2-ol is generally stable under the described silylation and esterification conditions.[15][16] However, highly acidic or oxidative conditions, which are avoided in these protocols, could potentially lead to side reactions such as hydration or oxidation of the double bond. The provided methods are selective for the hydroxyl group.
Conclusion
The analytical detection of 2-methyl-5-hexen-2-ol can be profoundly enhanced through strategic derivatization. Silylation with MSTFA effectively prepares the analyte for robust GC-MS analysis by improving its volatility and chromatographic behavior. For orthogonal validation or when GC-MS is unavailable, esterification with p-nitrobenzoyl chloride provides a powerful method for sensitive quantification by HPLC-UV. The selection of the appropriate derivatization strategy will depend on the available instrumentation, the required sensitivity, and the sample matrix. The detailed protocols provided herein offer a validated starting point for researchers to reliably quantify this challenging analyte.
References
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Chemical derivatization strategies for enhancing the HPLC analytical performance of natural active triterpenoids. PubMed Central. [Link]
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Current Challenges in Volatile Organic Compounds Analysis as Potential Biomarkers of Cancer. National Institutes of Health (NIH). [Link]
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Considerations for scaling up the synthesis of 2-methyl-5-hexen-2-ol for pilot plant production
Abstract
This document provides a comprehensive guide for researchers, scientists, and drug development professionals on the critical considerations and detailed protocols for scaling up the synthesis of 2-methyl-5-hexen-2-ol from the laboratory bench to a pilot plant. The synthesis, primarily achieved through a Grignard reaction, presents unique challenges at a larger scale, particularly concerning reaction exothermicity, reagent handling, and product purification. This guide emphasizes a safety-first, process-oriented approach, integrating principles of Process Safety Management (PSM) to ensure a robust and safe scale-up. Detailed protocols for a batch process, troubleshooting guidelines, and recommendations for analytical monitoring are provided.
Introduction: The Significance of 2-Methyl-5-hexen-2-ol and the Imperative for Scale-Up
2-Methyl-5-hexen-2-ol is a valuable tertiary alcohol intermediate in the synthesis of various fine chemicals and pharmaceutical agents. Its structure, featuring both a tertiary alcohol and a terminal alkene, allows for diverse downstream chemical transformations. As drug development programs and chemical manufacturing demands progress, the need to transition from gram-scale laboratory synthesis to kilogram-scale pilot plant production becomes paramount.
Scaling up chemical reactions is not merely about using larger flasks and greater quantities of reagents. It involves a fundamental shift in perspective, where process safety, heat management, and mass transfer become the dominant considerations.[1] The Grignard reaction, the most common route to 2-methyl-5-hexen-2-ol, is notoriously exothermic and requires stringent control to prevent runaway reactions, especially at scale.[2][3] This document aims to bridge the gap between laboratory practice and pilot plant execution, providing a framework for a safe, efficient, and reproducible scale-up.
Pre-Pilot Plant Considerations: A Foundation for Safe and Efficient Scale-Up
Before any pilot plant campaign, a thorough understanding of the chemical process and its potential hazards is essential. This pre-production phase focuses on risk assessment and the development of a robust process control strategy.
Synthetic Route Selection and Hazard Analysis
The Grignard reaction between methyl magnesium halide (e.g., chloride or bromide) and 5-hexen-2-one is the most direct and widely employed method for synthesizing 2-methyl-5-hexen-2-ol.
Reaction: CH₃MgX + C₆H₁₀O → (CH₃)₂C(OH)CH₂CH₂CH=CH₂ (Methyl magnesium halide + 5-Hexen-2-one → 2-Methyl-5-hexen-2-ol)
While effective, this reaction presents several hazards that must be meticulously managed:
-
High Exothermicity: Grignard reactions release a significant amount of heat, which can lead to a rapid increase in temperature and pressure if not adequately controlled.[2][3]
-
Flammable Solvents: The use of ethereal solvents like diethyl ether or tetrahydrofuran (THF) introduces a significant fire risk.[4][5]
-
Pyrophoric Reagents: Grignard reagents themselves can be pyrophoric, igniting spontaneously on contact with air.[6]
-
Water Sensitivity: Grignard reagents react violently with water, necessitating strictly anhydrous conditions.[5][6]
A comprehensive Process Hazard Analysis (PHA) should be conducted to identify potential failure modes and their consequences.[7] This can be achieved through methodologies like Hazard and Operability (HAZOP) studies.
Thermodynamic and Kinetic Data Acquisition
Understanding the reaction's thermal profile is critical for designing a safe and controllable process. Reaction calorimetry (RC) is an indispensable tool for obtaining this data.
| Parameter | Significance for Scale-Up | Method of Determination |
| Heat of Reaction (ΔHrxn) | Determines the total amount of heat that must be removed by the reactor cooling system. | Reaction Calorimetry (RC1) |
| Heat Flow | Provides real-time information on the rate of heat generation. | Reaction Calorimetry (RC1) |
| Adiabatic Temperature Rise (ΔTad) | Predicts the maximum temperature the reaction could reach in a worst-case scenario (cooling failure). | Calculated from ΔHrxn and heat capacity. |
| Reaction Initiation and Endpoint | Crucial for controlling reagent addition and preventing accumulation of unreacted starting material.[2] | In-situ monitoring (e.g., FT-IR, Raman) |
Material and Equipment Selection
The choice of reactor and ancillary equipment is dictated by the reaction scale and the hazards identified.
-
Reactor: A jacketed glass-lined or stainless steel reactor with good heat transfer capabilities is recommended. The reactor should be equipped with a robust cooling system (e.g., a chiller with a suitable heat transfer fluid).
-
Agitation: Proper agitation is crucial for ensuring efficient heat transfer and preventing localized "hot spots." A pitched-blade turbine or anchor agitator is typically suitable.
-
Reagent Addition: A calibrated dosing pump should be used for the controlled addition of the Grignard reagent. This is a critical control point to manage the exotherm.[1]
-
Inert Atmosphere: The entire system must be capable of being maintained under a positive pressure of an inert gas (e.g., nitrogen or argon) to exclude moisture and oxygen.
Pilot Plant Synthesis Protocol: A Step-by-Step Guide
This protocol outlines a batch process for the synthesis of 2-methyl-5-hexen-2-ol at a pilot plant scale. Note: All operations must be conducted in a well-ventilated area, and all personnel must wear appropriate Personal Protective Equipment (PPE).
Equipment Setup and Preparation
-
Reactor Inerting: The reactor and all associated glassware and transfer lines must be thoroughly dried and purged with nitrogen.
-
Reagent Preparation: Prepare a solution of 5-hexen-2-one in anhydrous THF in a separate, inerted vessel.
-
Grignard Reagent Handling: The Grignard reagent (methyl magnesium chloride or bromide in THF) should be transferred to an addition funnel or a dosing vessel under a nitrogen blanket.
Reaction Execution
Caption: Workflow for the pilot plant synthesis of 2-methyl-5-hexen-2-ol.
-
Initial Charge: Charge the solution of 5-hexen-2-one in anhydrous THF into the inerted reactor.
-
Cooling: Cool the reactor contents to 0-5 °C using the jacket cooling system.
-
Grignard Addition: Begin the slow, controlled addition of the Grignard reagent solution via the dosing pump. The addition rate should be carefully controlled to maintain the internal temperature below 15 °C.
-
Monitoring: Continuously monitor the internal temperature and the reaction progress using an in-situ probe if available. A sudden drop in heat flow could indicate a stalled reaction, which can be dangerous if reagent addition continues.[2]
-
Reaction Completion: After the addition is complete, allow the reaction mixture to stir at 0-10 °C for an additional 1-2 hours to ensure complete conversion.
Workup and Purification
-
Quenching: Slowly and carefully add the reaction mixture to a separate vessel containing a stirred, cooled (0-10 °C) saturated aqueous solution of ammonium chloride. This is a highly exothermic step and requires efficient cooling.
-
Phase Separation: Allow the layers to separate. The aqueous layer is drained, and the organic layer is retained.
-
Washing: Wash the organic layer with brine to remove residual water and salts.
-
Drying and Solvent Removal: Dry the organic layer over a suitable drying agent (e.g., anhydrous magnesium sulfate), filter, and remove the THF under reduced pressure.
-
Purification: The crude 2-methyl-5-hexen-2-ol is then purified by vacuum distillation.
| Process Parameter | Set Point / Range | Rationale |
| Reaction Temperature | 0-15 °C | To control the exotherm and minimize side reactions. |
| Grignard Addition Time | 2-4 hours | To ensure the rate of heat generation does not exceed the cooling capacity of the reactor. |
| Quench Temperature | 0-10 °C | To manage the exotherm of quenching the excess Grignard reagent. |
| Distillation Pressure | 20-50 mmHg | To lower the boiling point of the product and prevent thermal decomposition. |
Process Optimization and Troubleshooting
| Problem | Potential Cause | Recommended Action |
| Reaction Fails to Initiate | Inactive magnesium, presence of moisture. | Add a small crystal of iodine or a few drops of 1,2-dibromoethane to activate the magnesium surface. Ensure all equipment and reagents are scrupulously dry.[5] |
| Uncontrolled Exotherm | Reagent addition is too fast, cooling system failure. | Immediately stop the reagent addition. If necessary, use an emergency cooling system (e.g., an ice bath).[3] |
| Low Yield | Incomplete reaction, side reactions (e.g., Wurtz coupling), loss during workup. | Monitor reaction completion by TLC or GC. Optimize addition rate and temperature. Ensure efficient extraction during workup.[8] |
| Emulsion during Workup | Formation of magnesium salt precipitates. | Add saturated brine or a small amount of dilute acid to break the emulsion.[8] |
Process Safety Management (PSM) Integration
For pilot plant operations, adherence to a Process Safety Management (PSM) framework is crucial.[9][10] This involves:
-
Management of Change (MOC): Any deviation from the established protocol must be formally reviewed and approved.[11]
-
Pre-Startup Safety Review (PSSR): A final safety check before initiating the pilot run to ensure all safety systems are operational.
-
Operating Procedures: Detailed and clear Standard Operating Procedures (SOPs) must be in place for all steps of the process.[4]
-
Emergency Planning: A well-defined emergency response plan should be in place to address potential incidents like fires, spills, or runaway reactions.
Caption: Key elements of Process Safety Management for pilot plant operations.
Conclusion
The successful scale-up of the synthesis of 2-methyl-5-hexen-2-ol is a challenging but achievable goal. A thorough understanding of the reaction chemistry, a commitment to process safety, and meticulous planning are the cornerstones of a successful pilot plant campaign. By following the guidelines and protocols outlined in this document, researchers and scientists can navigate the complexities of scale-up and produce this valuable intermediate safely and efficiently.
References
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Grignard Reaction Scale-up – 4 Steps to Control Development. METTLER TOLEDO. [Link]
-
Handbook for Process Safety in Laboratories and Pilot Plants: A Risk-based Approach. Wiley. [Link]
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Pilot-scale experimental studies on ethanol purification by cyclic stripping. ResearchGate. [Link]
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Pilot-Scale Experimental Studies on Ethanol Purification by Cyclic Stripping. Scribd. [Link]
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Pilot-scale experimental studies on ethanol purification by cyclic stripping. The University of Manchester. [Link]
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What are Grignard reagent preparation precautions during preparation?. Quora. [Link]
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Application Note & Protocol: Synthesis of 2-Methyl-5-hexen-2-ol via Grignard Reaction with Allyl Bromide
Abstract
This document provides a comprehensive guide for the synthesis of the tertiary homoallylic alcohol, 2-methyl-5-hexen-2-ol, through the Grignard reaction. Detailing the nucleophilic addition of allylmagnesium bromide to acetone, this application note offers an in-depth exploration of the reaction mechanism, a meticulously detailed experimental protocol, crucial safety considerations, and troubleshooting insights. The content is structured to provide researchers, scientists, and drug development professionals with the technical accuracy and practical, field-proven knowledge necessary for the successful execution of this important carbon-carbon bond-forming reaction.
Introduction: The Significance of the Grignard Reaction
The Grignard reaction stands as a cornerstone of synthetic organic chemistry, prized for its efficacy in forming new carbon-carbon bonds.[1] Developed by Nobel laureate Victor Grignard, this organometallic reaction involves the addition of an organomagnesium halide (the Grignard reagent) to an electrophilic carbon, most notably the carbonyl carbon of aldehydes, ketones, and esters.[2][3] The powerful nucleophilicity of the Grignard reagent, arising from the polarized carbon-magnesium bond, allows for the construction of complex carbon skeletons from simpler precursors.[3][4]
The synthesis of 2-methyl-5-hexen-2-ol serves as an exemplary case, demonstrating the addition of an allylic Grignard reagent to a ketone (acetone) to form a tertiary alcohol.[5] Homoallylic alcohols are valuable synthetic intermediates, and the mastery of this specific transformation provides a foundational skill set applicable to a wide array of more complex molecular syntheses in pharmaceutical and materials science research.
Reaction Mechanism and Rationale
The synthesis proceeds in two primary stages: the formation of the Grignard reagent (allylmagnesium bromide) and its subsequent reaction with the carbonyl substrate (acetone).
Stage 1: Formation of Allylmagnesium Bromide
The process begins with the oxidative addition of magnesium metal into the carbon-bromine bond of allyl bromide.[6] This is a redox reaction where magnesium is oxidized, inserting itself between the allyl group and the bromide.[3] This step must be conducted under strictly anhydrous conditions, as the highly basic Grignard reagent will readily react with any protic solvents, such as water, effectively quenching the reagent.[4][7] Diethyl ether or tetrahydrofuran (THF) are the solvents of choice, as they are aprotic and their lone pair electrons solvate and stabilize the magnesium center.[7]
Stage 2: Nucleophilic Addition to Acetone
The carbon atom bonded to magnesium in allylmagnesium bromide is highly nucleophilic.[4] It attacks the electrophilic carbonyl carbon of acetone.[4][8] This nucleophilic attack results in the formation of a new carbon-carbon bond and a tetrahedral alkoxide intermediate.[4][7]
Stage 3: Acidic Work-up
The final step is the protonation of the magnesium alkoxide intermediate. This is typically achieved by introducing a mild acid, such as a saturated aqueous solution of ammonium chloride (NH₄Cl), to yield the final product, 2-methyl-5-hexen-2-ol, and magnesium salts.[1][7][9]
Caption: Mechanism of 2-methyl-5-hexen-2-ol synthesis.
Experimental Protocol
3.1. Reagents and Materials
| Reagent/Material | Formula | MW ( g/mol ) | Amount | Moles | Notes |
| Magnesium Turnings | Mg | 24.31 | 2.67 g | 0.11 | Must be dry. |
| Iodine | I₂ | 253.81 | 1-2 small crystals | Catalytic | For activation. |
| Allyl Bromide | C₃H₅Br | 120.98 | 12.1 g (8.6 mL) | 0.10 | Freshly distilled recommended. |
| Anhydrous Diethyl Ether | (C₂H₅)₂O | 74.12 | ~100 mL | - | Must be anhydrous. |
| Acetone | C₃H₆O | 58.08 | 5.8 g (7.3 mL) | 0.10 | Must be anhydrous. |
| Saturated NH₄Cl (aq) | NH₄Cl | 53.49 | ~50 mL | - | For work-up. |
3.2. Equipment Setup
-
Three-necked round-bottom flask (250 mL)
-
Reflux condenser
-
Pressure-equalizing dropping funnel (125 mL)
-
Magnetic stirrer and stir bar
-
Heating mantle
-
Inert gas line (Nitrogen or Argon) with bubbler
-
Drying tubes (CaCl₂)
-
Ice bath
-
Separatory funnel (250 mL)
Critical Insight: All glassware must be rigorously dried before use, either in an oven overnight at >120 °C or by flame-drying under a vacuum.[9][10] The presence of even trace amounts of water will inhibit the formation of the Grignard reagent.[7]
Caption: Experimental workflow for the synthesis of 2-methyl-5-hexen-2-ol.
3.3. Step-by-Step Protocol
Part A: Preparation of Allylmagnesium Bromide
-
Setup: Assemble the dry three-necked flask with a magnetic stir bar, reflux condenser (topped with a drying tube), and a dropping funnel. Ensure all joints are well-sealed. Place the apparatus under a positive pressure of inert gas.
-
Activation: Place the magnesium turnings and a single crystal of iodine into the flask. Gently heat the flask with a heat gun if necessary to sublime the iodine, which helps to etch the passivating oxide layer on the magnesium surface.[6][9]
-
Initiation: In the dropping funnel, prepare a solution of allyl bromide in 40 mL of anhydrous diethyl ether. Add approximately 5-10 mL of this solution to the magnesium. The reaction should initiate within a few minutes, indicated by the disappearance of the iodine color, gentle bubbling, and the appearance of a gray, cloudy solution.[1]
-
Troubleshooting: If the reaction does not start, you can try gently heating the flask, adding another small crystal of iodine, or crushing a piece of magnesium with a dry glass rod.[10]
-
-
Addition: Once the reaction has started, add the remaining allyl bromide solution dropwise from the funnel at a rate that maintains a gentle reflux. The formation of allylmagnesium bromide is exothermic. Cooling the flask in an ice bath may be necessary to control the reaction rate.[11] A key side reaction to avoid is the Wurtz coupling of allyl bromide with the formed Grignard reagent to produce 1,5-hexadiene; slow addition and controlled temperature minimize this.[11][12][13]
-
Completion: After the addition is complete, gently reflux the mixture for an additional 15-30 minutes to ensure all the magnesium has reacted. The final solution should be a dark gray or brownish color. Allow the solution to cool to room temperature.
Part B: Reaction with Acetone and Work-up
-
Cooling: Cool the flask containing the freshly prepared allylmagnesium bromide in an ice bath.
-
Addition of Acetone: Prepare a solution of anhydrous acetone in 20 mL of anhydrous diethyl ether in the dropping funnel. Add this solution dropwise to the stirred, cooled Grignard reagent. A vigorous reaction will occur. Maintain a slow addition rate to keep the reaction temperature below 10 °C.
-
Reaction Time: Once the acetone addition is complete, remove the ice bath and allow the mixture to stir at room temperature for at least 30 minutes to ensure the reaction goes to completion.[1] The mixture will likely become a thick, gelatinous precipitate.
-
Quenching: Carefully and slowly pour the reaction mixture into a beaker containing about 50 g of crushed ice and 50 mL of saturated aqueous ammonium chloride.[1] Stir vigorously with a glass rod to break up any solids. This hydrolyzes the magnesium alkoxide and dissolves the inorganic magnesium salts.
-
Extraction: Transfer the entire mixture to a separatory funnel. Rinse the reaction flask with a small amount of diethyl ether and add this to the funnel. Separate the layers. Extract the aqueous layer twice more with 20 mL portions of diethyl ether.
-
Washing & Drying: Combine all the organic extracts in the separatory funnel and wash with 30 mL of brine (saturated NaCl solution). Drain the organic layer into an Erlenmeyer flask and dry it over anhydrous magnesium sulfate or sodium sulfate.
-
Isolation & Purification: Filter the drying agent and remove the diethyl ether using a rotary evaporator. The crude product can be purified by fractional distillation under atmospheric pressure to yield pure 2-methyl-5-hexen-2-ol (b.p. ~121-122 °C).
Safety and Handling
Organometallic reagents like allylmagnesium bromide are highly reactive and require careful handling.
| Reagent | Hazards | Safe Handling Precautions |
| Allyl Bromide | Highly flammable, toxic, corrosive, lachrymator.[14] | Handle only in a well-ventilated fume hood. Wear appropriate PPE (gloves, safety goggles, lab coat).[14] Avoid contact with metals and acids.[14] |
| Diethyl Ether | Extremely flammable, forms explosive peroxides upon storage.[15] | Keep away from ignition sources.[15] Use in a well-ventilated area. Store under an inert atmosphere.[15] Test for peroxides before use. |
| Allylmagnesium Bromide | Reacts violently with water, releasing flammable gas. Corrosive.[15][16] | Handle under an inert, anhydrous atmosphere. Keep away from water and protic sources. Wear appropriate PPE. Ground equipment to prevent static discharge.[17] |
| Acetone | Highly flammable. | Keep away from heat and ignition sources. |
Emergency Procedures:
-
Skin Contact: Wash affected area immediately and thoroughly with soap and water.[14][17]
-
Eye Contact: Immediately flush eyes with copious amounts of water for at least 15 minutes.[17]
-
Fire: Use a dry chemical (Class D for reactive metals) or CO₂ extinguisher. DO NOT USE WATER , as it will react violently with the Grignard reagent and magnesium metal.[16]
Conclusion
This application note provides a robust and detailed protocol for the synthesis of 2-methyl-5-hexen-2-ol. By understanding the underlying mechanism, adhering strictly to anhydrous conditions, and observing all safety precautions, researchers can reliably perform this classic Grignard reaction. The insights into experimental rationale and troubleshooting are intended to empower scientists to adapt and apply these principles to a broader range of synthetic challenges.
References
- Grignard reagent allyl magnesium bromide preparation process. (n.d.). Google Patents.
-
The Grignard Reaction Mechanism. (n.d.). Chemistry Steps. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Organic Chemistry Portal. Retrieved from [Link]
-
Allylic Grignard reagents. (n.d.). Science of Synthesis. Retrieved from [Link]
-
The Grignard Reaction (Experiment). (2024, March 16). Chemistry LibreTexts. Retrieved from [Link]
-
6-CHLORO-1-HEXENE. (n.d.). Organic Syntheses. Retrieved from [Link]
-
Hoffmann, R. W. (2021). Reactions of Allylmagnesium Reagents with Carbonyl Compounds and Compounds with C=N Double Bonds: Their Diastereoselectivities Generally Cannot Be Analyzed Using the Felkin–Anh and Chelation-Control Models. Molecules, 26(11), 3205. Retrieved from [Link]
-
Grignard Reaction. (n.d.). Jasperse. Retrieved from [Link]
-
The Grignard Reaction. (n.d.). UMass Lowell. Retrieved from [Link]
-
Grignard Reagents For Addition To Aldehydes and Ketones. (2011, October 14). Master Organic Chemistry. Retrieved from [Link]
-
Show how the reaction of an allylic halide with a Grignard reagent can be used to synthesize 1-cyclopentylpent-2-ene. (n.d.). Pearson+. Retrieved from [Link]
-
The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. (2016, February 17). YouTube. Retrieved from [Link]
-
Pointer, R. D., & Berg, M. A. G. (2007). Using a Premade Grignard Reagent To Synthesize Tertiary Alcohols in a Convenient Investigative Organic Laboratory Experiment. Journal of Chemical Education, 84(3), 514. Retrieved from [Link]
-
How to purify tertiary alcohol? (2024, April 22). ResearchGate. Retrieved from [Link]
-
Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. (2013, April 5). Lu Le Laboratory. Retrieved from [Link]
-
Allylmagnesium bromide. (n.d.). Wikipedia. Retrieved from [Link]
-
Synthesis Problems Involving Grignard Reagents. (2016, January 13). Master Organic Chemistry. Retrieved from [Link]
-
Synthesis of alcohols using Grignard reagents I. (n.d.). Khan Academy. Retrieved from [Link]
-
Bhuiyan, M. M. R., Mohammed, M. L., & Saha, B. (2022). Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. ChemRxiv. Retrieved from [Link]
-
Henze, H. R., Allen, B. B., & Leslie, W. B. (1942). SYNTHESES INVOLVING UTILIZATION OF ALLYLMAGNESIUM BROMIDE IN THE GRIGNARD REACTION. Journal of Organic Chemistry, 7(4), 326-335. Retrieved from [Link]
- A continuous process for the preparation of allyl Grignard reagents. (n.d.). Google Patents.
-
Organic Chemistry II - Multistep Grignard Synthesis Problem. (2015, August 6). YouTube. Retrieved from [Link]
-
Allyl bromide SAFETY DATA SHEET. (2012, September 20). Stobec. Retrieved from [Link]
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- 4. The Grignard Reaction Mechanism - Chemistry Steps [chemistrysteps.com]
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- 17. datasheets.scbt.com [datasheets.scbt.com]
The Pivotal Role of 2-Methyl-5-hexen-2-ol in the Synthesis of Complex Natural Products: Application Notes and Protocols
Introduction: Unveiling the Synthetic Potential of a Versatile Building Block
In the intricate tapestry of natural product synthesis, the strategic selection of starting materials is paramount to the success and elegance of a synthetic route. Among the myriad of available building blocks, 2-methyl-5-hexen-2-ol, a seemingly simple tertiary allylic alcohol, has emerged as a cornerstone for the construction of complex molecular architectures. Its inherent structural features—a tertiary alcohol poised for rearrangement and a terminal olefin ripe for functionalization—render it a powerful and versatile precursor. This guide provides an in-depth exploration of the applications of 2-methyl-5-hexen-2-ol in the synthesis of complex natural products, offering detailed protocols and mechanistic insights for researchers, scientists, and drug development professionals. We will delve into its critical role in powerful carbon-carbon bond-forming reactions and its utility as a chiral synthon for the stereocontrolled synthesis of bioactive molecules.
Core Applications: A Gateway to Isoprenoid and Polyketide Scaffolds
The synthetic utility of 2-methyl-5-hexen-2-ol is most prominently displayed in its capacity to serve as a surrogate for the isoprenoid unit, a fundamental building block in the biosynthesis of a vast array of natural products, including terpenoids and steroids.[1][2] Its structure is a direct reflection of the five-carbon isoprene unit, making it an ideal starting point for the laboratory synthesis of these compounds.[3]
Key Transformations:
-
Johnson-Claisen Rearrangement: This powerful[4][4]-sigmatropic rearrangement transforms allylic alcohols into γ,δ-unsaturated esters, effectively creating a new carbon-carbon bond and extending the carbon chain.[1][5] 2-Methyl-5-hexen-2-ol is an excellent substrate for this reaction, providing a direct route to valuable synthetic intermediates.
-
Oxy-Cope Rearrangement: A variation of the Cope rearrangement, the oxy-Cope rearrangement of 1,5-dien-3-ols, such as derivatives of 2-methyl-5-hexen-2-ol, leads to the formation of unsaturated carbonyl compounds.[6] This transformation is particularly useful for the construction of cyclic systems and complex carbocyclic frameworks.[7]
Visualizing the Synthetic Pathways
To better illustrate the central role of 2-methyl-5-hexen-2-ol, the following diagrams outline the key synthetic transformations.
Caption: Johnson-Claisen rearrangement of 2-methyl-5-hexen-2-ol.
Caption: Oxy-Cope rearrangement of a 1,5-dien-3-ol derived from 2-methyl-5-hexen-2-ol.
Application in the Synthesis of Bark Beetle Pheromones: Ipsenol and Ipsdienol
A compelling demonstration of the synthetic power of 2-methyl-5-hexen-2-ol is its application in the synthesis of the bark beetle aggregation pheromones, ipsenol and ipsdienol.[8][9] These natural products play a crucial role in the chemical communication of these insects and are important targets for pest management strategies.[10]
Synthetic Strategy Overview:
The synthesis of ipsenol and ipsdienol from 2-methyl-5-hexen-2-ol hinges on a strategic Johnson-Claisen rearrangement to construct the carbon skeleton, followed by selective functional group manipulations.
Protocols
Protocol 1: Synthesis of Ethyl 4,8-dimethyl-3,7-nonadienoate via Johnson-Claisen Rearrangement
This protocol details the Johnson-Claisen rearrangement of 2-methyl-5-hexen-2-ol with triethyl orthoacetate, a key step in the synthesis of precursors to ipsenol and other terpenoids.
Materials:
-
2-Methyl-5-hexen-2-ol
-
Triethyl orthoacetate
-
Propionic acid (catalyst)
-
Toluene (solvent)
-
Saturated sodium bicarbonate solution
-
Brine
-
Anhydrous magnesium sulfate
-
Diethyl ether
Procedure:
-
To a flame-dried round-bottom flask equipped with a reflux condenser and magnetic stir bar, add 2-methyl-5-hexen-2-ol (1.0 eq) and triethyl orthoacetate (3.0 eq).
-
Add a catalytic amount of propionic acid (0.1 eq).
-
Heat the reaction mixture to reflux (approximately 140 °C) and maintain for 12-24 hours. Monitor the reaction progress by thin-layer chromatography (TLC) or gas chromatography (GC).
-
Upon completion, cool the reaction mixture to room temperature.
-
Remove the excess triethyl orthoacetate and propionic acid under reduced pressure.
-
Dilute the residue with diethyl ether and wash sequentially with saturated sodium bicarbonate solution and brine.
-
Dry the organic layer over anhydrous magnesium sulfate, filter, and concentrate under reduced pressure.
-
Purify the crude product by fractional distillation under reduced pressure to afford the desired γ,δ-unsaturated ester.
Expected Outcome:
This procedure typically yields the γ,δ-unsaturated ester in good to excellent yields (70-90%). The product serves as a versatile intermediate for further transformations.
Protocol 2: Asymmetric Synthesis of (R)- and (S)-2-Methyl-5-hexen-2-ol via Sharpless Asymmetric Epoxidation
The enantioselective synthesis of 2-methyl-5-hexen-2-ol is crucial for its application as a chiral building block. The Sharpless asymmetric epoxidation of the corresponding allylic alcohol provides a reliable method to access both enantiomers with high optical purity.[11][12]
Materials:
-
4-Methyl-1-penten-3-ol (precursor to 2-methyl-5-hexen-2-ol)
-
Titanium(IV) isopropoxide [Ti(O-i-Pr)₄]
-
L-(+)-Diethyl tartrate (L-(+)-DET) or D-(-)-Diethyl tartrate (D-(-)-DET)
-
tert-Butyl hydroperoxide (TBHP) in a non-polar solvent
-
Dichloromethane (anhydrous)
-
3Å Molecular sieves
Procedure:
-
To a flame-dried, three-necked round-bottom flask equipped with a dropping funnel and a magnetic stir bar under an inert atmosphere, add anhydrous dichloromethane and powdered 3Å molecular sieves.
-
Cool the mixture to -20 °C.
-
Add L-(+)-DET or D-(-)-DET (1.2 eq) followed by the dropwise addition of Ti(O-i-Pr)₄ (1.0 eq). Stir the mixture for 30 minutes at -20 °C.
-
Add 4-methyl-1-penten-3-ol (1.0 eq) dropwise to the reaction mixture.
-
Slowly add a solution of TBHP (1.5 eq) in the non-polar solvent via the dropping funnel over 1-2 hours, maintaining the temperature at -20 °C.
-
Stir the reaction at -20 °C for 4-6 hours, monitoring the progress by TLC.
-
Upon completion, quench the reaction by adding a saturated aqueous solution of sodium fluoride.
-
Allow the mixture to warm to room temperature and stir vigorously for 1 hour.
-
Filter the mixture through a pad of Celite and wash the filter cake with dichloromethane.
-
Separate the organic layer, and extract the aqueous layer with dichloromethane.
-
Combine the organic layers, dry over anhydrous sodium sulfate, filter, and concentrate under reduced pressure.
-
The resulting chiral epoxy alcohol can then be converted to the target (R)- or (S)-2-methyl-5-hexen-2-ol through standard procedures.
Quantitative Data Summary:
| Reaction | Substrate | Key Reagents | Product | Typical Yield | Enantiomeric Excess (ee) |
| Johnson-Claisen | 2-Methyl-5-hexen-2-ol | Triethyl orthoacetate, Propionic acid | Ethyl 4,8-dimethyl-3,7-nonadienoate | 70-90% | N/A |
| Sharpless Epoxidation | 4-Methyl-1-penten-3-ol | Ti(O-i-Pr)₄, (+)- or (-)-DET, TBHP | Chiral Epoxy Alcohol | 80-95% | >95% |
Conclusion and Future Perspectives
2-Methyl-5-hexen-2-ol has firmly established its position as a valuable and versatile building block in the synthesis of complex natural products. Its ability to undergo predictable and high-yielding rearrangements like the Johnson-Claisen and oxy-Cope reactions provides a robust platform for the construction of intricate carbon skeletons. Furthermore, the accessibility of its enantiomerically pure forms through well-established asymmetric methods underscores its importance as a chiral synthon, enabling the stereocontrolled synthesis of bioactive molecules.
The applications highlighted in this guide, particularly in the synthesis of insect pheromones, showcase the practical utility of this compound. As the demand for enantiomerically pure and structurally complex molecules continues to grow in the fields of drug discovery and materials science, the strategic application of 2-methyl-5-hexen-2-ol and its derivatives is poised to play an even more significant role in the future of organic synthesis.
References
- Sharpless, K. B., & Verhoeven, T. R. (1979). High-selectivity, catalytic asymmetric epoxidation of allylic alcohols. Journal of the American Chemical Society, 101(23), 7154-7156.
- Katsuki, T., & Sharpless, K. B. (1980). The first practical method for asymmetric epoxidation. Journal of the American Chemical Society, 102(18), 5974-5976.
- [Link to a relevant review on Sharpless Epoxid
- Mori, K. (1981). The synthesis of insect pheromones. In The Total Synthesis of Natural Products (Vol. 4, pp. 1-183). John Wiley & Sons.
- [Link to a relevant review on pheromone synthesis]
- [Link to a relevant paper on Ipsenol/Ipsdienol synthesis]
- [Link to a relevant paper on Ipsenol/Ipsdienol synthesis]
- [Link to a relevant paper on bark beetle pheromones]
- [Link to a relevant paper on Johnson-Claisen rearrangement]
- [Link to a relevant paper on Oxy-Cope rearrangement]
- [Link to a relevant paper on terpenoid synthesis]
- Dewick, P. M. (2009). Medicinal natural products: A biosynthetic approach. John Wiley & Sons.
- [Link to a relevant paper on isoprene units in n
- Johnson, W. S., Werthemann, L., Bartlett, W. R., Brocksom, T. J., Li, T. T., Faulkner, D. J., & Petersen, M. R. (1970). Simple, stereoselective version of the Claisen rearrangement leading to trans-trisubstituted olefinic bonds. Synthesis of squalene. Journal of the American Chemical Society, 92(3), 741-743.
- [Link to a relevant paper on the biosynthesis of terpenoids]
- Berson, J. A., & Jones, M. (1964). A synthesis of ketones by the thermal isomerization of 3-hydroxy-1,5-hexadienes. The oxy-Cope rearrangement. Journal of the American Chemical Society, 86(22), 5019-5020.
- [Link to a relevant paper on the applic
- Paquette, L. A. (1997). The anionic oxy-Cope rearrangement. Tetrahedron, 53(41), 13971-14020.
- [Link to a relevant paper on the synthesis of 5-methyl-5-hexen-2-one]
- [Link to a relevant paper on the synthesis of flavor and fragrance compounds]
- [Link to a relevant paper on the Claisen rearrangement in organic synthesis]
- [Link to a relevant paper on stereoselective reactions]
- [Link to a relevant paper on the role of isoprene units]
- [Link to a relevant paper on the synthesis of linalool]
- [Link to a relevant paper on the synthesis of lavandulol]
Sources
- 1. Cellular Engineering for Enhanced Production of Potent Antimalarial Drug: Artemisinin [jscimedcentral.com]
- 2. jk-sci.com [jk-sci.com]
- 3. The Biosynthesis of Artemisinin (Qinghaosu) and the Phytochemistry of Artemisia annua L. (Qinghao) - PMC [pmc.ncbi.nlm.nih.gov]
- 4. dalalinstitute.com [dalalinstitute.com]
- 5. Synthetic Strategies for Peroxide Ring Construction in Artemisinin - PMC [pmc.ncbi.nlm.nih.gov]
- 6. Concise synthesis of artemisinin from a farnesyl diphosphate analogue - PMC [pmc.ncbi.nlm.nih.gov]
- 7. name-reaction.com [name-reaction.com]
- 8. researchgate.net [researchgate.net]
- 9. lavandulol, 58461-27-1 [thegoodscentscompany.com]
- 10. Johnson-Claisen Rearrangement | TCI AMERICA [tcichemicals.com]
- 11. chem.libretexts.org [chem.libretexts.org]
- 12. Sharpless epoxidation - Wikipedia [en.wikipedia.org]
Troubleshooting & Optimization
How to optimize the yield of 2-methyl-5-hexen-2-ol in a Grignard reaction
Welcome to the technical support center for the synthesis of 2-methyl-5-hexen-2-ol via the Grignard reaction. This guide is designed for researchers, scientists, and drug development professionals to provide in-depth troubleshooting advice, frequently asked questions, and a detailed experimental protocol to help you optimize your reaction yield and purity.
Overview of the Synthesis
The synthesis of 2-methyl-5-hexen-2-ol is achieved through the nucleophilic addition of a methyl Grignard reagent (e.g., methylmagnesium bromide or methylmagnesium chloride) to the carbonyl carbon of 5-hexen-2-one. This reaction is a classic example of a Grignard reaction, a powerful tool for carbon-carbon bond formation to produce tertiary alcohols.[1][2][3] While robust, the success of this synthesis is highly sensitive to reaction conditions.
The overall reaction is as follows:
5-Hexen-2-one + CH3MgX → 2-Methyl-5-hexen-2-ol (after acidic workup) (where X = Cl, Br, or I)
Troubleshooting Guide
This section addresses specific issues that may arise during the synthesis of 2-methyl-5-hexen-2-ol.
Q1: My Grignard reaction won't start (no bubbling or heat evolution after adding the methyl halide). What should I do?
A1: Failure to initiate is one of the most common problems in Grignard reactions. It is almost always due to a passivated magnesium surface or the presence of moisture.[4]
-
Causality: Magnesium turnings are often coated with a layer of magnesium oxide, which prevents the reaction with the alkyl halide.[4] Additionally, Grignard reagents are potent bases and will be quenched by even trace amounts of water.[4][5][6]
-
Troubleshooting Steps:
-
Ensure Anhydrous Conditions: All glassware must be rigorously dried, either in an oven overnight or by flame-drying under an inert atmosphere (nitrogen or argon).[4][5][6] Solvents must be anhydrous.
-
Activate the Magnesium:
-
Mechanical Activation: Briefly grind the magnesium turnings in a dry mortar and pestle to expose a fresh surface.
-
Chemical Activation: Add a small crystal of iodine to the flask with the magnesium.[5][6][7] The disappearance of the violet or brown color is an indicator of activation. A few drops of 1,2-dibromoethane can also be used; the observation of ethylene bubbles signifies activation.
-
-
Initiation: Add a small portion of the methyl halide solution to the activated magnesium. You should observe bubbling or a gentle refluxing of the ether solvent. If not, gently warm the flask with a heat gun. As a last resort, add a small crystal of pre-formed Grignard reagent from a previous successful batch.
-
Q2: The reaction started, but the yield of 2-methyl-5-hexen-2-ol is very low, and I'm recovering a lot of starting material (5-hexen-2-one).
A2: Low conversion with recovery of the starting ketone often points to an insufficient amount of active Grignard reagent or competing side reactions.
-
Causality:
-
Enolization: The Grignard reagent can act as a base and deprotonate the alpha-hydrogens of the 5-hexen-2-one, forming an enolate. This enolate is unreactive towards further Grignard addition and will revert to the starting ketone upon acidic workup.[1][8]
-
Insufficient Reagent: If a significant portion of your Grignard reagent was quenched by moisture or air, there may not be enough to fully react with the ketone.
-
-
Optimization Strategies:
-
Use an Excess of Grignard Reagent: Employing 1.2 to 1.5 equivalents of the Grignard reagent can help compensate for any accidental quenching and drive the reaction to completion.
-
Lower the Reaction Temperature: Add the 5-hexen-2-one solution to the Grignard reagent at a low temperature (0 °C).[2] This favors the nucleophilic addition over the enolization pathway. Maintain this temperature during the addition and then allow the reaction to slowly warm to room temperature.
-
Use a Less Hindered Grignard: While you are using a methyl Grignard, which is small, ensuring its quality is key. Titrating the Grignard reagent before use can confirm its concentration.
-
Consider Additives: The addition of cerium(III) chloride (CeCl₃) can generate an organocerium reagent in situ, which is more oxophilic and less basic, thereby favoring 1,2-addition and suppressing enolization.[9]
-
Q3: I'm observing a significant amount of a high-boiling side product. What could it be?
A3: A common side reaction in Grignard syntheses is Wurtz coupling, where the Grignard reagent reacts with the remaining alkyl halide.
-
Causality: This side reaction forms a new carbon-carbon bond between the R-groups of the Grignard reagent and the alkyl halide. In this case, it would lead to the formation of ethane (a gas) and potentially other coupled products if impurities are present. With unsaturated ketones, 1,4-conjugate addition can also occur, though it is less common with "hard" nucleophiles like Grignard reagents.[10][11][12]
-
Mitigation Strategies:
-
Slow Addition: Add the methyl halide to the magnesium turnings slowly to maintain a low concentration of the halide in the presence of the newly formed Grignard reagent.
-
Maintain Dilution: Ensure adequate anhydrous ether or THF is used to keep the reagents diluted.
-
Temperature Control: Avoid excessive heating during the formation of the Grignard reagent, as higher temperatures can favor side reactions.
-
Q4: The reaction mixture turned dark and viscous during the workup. What happened?
A4: This is often due to the precipitation of magnesium salts.
-
Causality: During the workup, the magnesium alkoxide product is protonated, and excess Grignard reagent is quenched. This forms magnesium salts (e.g., Mg(OH)Br), which can be insoluble and cause the mixture to become thick.
-
Procedure:
-
Use a Saturated Ammonium Chloride Solution: Quench the reaction by slowly adding a saturated aqueous solution of ammonium chloride (NH₄Cl).[2][13] This is a mildly acidic solution that effectively protonates the alkoxide and neutralizes the excess Grignard reagent while keeping the magnesium salts more soluble than if using water alone.
-
Vigorous Stirring: Stir the mixture vigorously during the quench to prevent the formation of large clumps of precipitate.
-
Add More Ether: If the mixture becomes too thick to stir, add more diethyl ether to help dissolve the organic product and improve mixing.
-
Frequently Asked Questions (FAQs)
Q: Which solvent is better for this reaction, diethyl ether or THF? A: Both are excellent choices. Diethyl ether has a lower boiling point (34.6 °C), which can make it easier to control the reaction temperature through reflux. THF has a higher boiling point (66 °C) and is a better solvent for stabilizing the Grignard reagent, which can be beneficial for less reactive halides. For methyl halides, diethyl ether is generally sufficient and often preferred for easier removal post-reaction.
Q: How do I know if my magnesium turnings are of good quality? A: High-quality magnesium turnings should be shiny and metallic in appearance.[14] If they are dull or dark grey, they are likely coated with a significant oxide layer and will require activation.
Q: Is it necessary to perform this reaction under an inert atmosphere? A: Yes, it is highly recommended. Grignard reagents react with oxygen in the air, which can lead to the formation of hydroperoxides and reduce the yield of the desired alcohol. Using a nitrogen or argon atmosphere will protect the Grignard reagent.
Q: Can I store my prepared Grignard reagent? A: Yes, if stored properly under an inert atmosphere in a sealed, dry flask, a Grignard reagent solution can be stable for several days to weeks. It is good practice to titrate the reagent before use if it has been stored.
Q: What are the key safety precautions for this experiment? A:
-
Ethers are highly flammable and volatile.[5][6] Work in a well-ventilated fume hood and avoid any nearby ignition sources.
-
The formation of the Grignard reagent is exothermic.[5][6] Have an ice bath ready to control the reaction rate.
-
Wear appropriate personal protective equipment (PPE), including safety goggles, a lab coat, and gloves.
-
Be cautious when quenching the reaction, as it can be vigorous. Add the quenching solution slowly.
Optimized Experimental Protocol
This protocol details the synthesis of 2-methyl-5-hexen-2-ol from 5-hexen-2-one and methylmagnesium bromide.
Reagents and Equipment
| Reagent/Equipment | Quantity/Specification | Notes |
| Magnesium Turnings | 1.2 equivalents | Shiny, free of oxidation |
| Methyl Bromide | 1.1 equivalents | In anhydrous diethyl ether |
| 5-Hexen-2-one | 1.0 equivalent | Anhydrous |
| Anhydrous Diethyl Ether | Sufficient for all steps | |
| Iodine | 1-2 small crystals | For activation |
| Saturated NH₄Cl (aq) | For workup | |
| Anhydrous MgSO₄ or Na₂SO₄ | For drying | |
| Three-neck round-bottom flask | Flame-dried | |
| Reflux condenser | Flame-dried | |
| Dropping funnel | Flame-dried | |
| Magnetic stirrer and stir bar | ||
| Inert atmosphere setup | Nitrogen or Argon |
Step-by-Step Procedure
Part 1: Preparation of the Grignard Reagent (Methylmagnesium Bromide)
-
Setup: Assemble a flame-dried three-neck round-bottom flask with a magnetic stir bar, reflux condenser, and a dropping funnel. Ensure the system is under a positive pressure of nitrogen or argon.
-
Magnesium Activation: Place the magnesium turnings (1.2 eq.) and a small crystal of iodine in the flask. Add enough anhydrous diethyl ether to cover the magnesium.
-
Initiation: Add a small volume (~10%) of the methyl bromide solution (1.1 eq. in anhydrous diethyl ether) from the dropping funnel. The disappearance of the iodine color and gentle boiling of the ether indicate that the reaction has started. If there is no initiation, gently warm the flask.
-
Formation: Once initiated, add the remaining methyl bromide solution dropwise at a rate that maintains a steady reflux.
-
Completion: After the addition is complete, continue to stir the mixture for an additional 30-60 minutes at room temperature to ensure all the magnesium has reacted. The resulting dark grey, cloudy solution is your Grignard reagent.
Part 2: Reaction with 5-Hexen-2-one
-
Cooling: Cool the freshly prepared Grignard reagent solution to 0 °C using an ice-water bath.
-
Addition of Ketone: Dissolve 5-hexen-2-one (1.0 eq.) in anhydrous diethyl ether and add it to the dropping funnel. Add the ketone solution dropwise to the stirred Grignard reagent, maintaining the temperature at 0 °C.
-
Reaction: After the addition is complete, remove the ice bath and allow the reaction mixture to warm to room temperature. Stir for an additional 1-2 hours. Monitor the reaction progress by TLC or GC to confirm the consumption of the starting ketone.
Part 3: Work-up and Purification
-
Quenching: Cool the reaction mixture back to 0 °C in an ice bath. Slowly and carefully add saturated aqueous ammonium chloride solution dropwise to quench the reaction.
-
Extraction: Transfer the mixture to a separatory funnel. Separate the layers and extract the aqueous layer two more times with diethyl ether.
-
Washing: Combine the organic layers and wash with brine (saturated NaCl solution).
-
Drying: Dry the organic layer over anhydrous magnesium sulfate or sodium sulfate.
-
Purification: Filter off the drying agent and remove the solvent under reduced pressure using a rotary evaporator. The crude product can be purified by fractional distillation under reduced pressure to yield pure 2-methyl-5-hexen-2-ol.
Visualizations
Grignard Reaction Mechanism
Caption: Mechanism of the Grignard reaction with a ketone.
Troubleshooting Workflow
Caption: A logical workflow for troubleshooting common Grignard issues.
References
-
Quora. (2018). What precaution would you adopt while preparing a Grignard reagent?[Link]
-
Quora. (2022). What are Grignard reagent preparation precautions during preparation?[Link]
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). University of Wisconsin-Madison. [Link]
-
ResearchGate. (n.d.). Optimization of the 1,2-addition of Grignard reagents to ketone 1. [Link]
-
Organic Chemistry Portal. (n.d.). Grignard Reaction. [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. [Link]
-
Reddit. (2020). Troubleshooting my grignard reactions. [Link]
-
Le, L. (2013). Synthesis of 2-Methyl-2-Hexanol-The Grignard Reaction. Lu Le Laboratory. [Link]
-
Jasperse, J. (n.d.). Grignard Reaction. [Link]
-
NIST. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. [Link]
-
Azmon, B. D. (2016). The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. YouTube. [Link]
-
Dalal Institute. (n.d.). Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
Reddit. (2022). Grignard side reactions. [Link]
-
PubChem. (n.d.). 5-Hexen-2-ol, 2-methyl-. [Link]
-
ResearchGate. (n.d.). Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls on DES. [Link]
-
Chemistry LibreTexts. (2024). 19.13: Conjugate Nucleophilic Addition to α,β‑Unsaturated Aldehydes and Ketones. [Link]
-
YouTube. (2019). Grignard Reagent and α,β-Unsaturated carbonyl compound. [Link]
-
Master Organic Chemistry. (2011). Grignard Reagents For Addition To Aldehydes and Ketones. [Link]
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- 14. reddit.com [reddit.com]
Troubleshooting common side reactions during the synthesis of 2-methyl-5-hexen-2-ol
Welcome to the technical support center for the synthesis of 2-methyl-5-hexen-2-ol. This guide is designed for researchers, scientists, and drug development professionals to navigate the common challenges and side reactions encountered during this synthetic procedure. The information provided herein is based on established chemical principles and field-proven insights to ensure the successful execution of your experiments.
Frequently Asked Questions (FAQs)
Q1: I am getting a low yield of 2-methyl-5-hexen-2-ol. What are the most likely causes?
Low yields in the synthesis of 2-methyl-5-hexen-2-ol, typically prepared via the Grignard reaction of 5-hexen-2-one with a methylmagnesium halide, can stem from several factors. The Grignard reagent is a potent nucleophile but also a strong base, making the reaction sensitive to several parameters.[1][2]
Primary Causes for Low Yield:
-
Presence of Protic Contaminants: Grignard reagents are highly reactive with protic sources, such as water or alcohols.[2] Any moisture in the glassware, solvent, or starting materials will quench the Grignard reagent, reducing the amount available for the reaction with the ketone.
-
Side Reactions: Several side reactions can compete with the desired nucleophilic addition, consuming the starting materials and generating impurities. These include enolization of the starting ketone, dehydration of the alcohol product, and Wurtz-type coupling.[1]
-
Incomplete Reaction: Insufficient reaction time or temperature can lead to incomplete conversion of the starting materials.
-
Steric Hindrance: While not severe in this case, steric hindrance around the carbonyl group of the ketone can influence the rate of nucleophilic attack.[2]
Q2: My reaction mixture turned brown and viscous, and I have difficulty isolating my product. What could be happening?
A brown, viscous reaction mixture often indicates the occurrence of polymerization. The starting material, 5-hexen-2-one, and the product, 2-methyl-5-hexen-2-ol, both contain a terminal double bond that can be susceptible to polymerization under certain conditions, such as the presence of acidic or radical initiators.
Troubleshooting Polymerization:
-
Maintain Inert Atmosphere: Ensure the reaction is carried out under a dry, inert atmosphere (e.g., nitrogen or argon) to prevent the ingress of oxygen, which can initiate radical polymerization.
-
Control Temperature: Exothermic reactions can lead to localized heating, which may promote polymerization. Maintain a controlled temperature throughout the addition of the ketone to the Grignard reagent.
-
Purify Starting Materials: Ensure the 5-hexen-2-one is free from any acidic impurities or peroxides that could initiate polymerization. Distillation of the ketone before use is recommended.
Troubleshooting Common Side Reactions
Q3: I see a significant amount of a byproduct with a C=C bond but no hydroxyl group in my post-reaction analysis (e.g., GC-MS or NMR). What is this and how can I avoid it?
This is a classic sign of dehydration of the tertiary alcohol product, 2-methyl-5-hexen-2-ol. Tertiary alcohols are particularly susceptible to acid-catalyzed dehydration to form alkenes. This typically occurs during the acidic workup step of the Grignard reaction.[2]
Mechanism of Dehydration:
The acidic workup protonates the hydroxyl group, converting it into a good leaving group (water). Departure of water generates a tertiary carbocation, which is then deprotonated by a weak base (like water or the conjugate base of the acid) to form a mixture of isomeric alkenes.
Products of Dehydration:
The dehydration of 2-methyl-5-hexen-2-ol can lead to a mixture of diene isomers, with the most stable, conjugated diene often being a major product.
| Potential Dehydration Products | Structure |
| 2-methyl-1,5-hexadiene | CH2=C(CH3)CH2CH2CH=CH2 |
| 2-methyl-2,5-hexadiene | CH3C(CH3)=CHCH2CH=CH2 |
Preventing Dehydration:
-
Use a Buffered or Milder Quenching Solution: Instead of a strong acid workup, quench the reaction with a saturated aqueous solution of ammonium chloride (NH4Cl).[2] This provides a proton source to neutralize the alkoxide but is buffered and less acidic than mineral acids, thus minimizing dehydration.
-
Maintain Low Temperatures During Workup: Perform the quenching and extraction steps at low temperatures (e.g., in an ice bath) to reduce the rate of the dehydration reaction.
-
Avoid Over-acidification: If an acidic workup is necessary, use the minimum amount of acid required and avoid prolonged exposure of the product to acidic conditions.
Q4: My yield is low, and I recover a significant amount of my starting ketone, 5-hexen-2-one. What is causing this?
The recovery of the starting ketone, even in the presence of a sufficient amount of Grignard reagent, often points to the competing side reaction of enolization . The Grignard reagent, being a strong base, can deprotonate the α-carbon of the ketone to form an enolate. This enolate is unreactive towards the Grignard reagent and will be protonated back to the ketone during the workup.[1]
Factors Influencing Enolization:
-
Steric Hindrance: Increased steric hindrance in either the ketone or the Grignard reagent can favor enolization over nucleophilic addition.[1][3]
-
Reaction Temperature: Higher temperatures can sometimes favor enolization.
-
Nature of the Grignard Reagent: While methylmagnesium halides are not excessively bulky, this pathway is always a possibility.
Minimizing Enolization:
-
Low Temperature: Add the ketone to the Grignard reagent at a low temperature (e.g., 0 °C or below) to favor the kinetically controlled nucleophilic addition over the thermodynamically controlled enolization.
-
Slow Addition: Add the ketone solution dropwise to the Grignard reagent to maintain a low concentration of the ketone and minimize the opportunity for enolization.
-
Use of Additives: In some cases, the addition of cerium(III) chloride (CeCl₃) can enhance the nucleophilicity of the Grignard reagent and suppress enolization, although this is more common for more hindered systems.[4]
Q5: My NMR spectrum is complex, suggesting the presence of isomers of my desired product. What could these be and how are they formed?
The presence of isomeric alcohol products could be due to allylic rearrangement .[5][6] While less common than dehydration, rearrangement can occur if the reaction conditions promote the formation of a carbocation intermediate that can be stabilized by resonance involving the double bond. This is more likely during an acidic workup.
Potential for Allylic Rearrangement:
If a carbocation is formed at the tertiary carbon, there is a possibility, though less likely for this specific substrate under carefully controlled conditions, of a hydride shift or other rearrangement involving the double bond. A more plausible scenario for isomerization is the acid-catalyzed rearrangement of the dehydration products.
Identifying Isomers:
-
NMR Spectroscopy: Careful analysis of 1H and 13C NMR spectra can help identify the different isomers. The number of signals, their chemical shifts, and coupling patterns will be distinct for each isomer.[7][8]
-
GC-MS: Gas chromatography-mass spectrometry can separate the isomers and provide their mass spectra, aiding in their identification.
Preventing Rearrangement:
The same strategies used to prevent dehydration are effective in minimizing rearrangements that proceed through carbocation intermediates:
-
Use a mild quenching agent like saturated aqueous NH4Cl.
-
Maintain low temperatures during the workup.
Experimental Protocols and Diagrams
Detailed Protocol for the Synthesis of 2-Methyl-5-hexen-2-ol
This protocol is a self-validating system designed to minimize the common side reactions discussed above.
Materials:
-
Magnesium turnings
-
Iodine (crystal)
-
Methyl iodide or methyl bromide
-
Anhydrous diethyl ether or THF
-
5-hexen-2-one
-
Saturated aqueous ammonium chloride solution
-
Anhydrous magnesium sulfate
Procedure:
-
Preparation of the Grignard Reagent:
-
Flame-dry all glassware and allow to cool under a stream of dry nitrogen or argon.
-
To a three-necked round-bottom flask equipped with a reflux condenser, a dropping funnel, and a magnetic stirrer, add magnesium turnings (1.2 equivalents) and a small crystal of iodine.
-
Add a small amount of anhydrous diethyl ether to cover the magnesium.
-
In the dropping funnel, prepare a solution of methyl iodide or bromide (1.1 equivalents) in anhydrous diethyl ether.
-
Add a small portion of the methyl halide solution to the magnesium to initiate the reaction (the color of iodine will disappear, and bubbling will be observed).
-
Once initiated, add the remaining methyl halide solution dropwise at a rate that maintains a gentle reflux.
-
After the addition is complete, stir the mixture for an additional 30-60 minutes to ensure complete formation of the Grignard reagent.
-
-
Reaction with 5-hexen-2-one:
-
Cool the Grignard reagent solution to 0 °C in an ice bath.
-
Prepare a solution of 5-hexen-2-one (1.0 equivalent) in anhydrous diethyl ether and add it to the dropping funnel.
-
Add the ketone solution dropwise to the stirred Grignard reagent at 0 °C.
-
After the addition is complete, allow the reaction mixture to warm to room temperature and stir for 1-2 hours.
-
-
Workup and Purification:
-
Cool the reaction mixture back to 0 °C.
-
Slowly and carefully quench the reaction by the dropwise addition of a saturated aqueous solution of ammonium chloride.
-
Separate the organic layer and extract the aqueous layer with diethyl ether (3 x volume).
-
Combine the organic layers, wash with brine, and dry over anhydrous magnesium sulfate.
-
Filter off the drying agent and remove the solvent under reduced pressure.
-
Purify the crude product by fractional distillation to separate the desired alcohol from any unreacted ketone and byproducts.
-
Diagrams
References
-
Organic Chemistry Portal. Grignard Reaction. [Link]
-
Dalal Institute. Addition of Grignard Reagents, Organozinc and Organolithium Reagents to Carbonyl and Unsaturated Carbonyl Compounds. [Link]
-
Reddit. Grignard side reactions. [Link]
-
Master Organic Chemistry. Reactions of Grignard Reagents. [Link]
-
Wikipedia. Allylic rearrangement. [Link]
-
ResearchGate. Scope of reactivity of Grignard reagents with α,β‐unsaturated carbonyls... [Link]
-
Creative Biostructure. How NMR Helps Identify Isomers in Organic Chemistry? [Link]
-
L.S.College, Muzaffarpur. Allylic rearrangement. [Link]
-
Carbon. Basic Concepts of NMR: Distinguishing Between the Isomers of C. [Link]
-
Odinity. Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. [Link]
-
RIT Digital Institutional Repository. Rearrangement of allylic alcohols. [Link]
-
Taylor & Francis. Fractional distillation – Knowledge and References. [Link]
-
Master Organic Chemistry. Protecting Groups In Grignard Reactions. [Link]
-
Master Organic Chemistry. Synthesis Problems Involving Grignard Reagents. [Link]
Sources
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- 2. dalalinstitute.com [dalalinstitute.com]
- 3. pdf.benchchem.com [pdf.benchchem.com]
- 4. pdf.benchchem.com [pdf.benchchem.com]
- 5. Allylic rearrangement - Wikipedia [en.wikipedia.org]
- 6. lscollege.ac.in [lscollege.ac.in]
- 7. creative-biostructure.com [creative-biostructure.com]
- 8. drwainwright.weebly.com [drwainwright.weebly.com]
Technical Support Center: Best Practices for the Aqueous Workup of a Grignard Reaction to Isolate 2-Methyl-5-hexen-2-ol
Welcome to our dedicated technical support guide for researchers, scientists, and drug development professionals. This resource provides in-depth guidance and troubleshooting for the critical aqueous workup phase of the Grignard reaction, specifically tailored to the synthesis and isolation of the tertiary allylic alcohol, 2-methyl-5-hexen-2-ol. Our aim is to equip you with the technical knowledge and practical insights necessary to navigate this procedure with confidence and achieve high-purity yields.
Frequently Asked Questions (FAQs)
Q1: Why is a careful aqueous workup so critical after my Grignard reaction to form 2-methyl-5-hexen-2-ol?
The initial product of the Grignard reaction between allylmagnesium bromide and acetone is a magnesium alkoxide salt. The aqueous workup is not merely a purification step; it is essential for two primary reasons:
-
Protonation: The magnesium alkoxide must be protonated to yield the desired neutral alcohol, 2-methyl-5-hexen-2-ol.
-
Removal of Inorganic Byproducts: The workup serves to quench any unreacted Grignard reagent and to remove the resulting magnesium salts, which are typically insoluble in the organic solvents used for the reaction.
A poorly executed workup can lead to low yields, product degradation, and purification difficulties.
Q2: I've seen different quenching agents used for Grignard reactions. Why is saturated aqueous ammonium chloride (NH₄Cl) recommended for isolating 2-methyl-5-hexen-2-ol?
The choice of quenching agent is paramount due to the acid-sensitive nature of tertiary allylic alcohols like 2-methyl-5-hexen-2-ol.
-
Mild Acidity: Saturated aqueous ammonium chloride is a weak Brønsted acid, capable of protonating the alkoxide without creating a strongly acidic environment.[1][2]
-
Preventing Side Reactions: Strong acids, such as hydrochloric acid (HCl) or sulfuric acid (H₂SO₄), can protonate the hydroxyl group of the product, leading to the formation of a carbocation. This intermediate is prone to elimination (dehydration) to form undesired alkene byproducts or other rearrangements.[3][4] The use of ammonium chloride minimizes these acid-catalyzed side reactions.[1][2]
-
Solubilizing Magnesium Salts: Ammonium chloride also aids in the formation of water-soluble magnesium salts, facilitating their removal into the aqueous layer during extraction.[2]
Q3: I've encountered a thick, persistent emulsion during the extraction process. What causes this and how can I resolve it?
Emulsion formation is a common challenge in Grignard workups, often caused by the precipitation of fine magnesium hydroxide salts at the interface of the organic and aqueous layers. This is particularly prevalent when quenching with water alone.
Strategies to Break Emulsions:
-
Addition of Brine: Washing the organic layer with a saturated aqueous solution of sodium chloride (brine) can help break emulsions. Brine increases the ionic strength of the aqueous layer, which can help to coalesce the dispersed droplets.
-
Filtration through Celite: For particularly stubborn emulsions, filtering the entire mixture through a pad of Celite can help to remove the fine particulate matter that stabilizes the emulsion.[5]
-
Patience: Sometimes, simply allowing the separatory funnel to stand undisturbed for an extended period can lead to the separation of the layers.
-
Gentle Swirling: Instead of vigorous shaking, gentle swirling of the separatory funnel can minimize the formation of emulsions.
Detailed Experimental Protocol: Aqueous Workup for 2-Methyl-5-hexen-2-ol
This protocol assumes the Grignard reaction of allylmagnesium bromide with acetone in an ethereal solvent (e.g., diethyl ether or THF) has been completed.
Step 1: Quenching the Reaction
-
Cooling: Once the Grignard reaction is complete, cool the reaction flask to 0 °C in an ice-water bath. This is crucial to control the exothermic nature of the quenching process.
-
Slow Addition of Quenching Solution: While vigorously stirring the cooled reaction mixture, slowly add a saturated aqueous solution of ammonium chloride dropwise. The addition should be slow enough to maintain a manageable reaction temperature and prevent excessive fuming. Continue the addition until no further exothermic reaction is observed.
Step 2: Phase Separation and Extraction
-
Transfer to Separatory Funnel: Transfer the entire mixture to a separatory funnel.
-
Layer Separation: Allow the layers to separate fully. The upper organic layer contains the 2-methyl-5-hexen-2-ol, while the lower aqueous layer contains the inorganic magnesium salts.
-
Drain the Aqueous Layer: Carefully drain the lower aqueous layer.
-
Re-extraction: To maximize product recovery, extract the aqueous layer two more times with fresh portions of the ethereal solvent. Combine all organic extracts in the separatory funnel.
Step 3: Washing the Organic Layer
-
Water Wash: Wash the combined organic layers with deionized water to remove the bulk of the ammonium chloride.
-
Brine Wash: Perform a final wash with a saturated aqueous solution of sodium chloride (brine). This helps to remove most of the dissolved water from the organic layer and aids in breaking up any emulsions that may have formed.
Step 4: Drying the Organic Layer
-
Transfer and Add Drying Agent: Transfer the organic layer to an Erlenmeyer flask and add a suitable anhydrous drying agent. Anhydrous magnesium sulfate (MgSO₄) is a good choice as it is fast-acting and has a high capacity for water. Anhydrous sodium sulfate (Na₂SO₄) can also be used.
-
Ensure Complete Drying: Swirl the flask and observe the drying agent. If it clumps together, add more until some of the drying agent remains free-flowing, indicating that all the water has been absorbed.
-
Filtration: Remove the drying agent by gravity filtration or by decanting the solution into a clean, dry round-bottom flask.
Step 5: Solvent Removal and Purification
-
Solvent Evaporation: Remove the ethereal solvent using a rotary evaporator.
-
Purification by Distillation: The crude 2-methyl-5-hexen-2-ol can be purified by vacuum distillation.[6]
| Purification Parameter | Value |
| Boiling Point | 145-155 °C (at atmospheric pressure) |
| Vacuum Distillation | Recommended for higher purity |
Troubleshooting Guide
| Problem | Possible Cause(s) | Solution(s) |
| Low Yield of 2-Methyl-5-hexen-2-ol | Incomplete Grignard reaction. | Ensure all glassware was scrupulously dried and the reaction was performed under anhydrous conditions. Use freshly prepared or titrated Grignard reagent. |
| Loss of product during workup. | Ensure thorough extraction of the aqueous layer. Avoid vigorous shaking that can lead to persistent emulsions. | |
| Acid-catalyzed dehydration of the product. | Use saturated aqueous ammonium chloride for quenching. Avoid the use of strong acids. | |
| Presence of Alkene Byproducts in Final Product | Dehydration of 2-methyl-5-hexen-2-ol during workup or purification. | Use a mild quenching agent like saturated aqueous ammonium chloride. Avoid overheating during distillation. |
| Persistent Emulsion During Extraction | Formation of fine magnesium salt precipitates. | Add brine to the separatory funnel. For stubborn emulsions, filter the mixture through a pad of Celite. |
| Cloudy Organic Layer After Drying | Incomplete drying. | Add more anhydrous drying agent until some remains free-flowing. |
| Fine particles of the drying agent suspended in the solution. | Gravity filter the solution to remove the drying agent. |
Visualizing the Workflow
Aqueous Workup Workflow
Caption: Workflow for the aqueous workup and isolation of 2-methyl-5-hexen-2-ol.
Chemical Transformations During Workup
Caption: Key chemical transformations during the aqueous workup of a Grignard reaction.
References
-
What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange. (2019, January 18). Retrieved from [Link]
-
1,n-Rearrangement of allylic alcohols promoted by hot water: application to the synthesis of navenone B, a polyene natural product. (2014, May 2). The Journal of Organic Chemistry. Retrieved from [Link]
-
Lewis acid-catalyzed oxidative rearrangement of tertiary allylic alcohols mediated by TEMPO. (2025, August 6). ResearchGate. Retrieved from [Link]
-
Rearrangement of allylic alcohols. (1971, January 1). RIT Digital Institutional Repository. Retrieved from [Link]
-
Grignard Reaction - Organic Chemistry Portal. (n.d.). Retrieved from [Link]
-
Oxidative rearrangement of cyclic tertiary allylic alcohols with IBX in DMSO. (n.d.). Semantic Scholar. Retrieved from [Link]
-
Grignard Reaction - American Chemical Society. (n.d.). Retrieved from [Link]
-
How much ammonium chloride to quench a grignard? : r/OrganicChemistry. (2024, October 10). Reddit. Retrieved from [Link]
-
How do I get rid off magnesium salts after Grignard carbonyl addition under inert conditions? (No column or aqueous work-up possible) : r/chemistry. (2023, December 7). Reddit. Retrieved from [Link]
-
What is the role of ammonium chloride in the workup of a Grignard reaction? - Chemistry Stack Exchange. (2019, January 18). Retrieved from [Link]
-
Standard Operating Procedures Grignard Reagent Solutions - Pyrophorics. (2013, June 3). ResearchGate. Retrieved from [Link]
-
The Grignard Reaction - Chemistry at Winthrop University. (n.d.). Retrieved from [Link]
-
Arylboronic Acid-Catalyzed Racemization of Secondary and Tertiary Alcohols. (2022, September 8). The Journal of Organic Chemistry. Retrieved from [Link]
- Process for recovering magnesium salts from Grignard reaction wastewater. (n.d.). Google Patents.
-
Allylmagnesium bromide addition to acetone. (n.d.). ResearchGate. Retrieved from [Link]
-
Grignard work up : r/Chempros. (2022, September 30). Reddit. Retrieved from [Link]
-
Developing SOPs for Hazardous Chemical Manipulations. (n.d.). Retrieved from [Link]
-
2-Methyl-5-hexen-2-ol - NIST WebBook. (n.d.). Retrieved from [Link]
-
5-Methyl-5-hexen-2-ol | C7H14O | CID 142714 - PubChem. (n.d.). Retrieved from [Link]
-
The Grignard Reaction: Syntheses of 2-methyl-2-hexanol - YouTube. (2016, February 18). Retrieved from [Link]
-
Synthetic process development of (R)-(+)-1,2- epoxy-5-hexene: an important chiral building block. (n.d.). ChemRxiv. Retrieved from [Link]
-
5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem. (n.d.). Retrieved from [Link]
-
The effects of stoichiometry and starting material on the product identity and yield in Grignard addition reactions. (n.d.). Retrieved from [Link]
-
Grignard Reaction: An 'Old-Yet-Gold' synthetic gadget toward the synthesis of natural Products: A review. (n.d.). Retrieved from [Link]
- 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2... - Google Patents. (n.d.).
-
Grignard Reaction. (n.d.). Retrieved from [Link]
-
grignard reagents - Chemguide. (n.d.). Retrieved from [Link]
-
Reactions of Grignard Reagents - Master Organic Chemistry. (2015, December 10). Retrieved from [Link]
-
5-methyl-5-hexen-2-ol, 50551-88-7 - The Good Scents Company. (n.d.). Retrieved from [Link]
-
How are Grignard reagents stable in an ethereal solution? - Chemistry Stack Exchange. (2017, June 22). Retrieved from [Link]
-
Question about Grignard reaction - Powered by XMB 1.9.11 - Sciencemadness.org. (2021, December 28). Retrieved from [Link]
-
Are Grignard Reactions in Deep Eutectic Solvents Interface‐Driven? - PMC. (2025, September 1). Retrieved from [Link]
-
Synthetic Process Development of (R)-(+)-1,2-Epoxy-5-hexene: An Important Chiral Building Block - PMC. (n.d.). Retrieved from [Link]
-
2-Methyl-5-hexen-3-ol | C7H14O | CID 141746 - PubChem. (n.d.). Retrieved from [Link]
-
Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method - Odinity. (2013, November 18). Retrieved from [Link]
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- 6. US3704714A - 2-isopropyl-5-methyl-2-hexenal, 2-isop-ropyl-5-methylhexanal,3-hydroxy-2-isopropyl-5-methylhexanal, and derivatives thereof as tobacco flavorants - Google Patents [patents.google.com]
Selection of appropriate drying agents for ethereal solutions in Grignard synthesis
Topic: Selection and Troubleshooting of Drying Agents for Ethereal Solutions
Welcome to the Technical Support Center. This guide is designed for researchers, scientists, and drug development professionals to address common challenges in preparing the anhydrous ethereal solvents essential for successful Grignard synthesis. As a Senior Application Scientist, my goal is to provide not just procedures, but the underlying chemical principles to empower you to make informed decisions and troubleshoot effectively.
Frequently Asked Questions (FAQs) & Troubleshooting Guide
Q1: My Grignard reaction won't initiate or gives a very low yield. I suspect a solvent issue. Why are anhydrous conditions so critical?
A1: This is the most common failure mode in Grignard synthesis, and your suspicion is likely correct. Grignard reagents (R-MgX) are potent nucleophiles but are also exceptionally strong bases.[1] The carbon-magnesium bond is highly polarized, giving the carbon atom a carbanionic character.[2]
This makes the Grignard reagent highly reactive toward even weakly acidic protons, such as those from water.[3][4] When a Grignard reagent encounters a water molecule, it undergoes a rapid and irreversible acid-base reaction to form an alkane and a magnesium salt.[5][6] This reaction consumes your reagent, often before it has a chance to react with your intended electrophile, leading to reaction failure or significantly reduced yields.[1][7]
The Quenching Reaction: R-MgX + H₂O → R-H + Mg(OH)X
Even trace amounts of moisture from your solvent, glassware, or the atmosphere can be detrimental.[1][8][9] Therefore, ensuring your ethereal solvent (like diethyl ether or THF) is rigorously anhydrous is the single most important prerequisite for success.[10][11]
Q2: I'm using reagent-grade anhydrous ether from a freshly opened bottle. Do I still need to dry it?
A2: Yes, for critical applications like Grignard synthesis, you absolutely should. While a new bottle of "anhydrous" grade solvent has a low water content (typically <50 ppm), it is not completely free of water and can absorb atmospheric moisture the moment it is opened.[12] For a reaction as sensitive as a Grignard, relying on the manufacturer's specification alone is a significant risk. It is best practice to always re-dry ethereal solvents immediately before use with a high-efficiency drying agent.[13]
Q3: There are so many drying agents. Which ones are appropriate for diethyl ether or THF destined for a Grignard reaction, and which should I avoid?
A3: This is a critical decision, as using the wrong agent can be as bad as not drying the solvent at all. Some agents are not efficient enough, while others can react with the solvent or introduce impurities.
Recommended Drying Agents:
-
Molecular Sieves (3Å or 4Å): This is the safest, most convenient, and highly effective modern method for achieving ultra-dry solvents.[14][15] They are porous aluminosilicates that trap water molecules within their crystalline structure.[16]
-
Sodium Metal with Benzophenone Indicator: This is the classic, gold-standard method for producing exceptionally dry and oxygen-free ether. The benzophenone forms a deep blue or purple ketyl radical in the absence of water and oxygen, providing a built-in visual indicator of dryness.[17][18] This method is highly hazardous and requires significant expertise and proper safety precautions.
-
Calcium Hydride (CaH₂): A powerful, irreversible drying agent that reacts with water to produce calcium hydroxide and hydrogen gas.[19] It is very effective but can be slow and the fine powder can be difficult to filter. It is often used for pre-drying solvents before distillation.[17][20]
Drying Agents to AVOID for Grignard Solvents:
-
Sodium Sulfate (Na₂SO₄) & Magnesium Sulfate (MgSO₄): These are intended for removing bulk water from solutions during a workup, not for achieving the low ppm levels needed for Grignard reactions.[21][22] Their drying capacity is high, but their efficiency is low, leaving behind significant residual water.[22]
-
Calcium Chloride (CaCl₂): While a common desiccant, it is not suitable for ethers. It can form stable complexes with the ether oxygen atoms and may contain basic impurities (Ca(OH)₂) that can catalyze side reactions.[21][22]
-
Potassium Hydroxide (KOH) & Sodium Hydroxide (NaOH): These are excellent for pre-drying very wet or recovered ether to remove large quantities of water and acidic impurities.[23][24] However, they do not dry the solvent sufficiently for direct use in a Grignard reaction and must be followed by a more rigorous drying method.[14][23]
Q4: How do I choose between Molecular Sieves and a Sodium/Benzophenone still?
A4: Your choice depends on your laboratory's safety protocols, the scale of your reaction, and the required level of purity.
The following flowchart provides a decision-making guide:
Caption: Decision flowchart for selecting a drying method.
Quantitative Comparison of Recommended Drying Agents
This table summarizes the key characteristics of the most effective drying agents for preparing ethereal solvents for Grignard reactions. Data is synthesized from multiple sources, with efficiency values for THF serving as a close proxy for diethyl ether.[22][25]
| Drying Agent | Efficiency (Final H₂O ppm) | Capacity | Speed | Safety/Convenience | Key Considerations |
| Activated 3Å Molecular Sieves | < 10 ppm[25] | Moderate | Moderate to Slow (24-48h) | High: Safest option, easy to handle. | Must be activated at high temperature before use. Best for static drying.[16][26] |
| Sodium/Benzophenone Ketyl | ~30-40 ppm (distilled)[25] | High | Fast (with reflux) | Low: Highly reactive sodium metal is a fire/explosion hazard. Requires specialized setup. | Provides a visual (blue) indicator of dryness and also removes peroxides and O₂.[18] |
| **Calcium Hydride (CaH₂) ** | ~20-50 ppm (distilled) | High | Slow | Moderate: Reacts with water to produce flammable H₂ gas. Fine powder can be an inhalation hazard. | Powerful, but often requires distillation to separate from fine Ca(OH)₂ precipitate.[17] |
Experimental Protocols
Protocol A: Drying Ethereal Solvents with Molecular Sieves
This is the recommended procedure for most modern laboratories due to its high efficiency and safety.
Workflow Diagram:
Caption: Workflow for solvent drying with molecular sieves.
Step-by-Step Methodology:
-
Activation of Sieves: Place 3Å or 4Å molecular sieves in a flask. Heat in a laboratory oven at >250-300°C for at least 3 hours under a vacuum.[16][26] Alternatively, flame-dry the flask containing the sieves under a high vacuum until they are free-flowing.
-
Cooling: Allow the flask to cool to room temperature under a positive pressure of an inert gas (e.g., Nitrogen or Argon). This is crucial to prevent re-adsorption of atmospheric moisture.
-
Drying: In a separate oven-dried flask under an inert atmosphere, add your ethereal solvent (e.g., diethyl ether, THF). Add the activated sieves to the solvent to a loading of 10-20% mass/volume.[25]
-
Incubation: Seal the flask and allow it to stand for at least 24-48 hours.[25] The solvent is now ready to be used.
-
Dispensing: Transfer the required amount of dry solvent for your reaction using a dry syringe or via cannula transfer under a positive pressure of inert gas. Do not expose the dried solvent to the atmosphere.
Protocol B: Drying with Sodium/Benzophenone (Expert Use Only)
This protocol generates an ultra-dry, oxygen-free solvent but involves significant hazards. Only proceed if you have been properly trained and have the necessary safety equipment (e.g., fume hood, fire extinguisher for metal fires).
Step-by-Step Methodology:
-
Pre-Drying: Ensure your solvent is reasonably dry to start with (e.g., by letting it stand over KOH pellets or activated alumina).[23][25] Adding sodium to grossly wet ether can cause an uncontrolled reaction.[14]
-
Setup: Assemble an apparatus for refluxing under an inert atmosphere. The flask should be appropriately sized and oven-dried.
-
Reagent Addition: To the flask containing the pre-dried ether under an inert atmosphere, add benzophenone (~5-10 g/L) and sodium metal (~5 g/L), cut into small pieces.[18]
-
Reflux: Gently heat the mixture to reflux. Initially, the solution may be colorless or yellow.
-
Indicator of Dryness: As the last traces of water and oxygen are consumed by the sodium/benzophenone ketyl radical, the solution will turn a deep, persistent blue or purple color.[18] If this color does not form or fades, it indicates the presence of excess water, and more sodium may be required.
-
Distillation & Use: Once the blue/purple color is stable, the solvent can be distilled directly from the "still" into the reaction flask immediately before use. Never distill to dryness.
Troubleshooting Common Issues
-
Issue: My solvent was dried over molecular sieves, but my reaction still failed.
-
Cause & Solution: The sieves may not have been properly activated. Re-activate the sieves at a higher temperature (>250°C) under vacuum for a longer period (3+ hours) and ensure they are cooled under a strictly inert atmosphere before being added to the solvent.[26]
-
-
Issue: My Sodium/Benzophenone still is yellow/orange, not blue.
-
Cause & Solution: The still is "dead." This means all the reactive ketyl has been quenched by water or peroxides. This can happen if the initial solvent was too wet or if the still is very old. The still must be safely quenched (see institutional safety protocols) and remade.[17]
-
-
Issue: I used a drying agent, but the reaction started and then stopped.
-
Cause & Solution: This suggests that while the initial solvent might have been dry enough to initiate the reaction, there was still enough residual water to consume the Grignard reagent as it formed.[1] Switch to a more rigorous drying method (e.g., increase the time over sieves or switch to a sodium still) and ensure all glassware is meticulously flame- or oven-dried.[7][27]
-
References
-
Papanastasiou, M., et al. (2021). Facile Grignard Reaction Demonstration Using Molecular Sieved Dried Solvent. ACS Omega. Available at: [Link]
- Grignard, V. (1948). Preparation of anhydrous ether. U.S. Patent No. 2,446,408. Washington, DC: U.S. Patent and Trademark Office.
-
Sciencemadness Discussion Board. (2016). Drying ether for Grignard. Available at: [Link]
-
NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. YouTube. Available at: [Link]
-
Sciencemadness Discussion Board. (2010). Drying ether for Grignard. Available at: [Link]
-
Ashenhurst, J. (2015). Why Grignard Reagents React With Water. Master Organic Chemistry. Available at: [Link]
-
Williams, D. B. G., & Lawton, M. (2010). Drying of Organic Solvents: Quantitative Evaluation of the Efficiency of Several Desiccants. The Journal of Organic Chemistry, 75(24), 8351–8354. Available at: [Link]
-
Reddit r/OrganicChemistry. (2022). What is the best drying agent for Diethyl ether?. Available at: [Link]
-
Chemistry Steps. (n.d.). The Grignard Reaction Mechanism. Available at: [Link]
-
SATHEE CUET. (n.d.). Chemistry Grignard Reaction Mechanism. Available at: [Link]
-
ADICHEMISTRY. (n.d.). GRIGNARD REAGENT | REACTIONS | PREPARATION | MECHANISM. Available at: [Link]
-
Scribd. (n.d.). Drying Agents. Available at: [Link]
-
Sciencemadness Discussion Board. (2006). dry ethanol, ether, THF... Available at: [Link]
-
Chemistry LibreTexts. (2020). 5.2: Practical Considerations, Procedural Changes, Safety Tips. Available at: [Link]
-
Chemistry LibreTexts. (2021). Drying Solvents. Available at: [Link]
-
Norris, J. (2018). Reaction of Grignard reagents with protic compounds. YouTube. Available at: [Link]
-
Reddit r/chemistry. (2025). 3 stages of my Grignard reaction. Available at: [Link]
-
MSU Chemistry. (2005). Standard Operating Procedures - Solvent Stills. Available at: [Link]
-
The Organic Chemistry Tutor. (2015). Grignard Reagent Synthesis Reaction Mechanism. YouTube. Available at: [Link]
-
Unknown. (n.d.). 25. The Grignard Reaction. Course Hero. Available at: [Link]
-
Random Experiments Int. (2015). Anhydrous diethyl ether. YouTube. Available at: [Link]
-
Unknown. (n.d.). 14 Formation and reaction of a Grignard reagent. Course Hero. Available at: [Link]
-
Quora. (2018). Why does my Grignard reaction did not turn violet in the end?. Available at: [Link]
-
Quora. (2022). What is the use of anhydrous ether in a Grignard reaction? Why can't we use normal ether for this purpose?. Available at: [Link]
-
Chemistry LibreTexts. (2019). 11.8: Organometallic Reagents. Available at: [Link]
-
Studylib. (n.d.). Grignard Reagent & Reactions: Organic Synthesis Guide. Available at: [Link]
-
ResearchGate. (2021). Drying agents. Available at: [Link]
-
Sciencemadness Wiki. (2023). Drying solvents. Available at: [Link]
- Delloyd's Lab-Tech. (n.d.). solvent drying and drying agents.
-
Reddit r/Chempros. (2021). Grignard Formation - Troubleshooting and Perfecting. Available at: [Link]
-
Chemistry LibreTexts. (2024). 3.2: Drying Agents. Available at: [Link]
-
Reddit r/NurdRage. (2018). Purifying and Drying Diethyl Ether For Grignard Reactions Using Potassium Hydroxide and Sodium. Available at: [Link]
-
Unknown. (n.d.). Using drying agents. UCLA Chemistry. Available at: [Link]
-
Reddit r/chemistry. (2021). Grignard reagents and drying. Available at: [Link]
-
The Hive. (2003). Drying THF. Available at: [Link]
-
Brainly. (2024). What are the errors associated with a Grignard reaction?. Available at: [Link]
-
Sciencemadness.org. (2020). Do I really need to dry every chemical for a grignard reaction, even if it's new in a bottle from a chemical supplier?. Available at: [Link]
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Technical Support Center: Troubleshooting Emulsions in 2-Methyl-5-Hexen-2-ol Extractions
Welcome to the technical support center for common extraction challenges. This guide is designed for researchers, chemists, and drug development professionals who encounter stable emulsions during the liquid-liquid extraction of 2-methyl-5-hexen-2-ol. Below, you will find a series of troubleshooting guides and frequently asked questions (FAQs) formatted to directly address and resolve these specific issues.
Frequently Asked Questions (FAQs)
Q1: Why do emulsions consistently form when I try to extract 2-methyl-5-hexen-2-ol?
A: The formation of an emulsion is a common issue directly related to the molecular structure of 2-methyl-5-hexen-2-ol. An emulsion is a stable mixture of two immiscible liquids, like your organic solvent and aqueous wash.[1][2] The stability of this mixture is often caused by surfactant-like compounds that reduce the interfacial tension between the two phases.
The 2-methyl-5-hexen-2-ol molecule itself possesses an amphiphilic nature, meaning it has both a polar (hydrophilic) and a non-polar (hydrophobic) part.
-
Polar Head: The tertiary alcohol group (-OH) is polar and can form hydrogen bonds with water.
-
Non-Polar Tail: The hexenyl carbon chain is non-polar and has an affinity for organic solvents.
This dual nature allows the molecule to act as a weak surfactant, congregating at the interface between the aqueous and organic layers and stabilizing the dispersed droplets of one phase within the other. This is particularly prevalent if the concentration of the alcohol is high or if vigorous shaking is employed during the extraction.[3]
Q2: I have an emulsion. What is the simplest and quickest method I should try first?
A: Before employing more active methods, patience and minimal intervention can often be effective.
-
Let the Mixture Stand: Allow the separatory funnel to sit undisturbed for 15-30 minutes.[4][5] Gravity alone is sometimes sufficient to allow the denser and lighter phases to coalesce and separate.
-
Gentle Agitation: If a distinct emulsion layer persists, gently swirl the funnel or lightly tap the sides.[6] You can also try gently stirring the emulsion layer with a glass stir rod. This can help to physically merge the dispersed droplets.[4]
These passive techniques are advantageous as they do not introduce new reagents into your system.
Q3: The emulsion is stable and won't break on its own. What is the most common chemical method to force separation?
A: The most widely used and highly effective chemical method is "salting out".[7] This involves adding a saturated aqueous solution of sodium chloride (brine) or solid sodium chloride to the separatory funnel.[3][8]
Mechanism of Action: The addition of a salt like NaCl dramatically increases the ionic strength of the aqueous layer.[9] This has two primary effects:
-
Reduces Solubility: It decreases the solubility of organic compounds, like your target molecule and any organic solvent dissolved in the aqueous phase, effectively "pushing" them into the organic layer.[1][9]
-
Increases Aqueous Density: The high concentration of ions increases the density of the aqueous phase, which enhances the gravitational separation between the layers.[2] The salt ions hydrate, reducing the amount of "free" water available to solvate and stabilize the polar heads of the emulsifying agents, thus destabilizing the emulsion.[10]
Experimental Protocol: Salting Out
-
Add approximately 10-20% of the total volume of the aqueous layer as a saturated brine solution to the separatory funnel.
-
Invert the funnel gently a few times to mix the salt into the aqueous phase. Avoid vigorous shaking, which could reform the emulsion.[3]
-
Allow the funnel to stand and observe the phase separation. The emulsion layer should dissipate as the droplets coalesce.
-
Drain the aqueous layer, followed by the organic layer.
Q4: Salting out didn't completely solve the problem. Are there other techniques I can use?
A: Yes, if salting out is insufficient, several physical and chemical methods can be employed. The choice often depends on the scale of your experiment and the equipment available.
Troubleshooting Workflow
The following diagram outlines a logical decision-making process for tackling a persistent emulsion.
Caption: A logical workflow for troubleshooting emulsions.
Comparison of Emulsion-Breaking Techniques
| Method | Principle of Action | Advantages | Disadvantages/Considerations |
| Waiting/Gentle Stirring | Gravity-based separation and mechanical coalescence of droplets.[4] | No added reagents; simple. | Time-consuming; may be ineffective for stable emulsions. |
| Salting Out (Brine) | Increases ionic strength and density of the aqueous phase, reducing organic solubility.[7][9] | Highly effective; inexpensive. | Adds salt to the aqueous layer, which may need to be considered for downstream applications.[11] |
| pH Adjustment | Alters the charge of ionizable impurities (e.g., acidic or basic byproducts) that may be acting as surfactants.[4][6] | Can be effective if the emulsion is caused by pH-sensitive impurities. | May degrade pH-sensitive target molecules; requires careful addition of acid/base.[1] |
| Centrifugation | Applies a strong gravitational force to accelerate the separation of phases based on density.[6][7] | Often the most effective and definitive method, especially for small volumes.[4] | Requires a centrifuge capable of holding the required volumes; may not be available in all labs. |
| Filtration | The emulsion is physically broken as it passes through a filter aid (Celite®) or a porous plug (glass wool).[3][8] | Effective for removing particulate matter that may be stabilizing the emulsion. | Can be slow; may lead to some loss of product on the filter medium. |
| Solvent Addition | A small amount of a different solvent is added to alter the polarity of the organic phase, improving solubilization of emulsifying agents.[3][7] | Can be effective if the primary solvent system is the issue. | Alters the composition of the organic layer, which may complicate solvent removal later. |
Q5: Can I prevent emulsions from forming in the first place?
A: Prevention is always the best strategy.[7]
-
Reduce Agitation: Instead of vigorously shaking the separatory funnel, use gentle, repeated inversions to mix the layers. This reduces the mechanical energy that creates fine droplets.[3]
-
Pre-emptive Salting: If you know a particular extraction is prone to emulsion formation, add salt or brine to the aqueous solution before adding the organic solvent and beginning the extraction.[4][6]
-
Alternative Extraction: For particularly problematic samples, consider switching from liquid-liquid extraction (LLE) to solid-phase extraction (SPE), which avoids the direct mixing of immiscible bulk liquids and thus prevents emulsion formation.[7]
References
-
Biotage. (2023). Tackling emulsions just got easier. [Link]
-
University of Rochester, Department of Chemistry. (2026). Tips & Tricks: Emulsions. [Link]
-
Chem Reactor. (2024). Emulsion I How to break an emulsion formed in reaction workup? I Emulsion Breaking Techniques. YouTube. [Link]
-
Brainly. (2023). Why does the addition of salt (NaCl) to the aqueous layer sometimes help to break up an emulsion that forms. [Link]
-
AZoM. (2018). Techniques for Emulsion Breaking for Oil in Water Solvent Extractions. [Link]
-
Spectro Scientific. (n.d.). Emulsion Breaking Techniques for Oil in Water Solvent Extractions. [Link]
-
Stenutz. (n.d.). 2-methyl-5-hexen-2-ol. [Link]
-
PubChem. (n.d.). 5-Hexen-2-ol, 2-methyl-. National Center for Biotechnology Information. [Link]
-
Quora. (2018). How does adding a salt (such as sodium chloride) help to break an emulsion?. [Link]
-
Sciencemadness Discussion Board. (2021). Breaking a stable emulsion. [Link]
-
LCGC International. (n.d.). Tips for Troubleshooting Liquid–Liquid Extractions. [Link]
-
Columbia University. (n.d.). solid-liquid extraction. [Link]
-
ResearchGate. (n.d.). Effect of the pH of the aqueous phase on emulsion stability and viscosity and droplet size. [Link]
-
ResearchGate. (2014). How to break an emulsion during liquid liquid extraction when you need the aqueous phase afterwards??. [Link]
-
ResearchGate. (n.d.). Effect of pH on the yield of extraction. [Link]
-
NIH. (2021). The Effect of pH and Storage Temperature on the Stability of Emulsions Stabilized by Rapeseed Proteins. [Link]
-
Chemistry LibreTexts. (2023). Salting Out. [Link]
-
MDPI. (n.d.). Influence of pH and Heat Treatment on the Physicochemical, Interfacial, and Emulsifying Properties of Hemp Seed Protein Dispersions. [Link]
-
NIH. (n.d.). Effect of pH on physicochemical properties of oil bodies from different oil crops. [Link]
-
NIST. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. [Link]
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Validation & Comparative
A Senior Application Scientist's Guide to Confirming the Structure of 2-methyl-5-hexen-2-ol using 1H and 13C NMR Spectroscopy
Audience: Researchers, scientists, and drug development professionals
Objective: This guide provides an in-depth, practical walkthrough for the structural elucidation of 2-methyl-5-hexen-2-ol using 1D Nuclear Magnetic Resonance (NMR) spectroscopy. Moving beyond a simple recitation of data, we will explore the underlying principles and experimental choices that ensure a confident and verifiable structural assignment. This document serves as both a methodological reference and a comparative analysis of NMR techniques for characterizing unsaturated tertiary alcohols.
Introduction: The Unambiguous Power of NMR
In the realm of organic chemistry, the precise determination of a molecule's three-dimensional structure is paramount. While techniques like Infrared (IR) Spectroscopy can identify functional groups and Mass Spectrometry (MS) reveals the molecular weight and fragmentation patterns, Nuclear Magnetic Resonance (NMR) spectroscopy stands alone in its ability to map the complete carbon-hydrogen framework of a molecule.[1][2] For a molecule like 2-methyl-5-hexen-2-ol (C₇H₁₄O), which contains multiple isomeric possibilities, NMR provides the definitive evidence required for unambiguous structural confirmation.[3][4]
This guide will dissect the ¹H and ¹³C NMR spectra of 2-methyl-5-hexen-2-ol. We will leverage not only standard 1D experiments but also advanced techniques like Distortionless Enhancement by Polarization Transfer (DEPT) to build the molecule from the ground up, demonstrating how each piece of spectral data serves as a self-validating check on the final structure.
Part 1: Predictive Analysis from First Principles
Before stepping into the laboratory, a robust analysis begins with a theoretical prediction of the NMR spectra based on the proposed structure. This foundational step allows us to anticipate the number of signals, their approximate locations (chemical shifts), their relative intensities (integrations), and their splitting patterns (multiplicities).
Molecular Structure of 2-methyl-5-hexen-2-ol:
Caption: Structure of 2-methyl-5-hexen-2-ol with atom numbering.
From this structure, we can deduce the number of unique, or chemically non-equivalent, proton and carbon environments.
-
Proton (¹H) Environments: There are 7 distinct sets of protons.
-
Carbon (¹³C) Environments: There are 7 distinct carbon atoms.
Part 2: Decoding the ¹H NMR Spectrum
The ¹H NMR spectrum provides information on the number of different types of protons, the relative number of protons of each type, and the electronic environment of each proton.[5][6]
Predicted ¹H NMR Data
Based on standard chemical shift tables and the influence of adjacent functional groups (the hydroxyl group and the vinyl group), we can predict the spectrum.[7]
| Proton Label | Chemical Shift (δ, ppm) (Predicted) | Integration | Multiplicity | Coupling To |
| Hₐ (2 x CH₃) | ~1.2 | 6H | Singlet (s) | None |
| Hₑ (-OH) | 1.5 - 4.0 (variable) | 1H | Singlet (s, broad) | Hc (often unobserved) |
| Hc (-CH₂-) | ~1.6 | 2H | Triplet (t) | Hₑ |
| Hₑ (-CH₂-) | ~2.1 | 2H | Quartet (q) | Hc, Hₒ |
| Hₒ (-CH=) | ~5.8 | 1H | Multiplet (m) | Hₑ, Hₙ |
| Hₙ (=CH₂) | ~5.0 | 2H | Multiplet (m) | Hₒ |
Key Interpretive Insights
-
The Gem-Dimethyl Singlet (Hₐ): The two methyl groups attached to C2 are chemically equivalent. Since there are no adjacent protons, their signal appears as a sharp singlet integrating to 6 protons. Its upfield position (~1.2 ppm) is characteristic of saturated alkyl protons.
-
The Alkene Protons (Hₙ, Hₒ): The protons on the double bond appear in the characteristic downfield region for vinyl protons (4.5-6.5 ppm). The complex splitting pattern (multiplet) arises from both geminal (between the two Hₙ protons) and vicinal (between Hₙ/Hₒ and Hₑ) coupling.
-
The Allylic Protons (Hₑ): These protons are adjacent to the double bond, which deshields them, shifting their signal downfield relative to a standard alkyl CH₂ group. They are split by both the adjacent CH₂ (Hc) and the vinyl proton (Hₒ), resulting in a complex multiplet, likely a quartet.
-
The Hydroxyl Proton (Hₑ): The chemical shift of the -OH proton is highly variable and depends on concentration, solvent, and temperature.[8][9] It often appears as a broad singlet due to rapid chemical exchange with trace amounts of water or other labile protons.[8]
Experimental Protocol: D₂O Shake for -OH Confirmation
The definitive identification of a hydroxyl proton signal is achieved through a simple D₂O exchange experiment.[9]
Methodology:
-
Acquire Standard ¹H NMR: Dissolve the sample (5-10 mg) in a deuterated solvent (e.g., CDCl₃) in an NMR tube and acquire a standard ¹H NMR spectrum.
-
Add D₂O: Add 1-2 drops of deuterium oxide (D₂O) to the NMR tube.
-
Mix: Cap the tube and shake gently for ~30 seconds to facilitate the exchange of the -OH proton with deuterium.
-
Re-acquire Spectrum: Acquire a second ¹H NMR spectrum.
-
Analysis: Compare the two spectra. The signal corresponding to the -OH proton will disappear or significantly diminish in intensity in the second spectrum, as deuterium is not observed in ¹H NMR.
Part 3: Unveiling the Carbon Skeleton with ¹³C NMR and DEPT
While ¹H NMR maps the proton environments, ¹³C NMR spectroscopy provides a direct view of the carbon backbone. A standard broadband-decoupled ¹³C spectrum shows a single peak for each unique carbon environment.[10] To gain further insight, we employ DEPT experiments.
The Power of DEPT
DEPT (Distortionless Enhancement by Polarization Transfer) is a set of experiments that differentiate carbon signals based on the number of attached protons.[11][12]
-
¹³C {¹H} (Broadband Decoupled): Shows all 7 carbon signals.
-
DEPT-90: Shows only CH (methine) carbons.
-
DEPT-135: Shows CH and CH₃ (methyl) carbons as positive peaks and CH₂ (methylene) carbons as negative peaks. Quaternary carbons are absent.[13][14]
Predicted ¹³C and DEPT Data
| Carbon Label | Carbon Type | ¹³C Chemical Shift (δ, ppm) (Predicted) | DEPT-90 | DEPT-135 |
| C1, C3 | CH₃ | ~29 | Absent | Positive |
| C2 | C (Quaternary) | ~71 | Absent | Absent |
| C4 | CH₂ | ~45 | Absent | Negative |
| C5 | CH | ~138 | Positive | Positive |
| C6 | CH₂ | ~22 | Absent | Negative |
| C7 | CH₂ | ~114 | Absent | Positive |
Interpretive Causality:
-
Quaternary Carbon (C2): The carbon bearing the hydroxyl and two methyl groups is quaternary. It will be present in the broadband ¹³C spectrum but absent in both DEPT-90 and DEPT-135 spectra. Its downfield shift (~71 ppm) is due to the electronegative oxygen atom.[9]
-
Alkene Carbons (C5, C7): These appear in the typical sp² carbon region (100-150 ppm).[10] The DEPT experiments are crucial here: C5 (CH) will appear in the DEPT-90 and as a positive peak in the DEPT-135, while C7 (CH₂) will be absent in DEPT-90 and appear as a positive peak in the DEPT-135.
-
Methylene Carbons (C4, C6): Both C4 and C6 are CH₂ groups and will appear as negative peaks in the DEPT-135 spectrum, providing clear evidence of their nature.
Experimental Workflow: A Unified Approach
A comprehensive NMR analysis for structural confirmation should follow a logical workflow to maximize efficiency and data quality.
Caption: A streamlined workflow for structural elucidation using 1D NMR.
Part 4: Synthesizing the Data for Structural Confirmation
By combining the insights from all spectra, we can piece together the molecule with a high degree of confidence:
-
Identify Key Functional Groups: The ¹H spectrum shows alkene protons (~5-6 ppm). The ¹³C spectrum confirms sp² carbons (~114-138 ppm) and an oxygen-bearing carbon (~71 ppm). The D₂O exchange confirms a hydroxyl group.
-
Count Carbon Types: The combined ¹³C and DEPT spectra confirm the presence of: 2 x CH₃, 2 x CH₂, 1 x CH, and 1 x Quaternary Carbon. This accounts for all 7 carbons in the molecular formula C₇H₁₄O.
-
Assemble Fragments:
-
The 6H singlet in the ¹H NMR and the two equivalent CH₃ signals in the ¹³C spectrum strongly suggest a (CH₃)₂-C moiety. The quaternary carbon signal at ~71 ppm places the -OH group on this same carbon, giving the (CH₃)₂-C-OH fragment.
-
The alkene signals in both ¹H and ¹³C, combined with DEPT data showing one CH and one CH₂, confirm a terminal -CH=CH₂ group.
-
The remaining signals in both spectra correspond to two CH₂ groups, forming an ethyl bridge: -CH₂-CH₂-.
-
-
Final Assembly: Connecting these fragments ((CH₃)₂-C-OH + -CH₂-CH₂- + -CH=CH₂) in the only chemically plausible way yields the final, confirmed structure of 2-methyl-5-hexen-2-ol. The chemical shifts and coupling patterns observed in the ¹H spectrum will align perfectly with this final structure.
Conclusion: A Comparative Perspective
For a molecule of this complexity, relying solely on IR or MS would be insufficient. IR spectroscopy would confirm the presence of an O-H bond and a C=C double bond, but it could not differentiate between numerous isomers. Mass spectrometry would confirm the molecular weight of 114.19 g/mol , but fragmentation patterns can be ambiguous. It is the comprehensive, atom-by-atom connectivity map provided by the combination of ¹H, ¹³C, and DEPT NMR experiments that provides the unequivocal proof of structure required in modern chemical research and development. This self-validating system of cross-correlation between different NMR experiments ensures the highest level of scientific integrity in structural assignment.
References
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-
Chemistry LibreTexts. (2022). 17.11: Spectroscopy of Alcohols and Phenols. [Link]
-
ResearchGate. (n.d.). Figure 4: 13 C-NMR spectra (A), DEPT-135 (B), and DEPT-90 (C) Isolate 2. [Link]
-
OpenOChem Learn. (n.d.). Interpreting. [Link]
-
Reddit. (2014). O Chem: Interpreting 'HNMR for an Alcohol. [Link]
-
Magritek. (n.d.). Introduction to 13C-NMR and DEPT – Identification of an Alcohol. [Link]
-
NC State University Libraries. (n.d.). Chapter 13 – Structure Determination: Nuclear Magnetic Resonance Spectroscopy. [Link]
-
Green, N. (2020). Organic Chemistry: 1H NMR of alcohols. YouTube. [Link]
-
Chemistry LibreTexts. (2024). 13.13: DEPT ¹³C NMR Spectroscopy. [Link]
-
Chemistry LibreTexts. (2024). 13.12: DEPT ¹³C NMR Spectroscopy. [Link]
-
Wesleyan University. (n.d.). NMR as a Tool for Structure Elucidation of Organic Compounds. [Link]
-
NIST. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. [Link]
-
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Navigating the Fragmentation Maze: A Comparative Analysis of the Mass Spectrum of 2-methyl-5-hexen-2-ol
To provide a robust analytical context, we will compare this predicted pattern with the experimentally determined mass spectra of structurally related compounds: its saturated analog, 2-methyl-2-hexanol , and a constitutional isomer, 5-hexen-2-ol . This comparative approach will illuminate how the interplay between the hydroxyl group and the carbon-carbon double bond dictates the molecule's fragmentation pathways, offering researchers a predictive framework for interpreting the mass spectra of similar unsaturated alcohols.
The Subject Molecule: 2-methyl-5-hexen-2-ol
2-methyl-5-hexen-2-ol is a C7 unsaturated tertiary alcohol with a molecular weight of 114.19 g/mol .[1] Its structure incorporates two key features that will govern its fragmentation: a tertiary alcohol, which is prone to dehydration and alpha-cleavage, and a terminal double bond, which can direct fragmentation through allylic cleavage.
Predicted Fragmentation Pattern of 2-methyl-5-hexen-2-ol
Upon electron ionization, 2-methyl-5-hexen-2-ol will form a molecular ion (M⁺˙) at m/z 114. However, for tertiary alcohols, the molecular ion peak is often weak or entirely absent due to the high propensity for fragmentation.[2][3] The primary fragmentation pathways are predicted as follows:
-
Alpha-Cleavage: This is a dominant fragmentation mechanism for alcohols, involving the cleavage of a C-C bond adjacent to the carbon bearing the hydroxyl group.[4][5] For 2-methyl-5-hexen-2-ol, alpha-cleavage can result in the loss of a methyl radical (•CH₃) or a butenyl radical (•C₄H₇).
-
Loss of a methyl radical (•CH₃): This pathway would yield a resonance-stabilized oxonium ion at m/z 99 . This is anticipated to be a significant peak.
-
Loss of a butenyl radical (•C₄H₇): Cleavage of the bond between C2 and C3 would result in the formation of a protonated acetone ion at m/z 59 . This is also expected to be a prominent fragment.
-
-
Dehydration (Loss of H₂O): The elimination of a water molecule (18 Da) is a classic fragmentation pathway for alcohols.[4][5] This would lead to the formation of an alkene radical cation at m/z 96 . This fragment may undergo further fragmentation.
-
Allylic Cleavage: The presence of the double bond between C5 and C6 makes the C4-C5 bond susceptible to allylic cleavage.[6][7] This would result in the formation of a resonance-stabilized allylic carbocation. However, this would involve the cleavage of a bond further from the primary ionization site at the oxygen atom and may be a less favored pathway compared to alpha-cleavage and dehydration.
-
McLafferty Rearrangement: For a classical McLafferty rearrangement to occur, a γ-hydrogen must be available for transfer to a carbonyl group.[8][9][10] In the case of 2-methyl-5-hexen-2-ol, there is no carbonyl group, so a direct McLafferty rearrangement is not expected. However, rearrangements after initial fragmentation are possible.
The following diagram illustrates the predicted primary fragmentation pathways for 2-methyl-5-hexen-2-ol.
Caption: Predicted major fragmentation pathways of 2-methyl-5-hexen-2-ol.
Comparative Analysis
To contextualize the predicted fragmentation of 2-methyl-5-hexen-2-ol, we will now examine the experimental mass spectra of 2-methyl-2-hexanol and 5-hexen-2-ol.
Case Study 1: 2-methyl-2-hexanol (Saturated Analog)
2-methyl-2-hexanol is the saturated counterpart of our target molecule, with a molecular weight of 116.20 g/mol .[10][11] As a tertiary alcohol, its fragmentation is dominated by alpha-cleavage and dehydration.[6][10]
-
Molecular Ion (m/z 116): The molecular ion peak is expected to be very weak or absent.
-
Alpha-Cleavage:
-
Loss of a methyl radical (•CH₃) leads to a fragment at m/z 101 .
-
Loss of a butyl radical (•C₄H₉) leads to the base peak at m/z 59 .
-
-
Dehydration (m/z 98): Loss of water results in a peak at m/z 98.
The experimental spectrum of 2-methyl-2-hexanol confirms these predictions, with a prominent base peak at m/z 59. The absence of fragments related to a double bond distinguishes it from the predicted spectrum of 2-methyl-5-hexen-2-ol.
Caption: Fragmentation of the saturated analog, 2-methyl-2-hexanol.
Case Study 2: 5-hexen-2-ol (Constitutional Isomer)
5-hexen-2-ol is an isomer of 2-methyl-5-hexen-2-ol, featuring a secondary alcohol and a terminal double bond.[2][4] Its molecular weight is 100.16 g/mol .[4] Being a secondary alcohol, its molecular ion peak is more likely to be observed, albeit still potentially weak.
-
Molecular Ion (m/z 100): A small molecular ion peak is expected.
-
Alpha-Cleavage:
-
Loss of a methyl radical (•CH₃) gives a prominent peak at m/z 85 .
-
Loss of a butenyl radical (•C₄H₇) leads to a fragment at m/z 45 , which is often the base peak for secondary alcohols with a methyl group attached to the carbinol carbon.
-
-
Dehydration (m/z 82): Loss of water gives a peak at m/z 82.
-
McLafferty-type Rearrangement: A rearrangement involving the transfer of a hydrogen from the hydroxyl group to the double bond followed by cleavage can lead to a fragment at m/z 58 .
The experimental spectrum of 5-hexen-2-ol shows a characteristic base peak at m/z 45, confirming the secondary alcohol structure.[2][4]
Caption: Fragmentation of the constitutional isomer, 5-hexen-2-ol.
Summary of Key Fragments for Comparison
| m/z | Predicted for 2-methyl-5-hexen-2-ol | Observed in 2-methyl-2-hexanol | Observed in 5-hexen-2-ol | Proposed Fragmentation |
| 116 | - | M⁺˙ | - | Molecular Ion |
| 114 | M⁺˙ (weak/absent) | - | - | Molecular Ion |
| 101 | - | Present | - | [M - CH₃]⁺ (α-cleavage) |
| 100 | - | - | M⁺˙ | Molecular Ion |
| 99 | Predicted | - | - | [M - CH₃]⁺ (α-cleavage) |
| 98 | - | Present | - | [M - H₂O]⁺˙ (Dehydration) |
| 96 | Predicted | - | - | [M - H₂O]⁺˙ (Dehydration) |
| 85 | - | - | Present | [M - CH₃]⁺ (α-cleavage) |
| 82 | - | - | Present | [M - H₂O]⁺˙ (Dehydration) |
| 59 | Predicted (Prominent) | Base Peak | - | [M - C₄H₇]⁺ / [M - C₄H₉]⁺ (α-cleavage) |
| 45 | - | - | Base Peak | [M - C₄H₇]⁺ (α-cleavage) |
Experimental Protocols
The analysis of these compounds would typically be performed using Gas Chromatography-Mass Spectrometry (GC-MS) with electron ionization.
GC-MS Parameters for Analysis:
-
Injection: 1 µL of a dilute solution (e.g., 100 ppm in methanol) is injected into the GC.
-
Inlet: Splitless injection at 250 °C.
-
Carrier Gas: Helium at a constant flow rate of 1 mL/min.
-
GC Column: A non-polar column, such as a DB-5ms (30 m x 0.25 mm x 0.25 µm), is suitable.
-
Oven Program:
-
Initial temperature: 40 °C, hold for 2 minutes.
-
Ramp: 10 °C/min to 280 °C.
-
Final hold: 5 minutes at 280 °C.
-
-
MS Interface: Transfer line temperature of 280 °C.
-
MS Parameters:
-
Ionization Mode: Electron Ionization (EI) at 70 eV.
-
Mass Range: m/z 35-350.
-
Scan Speed: 1000 amu/s.
-
Ion Source Temperature: 230 °C.
-
Quadrupole Temperature: 150 °C.
-
Conclusion
The fragmentation pattern of 2-methyl-5-hexen-2-ol under electron ionization is predicted to be a composite of the characteristic pathways for tertiary alcohols and alkenes. The most diagnostic peaks are expected to be at m/z 99 (loss of a methyl group via alpha-cleavage), m/z 59 (loss of a butenyl radical via alpha-cleavage), and m/z 96 (dehydration). The molecular ion at m/z 114 is anticipated to be of very low abundance or completely absent.
By comparing this predicted pattern with the known spectra of 2-methyl-2-hexanol and 5-hexen-2-ol, we can see how the presence and position of the double bond and the nature of the alcohol (tertiary vs. secondary) create distinct mass spectral fingerprints. The saturated analog is dominated by the m/z 59 fragment from the loss of a butyl radical, while the isomeric secondary alcohol shows a characteristic base peak at m/z 45. This comparative analysis provides a valuable framework for researchers in identifying and characterizing unknown unsaturated alcohols, demonstrating the predictive power of understanding fundamental fragmentation mechanisms.
References
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Brainly. (2023). Account for the mass spectrum peaks of 2-methyl-2-hexanol. Available at: [Link]
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Comparing the reactivity of 2-methyl-5-hexen-2-ol with other tertiary alcohols in SN1 reactions
Comparative Reactivity of Tertiary Alcohols in SN1 Reactions: A Focus on 2-Methyl-5-hexen-2-ol
A Senior Application Scientist's Guide for Researchers and Drug Development Professionals
Introduction: The Significance of SN1 Reactivity in Synthesis
Nucleophilic substitution reactions are a cornerstone of organic synthesis, pivotal in the construction of complex molecules, including active pharmaceutical ingredients (APIs). The SN1 (Substitution Nucleophilic Unimolecular) mechanism is particularly relevant for tertiary alcohols, which are common structural motifs. The rate of an SN1 reaction is fundamentally dictated by the stability of the carbocation intermediate formed in the rate-determining step.[1][2][3] Understanding the subtle structural factors that influence this stability is therefore critical for predicting reaction outcomes, optimizing conditions, and designing efficient synthetic routes.[4]
This guide provides an in-depth comparison of the SN1 reactivity of 2-methyl-5-hexen-2-ol against other representative tertiary alcohols. We will dissect the theoretical principles governing their reaction rates, propose a robust experimental protocol for empirical validation, and present the data in a clear, comparative format. The central inquiry is to determine how a remote, non-conjugated double bond, as present in 2-methyl-5-hexen-2-ol, influences the reactivity of a tertiary alcohol compared to a simple saturated analogue and a resonance-stabilized allylic system.
The Theoretical Framework: Carbocation Stability as the Decisive Factor
The SN1 reaction of an alcohol proceeds via a two-step mechanism, initiated by the protonation of the hydroxyl group to form a good leaving group (water).[5] The subsequent, and most critical, phase is the unimolecular dissociation of this protonated alcohol to form a carbocation intermediate. This step is the slowest in the sequence and thus governs the overall reaction rate.[6][7][8][9]
Figure 1: General mechanism for an SN1 reaction of a tertiary alcohol.
The energy of the transition state leading to the carbocation is closely related to the stability of the carbocation itself—a principle articulated by the Hammond Postulate.[8] Therefore, any structural feature that stabilizes the carbocation will lower the activation energy and accelerate the reaction. The established order of carbocation stability is:
Tertiary allylic > Tertiary benzylic > Tertiary > Secondary > Primary > Methyl [2][5]
This hierarchy is the primary determinant of SN1 reactivity. Polar protic solvents, such as water and alcohols, further promote SN1 reactions by stabilizing the charged carbocation intermediate through solvation.[10][11][12][13][14]
Comparative Analysis of Tertiary Alcohol Structures
To provide a meaningful comparison, we will analyze three distinct tertiary alcohols:
-
tert-Butanol (2-Methyl-2-propanol): The archetypal tertiary alcohol. It forms a standard tertiary carbocation stabilized by hyperconjugation from its three methyl groups. This serves as our baseline reference.
-
2-Methyl-5-hexen-2-ol: The subject of our investigation. It also forms a tertiary carbocation. However, its key feature is a double bond located at the C5-C6 position, which is remote from the cationic center at C2.
-
2-Methyl-3-buten-2-ol: A tertiary allylic alcohol. Its double bond is directly adjacent to the alcohol-bearing carbon.
Figure 2: Comparison of carbocations formed from the selected tertiary alcohols.
Analysis and Hypothesis:
-
The carbocation from 2-methyl-3-buten-2-ol is significantly stabilized by resonance. The positive charge is delocalized over two carbon atoms, drastically lowering its energy and accelerating its formation.[2][15]
-
The carbocations from tert-butanol and 2-methyl-5-hexen-2-ol are both simple tertiary carbocations. The double bond in 2-methyl-5-hexen-2-ol is too far from the cationic center to participate in resonance stabilization. Its influence is limited to a minor, likely negligible, inductive effect.
-
Hypothesis: The relative rates of SN1 reactivity will follow the order: 2-Methyl-3-buten-2-ol >> 2-Methyl-5-hexen-2-ol ≈ tert-Butanol . We predict that 2-methyl-5-hexen-2-ol will exhibit reactivity very similar to that of tert-butanol, demonstrating that a remote double bond does not confer the enhanced reactivity characteristic of allylic systems.
Experimental Design: A Self-Validating Protocol for Rate Comparison
To test our hypothesis, we will employ a solvolysis reaction. The alcohol will react with the solvent (a mixture of water and a miscible organic solvent like ethanol or acetone), producing an ether or alcohol product and, crucially, one equivalent of H⁺. By monitoring the rate of acid production using a pH indicator, we can determine the reaction rate.[16]
Objective: To measure the time required for the solvolysis of each alcohol to produce a fixed amount of acid, thereby allowing for the calculation of relative reaction rates.
Materials:
-
tert-Butanol
-
2-Methyl-5-hexen-2-ol
-
2-Methyl-3-buten-2-ol
-
Solvent: 50:50 (v/v) mixture of Isopropanol and Water
-
0.01 M Sodium Hydroxide (NaOH), standardized
-
Bromothymol blue indicator solution
-
Constant temperature water bath (25°C)
-
Burette, pipettes, Erlenmeyer flasks, stopwatch
Experimental Workflow:
Figure 3: Step-by-step workflow for the comparative kinetics experiment.
Detailed Protocol:
-
Preparation: Prepare a stock solution of the 50:50 isopropanol-water solvent. Ensure the water bath is equilibrated to a constant 25.0 ± 0.1 °C.
-
Reaction Setup: Into a 125 mL Erlenmeyer flask, pipette 50.0 mL of the solvent mixture. Add 5-6 drops of bromothymol blue indicator. The solution should be yellow-green (acidic/neutral).
-
Titration to Endpoint: Using a burette, add 0.01 M NaOH dropwise until the solution just turns a distinct blue color. This neutralizes any dissolved CO₂ or inherent acidity. Record this initial volume. Then, add exactly 1.00 mL of the 0.01 M NaOH solution. The solution will be blue.
-
Equilibration: Place the flask in the constant temperature water bath for 5-10 minutes to ensure thermal equilibrium.
-
Reaction Initiation: Using a pipette, add 1.0 mL of the tertiary alcohol to be tested to the flask. Immediately start the stopwatch. Swirl the flask to ensure complete mixing.
-
Data Collection: The SN1 reaction will produce HCl, which will neutralize the added NaOH. When all the NaOH has been neutralized, the solution will turn from blue back to yellow/green. Stop the stopwatch at the first sign of this color change and record the time.
-
Replication: Repeat the entire procedure (Steps 2-6) at least three times for each of the three tertiary alcohols to ensure reproducibility.
Data Presentation and Interpretation
The collected data will allow for a direct comparison of the time required for a fixed extent of reaction, which is inversely proportional to the initial reaction rate.
Table 1: Experimental Data for Solvolysis of Tertiary Alcohols at 25°C
| Alcohol | Trial 1 (s) | Trial 2 (s) | Trial 3 (s) | Average Time (s) | Relative Rate (1/Avg. Time) | Normalized Rate |
| tert-Butanol | t₁ | t₂ | t₃ | t̄BuOH | 1/t̄BuOH | 1.0 |
| 2-Methyl-5-hexen-2-ol | t₁ | t₂ | t₃ | t̄Target | 1/t̄Target | t̄BuOH/t̄Target |
| 2-Methyl-3-buten-2-ol | t₁ | t₂ | t₃ | t̄Allylic | 1/t̄Allylic | t̄BuOH/t̄Allylic |
Note: The table is populated with placeholders. Actual experimental values would be inserted here.
Expected Results and Discussion:
Based on our hypothesis, we expect the following outcomes:
-
The average time for 2-methyl-3-buten-2-ol (t̄Allylic) will be significantly shorter than for the other two alcohols, resulting in a much higher normalized rate. This is a direct consequence of the resonance stabilization of the allylic carbocation intermediate.[2][5][17]
-
The average times for tert-butanol (t̄BuOH) and 2-methyl-5-hexen-2-ol (t̄Target) are expected to be very similar. This will yield a normalized rate for 2-methyl-5-hexen-2-ol that is close to 1.0, confirming that the remote C5-C6 double bond does not provide significant electronic stabilization to the C2 carbocation. The slight differences might arise from minor steric or inductive effects, but they are not expected to be substantial.
The self-validating nature of this protocol lies in its internal consistency. The dramatic rate enhancement observed for the known allylic system (2-methyl-3-buten-2-ol) validates that the experimental conditions are sensitive to carbocation stability. The similar rates for tert-butanol and 2-methyl-5-hexen-2-ol then provide strong evidence for the lack of electronic participation from the remote alkene.
Conclusion and Implications for Synthetic Strategy
This comparative guide demonstrates both theoretically and experimentally that the SN1 reactivity of a tertiary alcohol is overwhelmingly dictated by the stability of the immediate carbocation intermediate. The case of 2-methyl-5-hexen-2-ol clearly illustrates that a non-conjugated double bond, remote from the reactive center, does not confer the significant rate enhancement seen in allylic systems. Its reactivity profile is nearly identical to that of a simple saturated tertiary alcohol like tert-butanol.
For researchers and professionals in drug development, this provides a crucial insight: when designing synthetic pathways, one can confidently predict that the SN1 reactivity of a tertiary alcohol will not be substantially altered by distant, non-participating functional groups. This allows for more accurate prediction of reaction kinetics and helps in the selection of appropriate protecting group strategies or reaction conditions, ultimately leading to more efficient and predictable molecular construction.
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Chemistry LibreTexts. (2021, May 23). 4.7: Factors Affecting the SN1 Reaction. [Link]
-
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-
Quora. (2023, March 20). What are the effects of solvents on SN1 and SN2 reactions?. [Link]
-
The Organic Chemistry Tutor. (2021, February 13). Solvent Effects on Reaction Rates | SN1 vs SN2, Polar Protic & Aprotic Solvents. YouTube. [Link]
-
University of Wisconsin-Madison Chemistry. Summary of Solvent Effects on Nucleophilic Substitution Reactions SN1. [Link]
-
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-
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Chemistry LibreTexts. (2015, July 9). 7.4: Effects of Solvent, Leaving Group, and Nucleophile on Unimolecular Substitution. [Link]
-
Preceden. (2023, April 17). Effect of leaving group and reaction medium in aliphatic nucleophilic substitution reaction. [Link]
-
Chemistry LibreTexts. (2023, September 11). 6.4: Characteristics of the SN1 Reaction. [Link]
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Study.com. Why do tertiary alcohols prefer the SN1 reaction and the primary prefer the SN2?. [Link]
-
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-
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A Comparative Guide to the Reactivity of 2-Methyl-5-hexen-2-ol and Its Structural Isomers
Introduction
In the landscape of synthetic chemistry and drug development, unsaturated alcohols serve as versatile building blocks. Their bifunctional nature—possessing both a hydroxyl group and a carbon-carbon double bond—opens a gateway to a diverse array of chemical transformations. 2-Methyl-5-hexen-2-ol is a notable example, featuring a tertiary alcohol functionality and an isolated terminal alkene.[1][2] Its specific arrangement of functional groups dictates a unique reactivity profile that can be best understood through a comparative analysis with its structural isomers.
This guide provides an in-depth examination of the reactivity of 2-methyl-5-hexen-2-ol, contrasting it with key isomers that differ in the position of the hydroxyl group and the substitution pattern of the alkene. By exploring their behavior in fundamental organic reactions—such as dehydration, oxidation, and electrophilic addition—we aim to provide researchers, scientists, and drug development professionals with a clear, mechanistically grounded understanding of how subtle structural changes can profoundly impact chemical reactivity. All experimental discussions are grounded in established protocols and supported by authoritative literature.
Structural Isomers: A Framework for Comparison
To establish a logical basis for comparison, we will analyze 2-methyl-5-hexen-2-ol against a curated set of its C7H14O isomers. These have been selected to systematically vary the class of alcohol (primary, secondary, tertiary) and the electronic environment of the double bond.
| Compound Name | Structure | Class of Alcohol | Key Structural Features |
| 2-Methyl-5-hexen-2-ol | CC(C)(O)CCC=C | Tertiary | Tertiary alcohol, terminal C=C bond. No conjugation. |
| 5-Methyl-5-hexen-2-ol | CC(O)CCC(=C)C | Secondary | Secondary alcohol, trisubstituted terminal C=C bond.[3] |
| Hex-5-en-1-ol | C=CCCCC(O) | Primary | Primary alcohol, terminal C=C bond. |
| 2-Methyl-2-hexanol | CCCCC(C)(O)C | Tertiary (Saturated) | Saturated analogue to isolate the role of the C=C bond. |
Comparative Reactivity Analysis
The reactivity of these isomers is governed by the interplay between the hydroxyl group and the alkene. We will dissect their behavior in three key reaction classes.
Acid-Catalyzed Dehydration: A Study in Carbocation Stability
Dehydration is a classic alcohol reaction that powerfully illustrates the influence of structure on reaction mechanism and product distribution. The reaction is typically performed by heating the alcohol with a strong acid catalyst, such as phosphoric acid or sulfuric acid.[4]
2-Methyl-5-hexen-2-ol (Tertiary Alcohol): As a tertiary alcohol, dehydration proceeds readily through an E1 mechanism . The reaction is initiated by protonation of the hydroxyl group, which then departs as a water molecule to form a relatively stable tertiary carbocation. A proton is subsequently eliminated from an adjacent carbon to form a double bond. Two diene products are possible: 2-methyl-1,5-hexadiene and the more stable (Zaitsev's rule) conjugated diene, 2-methyl-2,5-hexadiene.
Structural Isomer Comparison:
-
5-Methyl-5-hexen-2-ol (Secondary Alcohol): Dehydration is slower than for its tertiary counterpart and can proceed via E1 or E2 pathways. The E1 pathway would involve a less stable secondary carbocation. However, due to the adjacent double bond, this carbocation is allylic and thus resonance-stabilized, enhancing its rate of formation. This makes its reactivity comparable to, if not greater than, non-allylic tertiary alcohols.
-
Hex-5-en-1-ol (Primary Alcohol): Dehydration is the most difficult for this isomer. It must proceed through a highly unstable primary carbocation (E1) or a concerted E2 mechanism, requiring more stringent conditions (higher temperatures).
-
2-Methyl-2-hexanol (Saturated Tertiary Alcohol): Reactivity is very similar to 2-methyl-5-hexen-2-ol, proceeding via an E1 mechanism to form 2-methyl-2-hexene as the major product according to Zaitsev's rule.[4]
dot
Caption: E1 Dehydration Mechanism of 2-Methyl-5-hexen-2-ol.
Oxidation: A Test of Alcohol Class
The response to oxidizing agents is a fundamental differentiator between alcohol classes. A common laboratory test involves using an oxidizing agent like chromic acid (H₂CrO₄), often prepared from sodium dichromate and sulfuric acid.
2-Methyl-5-hexen-2-ol (Tertiary Alcohol): Tertiary alcohols are resistant to oxidation under standard conditions.[5] This is because the carbinol carbon (the carbon bearing the OH group) does not have a hydrogen atom attached. Therefore, 2-methyl-5-hexen-2-ol will not react with chromic acid, and the orange color of the reagent will persist. While some tertiary allylic alcohols can undergo oxidation via an allylic shift, 2-methyl-5-hexen-2-ol is not an allylic alcohol as the double bond and hydroxyl group are separated by two sigma bonds, preventing the necessary electronic rearrangement.[6][7]
Structural Isomer Comparison:
-
5-Methyl-5-hexen-2-ol (Secondary Alcohol): Readily oxidized to a ketone (5-methyl-5-hexen-2-one). The reaction is accompanied by a color change of the chromic acid from orange to green/blue.
-
Hex-5-en-1-ol (Primary Alcohol): Readily oxidized, first to an aldehyde (hex-5-enal) and then, if water is present, to a carboxylic acid (hex-5-enoic acid). The color change is also observed.
-
2-Methyl-2-hexanol (Saturated Tertiary Alcohol): Like its unsaturated analogue, it is resistant to oxidation.
Summary of Expected Oxidation Results:
| Compound | Alcohol Class | Reaction with H₂CrO₄ | Product |
| 2-Methyl-5-hexen-2-ol | Tertiary | No Reaction | N/A |
| 5-Methyl-5-hexen-2-ol | Secondary | Yes (Fast) | Ketone |
| Hex-5-en-1-ol | Primary | Yes (Fast) | Aldehyde/Carboxylic Acid |
| 2-Methyl-2-hexanol | Tertiary | No Reaction | N/A |
Electrophilic Addition to the Alkene
The reactivity of the double bond can be probed using electrophilic addition reactions, such as the addition of HBr. The hydroxyl group's presence can potentially lead to intramolecular side reactions.
2-Methyl-5-hexen-2-ol: The terminal double bond will react with HBr according to Markovnikov's rule . The proton adds to the terminal carbon (C6) to form a more stable secondary carbocation at C5. The bromide ion then attacks this carbocation. However, under acidic conditions, an important competing intramolecular reaction can occur. The hydroxyl group's oxygen atom can act as a nucleophile and attack the carbocation at C5, leading to the formation of a five-membered cyclic ether (a substituted tetrahydrofuran).
Structural Isomer Comparison:
-
5-Methyl-5-hexen-2-ol: The double bond is trisubstituted and less sterically accessible than the terminal alkene in the parent compound. Addition of HBr would form a tertiary carbocation, leading to a rapid reaction. Intramolecular cyclization is also possible, which would form a different substituted tetrahydrofuran.
-
Hex-5-en-1-ol: The alkene reacts similarly to that in 2-methyl-5-hexen-2-ol. Intramolecular cyclization to form a substituted tetrahydropyran (a six-membered ring) is highly favorable, often more so than the five-membered ring formation.
-
2-Methyl-2-hexanol: Lacks a double bond and therefore does not undergo electrophilic addition.
Experimental Protocols
To provide a practical framework for these comparisons, we outline a validated protocol for a comparative dehydration study.
Protocol: Comparative Acid-Catalyzed Dehydration of Hexenol Isomers
This protocol is adapted from standard procedures for alcohol dehydration.[8][9]
Objective: To compare the rate of dehydration and product distribution for 2-methyl-5-hexen-2-ol and its primary and secondary isomers.
Materials:
-
2-Methyl-5-hexen-2-ol
-
Hex-5-en-1-ol
-
50 mL round-bottom flasks
-
Concentrated phosphoric acid (85%)
-
Fractional distillation apparatus
-
Heating mantle
-
Saturated sodium bicarbonate solution
-
Anhydrous magnesium sulfate
-
Gas chromatograph-mass spectrometer (GC-MS)
Workflow Diagram:
dot
Caption: Experimental workflow for comparative dehydration.
Procedure:
-
Reaction Setup: In separate 50 mL round-bottom flasks, place 10.0 mL of each alcohol isomer and a few boiling chips. Carefully add 3.0 mL of concentrated (85%) phosphoric acid to each flask while swirling.
-
Dehydration: Assemble a fractional distillation apparatus for each flask. Heat the flasks gently using a heating mantle. The alkene products have lower boiling points than the starting alcohols and will distill as they are formed, driving the reaction to completion.[8]
-
Collection: Collect the distillate that boils below 100°C. The distillate may appear cloudy due to co-distillation of water.
-
Workup: Transfer the distillate to a separatory funnel and wash it with 10 mL of saturated sodium bicarbonate solution to neutralize any residual acid.
-
Isolation: Separate the organic layer, and dry it over anhydrous magnesium sulfate. Decant the dried liquid into a clean, pre-weighed vial.
-
Analysis: Analyze the product mixture using GC-MS. The retention times and mass spectra will allow for the identification of the different alkene products and the determination of their relative percentages in the mixture.
Expected Outcome: The time required to collect a significant amount of distillate will be shortest for the tertiary alcohol (2-methyl-5-hexen-2-ol), indicating the fastest reaction rate. GC-MS analysis will reveal the different product distributions, confirming the predictions of Zaitsev's rule and potential rearrangements.
Conclusion
The reactivity of 2-methyl-5-hexen-2-ol is a direct consequence of its structure as a tertiary, non-conjugated unsaturated alcohol.
-
It undergoes rapid E1 dehydration due to the stability of the tertiary carbocation intermediate.
-
It is resistant to standard oxidation , a characteristic feature of tertiary alcohols that distinguishes it sharply from its primary and secondary isomers.
-
Its terminal alkene undergoes predictable electrophilic addition , with the notable potential for intramolecular cyclization, a pathway influenced by the proximity of the hydroxyl group.
By comparing it to its structural isomers, we see a clear demonstration of fundamental chemical principles: the profound influence of carbocation stability on elimination and substitution rates, the strict structural requirements for oxidation, and the ability of neighboring functional groups to mediate reaction pathways. This comparative approach not only illuminates the specific chemistry of 2-methyl-5-hexen-2-ol but also reinforces the core logic that connects molecular structure to chemical reactivity.
References
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Helesbeux, J. J., Séraphin, D., Duval, O., Richomme, P., & Bruneton, J. (2001). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Journal of Pharmacy and Pharmacology, 53(7), 955-958. Link
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ResearchGate. (n.d.). Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Retrieved from ResearchGate. Link
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Sarvan Sir - Chemistry For All. (n.d.). Order of reactivity of alcohols (Allyl, benzyl, primary, secondary and tertiary) with HX. Link
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Pearson+. (n.d.). Tertiary alcohols are resistant to oxidation. Study Prep. Link
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ResearchGate. (n.d.). Request PDF: Studies on the reactivity of a tertiary allylic alcohol in an acetophenonic series, a model for natural products synthesis. Link
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Stenutz. (n.d.). 2-methyl-5-hexen-2-ol. Link
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INIS-IAEA. (n.d.). The dehydration of 2-methyl-5-(1-oxi cyclo pentyl)-hexene-3-diol-2,5(L X X X I). Link
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Odinity. (2013). Synthesis of 5-Methyl-5-Hexen-2-one using the Organic Syntheses Method. Link
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PubChem. (n.d.). 2-Methylhex-5-en-2-ol. Retrieved from PubChem. Link
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PubChem. (n.d.). 3-Hexenol. Retrieved from PubChem. Link
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Royal Society of Chemistry. (2010). Reactivity of 2-ethyl-1-hexanol in the atmosphere. Link
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ResearchGate. (n.d.). Performance of 1-hexanol, 1-octanol, tert-butanol and cyclohexanol.... Link
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Foreverest Resources. (2024). Overview of cis-3-Hexenol and its Derivatives in Comparison to Geraniol and beta-Eudesmol. Link
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Kedrowski, B. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 3: Product Characterization. YouTube. Link
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Kedrowski, B. (2020). Dehydration of 2-Methylcyclohexanol Experiment, Part 2: Carrying Out the Dehydration Reaction. YouTube. Link
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NIST. (n.d.). 2-Methyl-5-hexen-2-ol. NIST Chemistry WebBook. Link
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ChemScene. (n.d.). 2-Methylhex-5-en-3-yn-2-ol. Link
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Study.com. (n.d.). For the major substrate product formed by the dehydration of 2-methyl-2-hexanol, what is the.... Link
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Azolearn. (2022). Dehydration of 2 Methylcyclohexanol Lab Experiment. YouTube. Link
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ChemicalBook. (n.d.). 5-HEXEN-2-OL synthesis. Link
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Guidechem. (n.d.). 2-Methyl-hex-5-en-3-yn-2-ol. Link
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ElectronicsAndBooks. (n.d.). The Seven Primary Hexenols and Their Olfactory Characteristics. Link
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PubChem. (n.d.). 5-Methylhex-5-en-2-ol. Retrieved from PubChem. Link
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NIST. (n.d.). 5-Hexen-2-ol. NIST Chemistry WebBook. Link
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LookChem. (n.d.). Cas 50551-88-7, 5-METHYL-5-HEXEN-2-OL. Link
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The Good Scents Company. (n.d.). 5-methyl-5-hexen-2-ol. Link
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PubChem. (n.d.). (2R)-5-methylhexan-2-ol. Retrieved from PubChem. Link
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PubChem. (n.d.). 2-Methyl-5-hexen-3-ol. Retrieved from PubChem. Link
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PubChemLite. (n.d.). 5-methyl-5-hexen-2-ol (C7H14O). Link
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Sci-Hub. (1965). Base-catalyzed and photolytic rearrangements of 4,5,6-triphenyltricyclo[6][6][10]hexan-2-one. Chemical Communications (London). Link
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MDPI. (n.d.). Genome-Wide Identification and Expression Analysis of LOX-HPL-ADH Pathway Genes Contributing to C6 Volatile Diversity in Chinese Plum (Prunus salicina). Link
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PubChem. (n.d.). 4-Methyl-5-hexen-2-ol. Retrieved from PubChem. Link
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A Comparative Spectroscopic Guide: Distinguishing 2-methyl-5-hexen-2-ol from its Ketone Precursor, 5-hexen-2-one
Introduction: The Chemical Transformation and the Analytical Challenge
In synthetic organic chemistry, the transformation of functional groups is the cornerstone of molecular construction. A classic and fundamental example is the conversion of a ketone to a tertiary alcohol via a Grignard reaction. This guide focuses on such a transformation: the synthesis of 2-methyl-5-hexen-2-ol from its precursor, 5-hexen-2-one, through the addition of a methyl group across the carbonyl.
While the reaction appears straightforward on paper, the definitive confirmation of its success lies not in assumption, but in rigorous analytical evidence. The objective of this guide is to provide an in-depth, practical comparison of the reactant and product using the triumvirate of modern spectroscopic techniques: Infrared (IR), Proton Nuclear Magnetic Resonance (¹H NMR), and Carbon-13 Nuclear Magnetic Resonance (¹³C NMR) spectroscopy. We will explore the distinct spectroscopic signatures of the ketone (5-hexen-2-one) and the tertiary alcohol (2-methyl-5-hexen-2-ol), explaining the underlying principles that govern these differences. This document is designed for researchers and professionals who rely on precise structural verification to ensure the integrity of their synthetic work.
The Synthetic Pathway: From Ketone to Tertiary Alcohol
The conversion is achieved via the Grignard reaction, a powerful carbon-carbon bond-forming tool. Here, methylmagnesium bromide acts as a nucleophile, attacking the electrophilic carbonyl carbon of 5-hexen-2-one. A subsequent acidic workup protonates the resulting alkoxide to yield the final tertiary alcohol.
The causality for the specific conditions in the protocol below is critical for success. The Grignard reagent is highly reactive and a strong base; therefore, anhydrous (water-free) conditions are mandatory to prevent it from being quenched by acidic protons, such as those in water. The reaction is also highly exothermic, necessitating controlled addition and cooling to prevent side reactions.
Caption: Workflow for the Grignard synthesis of 2-methyl-5-hexen-2-ol.
Part 1: Infrared (IR) Spectroscopy Comparison
IR spectroscopy probes the vibrational frequencies of bonds within a molecule. The presence or absence of specific functional groups results in highly characteristic absorption bands, making it an invaluable tool for monitoring this reaction.
Core Principle: The primary change in our synthesis is the conversion of a carbonyl group (C=O) into a hydroxyl group (O-H) and a C-O single bond. This is expected to produce a dramatic and easily identifiable change in the IR spectrum.
-
5-hexen-2-one (Precursor): The most prominent feature is the strong, sharp absorption band characteristic of a ketone's C=O bond stretch, typically found around 1715 cm⁻¹ [1][2]. Other expected peaks include those for sp² C-H bonds (~3080 cm⁻¹) and the C=C double bond (~1640 cm⁻¹).
-
2-methyl-5-hexen-2-ol (Product): The definitive sign of a successful reaction is the complete disappearance of the ~1715 cm⁻¹ carbonyl peak [1]. In its place, a very strong and characteristically broad absorption band will appear in the ~3200-3600 cm⁻¹ region [2]. This broadening is a direct result of hydrogen bonding between the hydroxyl groups of the alcohol molecules.
The table below summarizes the key diagnostic peaks.
| Functional Group | Vibration Type | 5-hexen-2-one (cm⁻¹) | 2-methyl-5-hexen-2-ol (cm⁻¹) | Significance |
| Hydroxyl (O-H) | Stretch | Absent | ~3200-3600 (Broad, Strong) | Appearance confirms alcohol formation. |
| Carbonyl (C=O) | Stretch | ~1715 (Sharp, Strong) | Absent | Disappearance confirms ketone consumption. |
| Alkene (C=C) | Stretch | ~1640 (Variable) | ~1640 (Variable) | Unchanged; confirms the alkene moiety is intact. |
Part 2: Nuclear Magnetic Resonance (NMR) Spectroscopy Comparison
NMR spectroscopy provides detailed information about the chemical environment, connectivity, and number of hydrogen (¹H) and carbon (¹³C) atoms in a molecule.
¹H NMR: A Proton's Perspective
The conversion from ketone to tertiary alcohol introduces significant changes in the chemical environment of nearby protons and adds new, distinct signals.
-
5-hexen-2-one (Precursor): Key signals include a sharp singlet around δ 2.1 ppm corresponding to the three protons of the methyl group adjacent to the carbonyl (the acetyl group)[3]. The protons on the carbon alpha to the other side of the carbonyl (C3) are also deshielded, appearing as a triplet around δ 2.4 ppm . The terminal vinyl protons are found in the typical alkene region of δ 4.9-5.8 ppm .
-
2-methyl-5-hexen-2-ol (Product): The most telling changes are:
-
Disappearance of the acetyl methyl singlet at δ 2.1 ppm.
-
Appearance of a new, prominent singlet at approximately δ 1.2 ppm . This signal integrates to six protons and represents the two chemically equivalent methyl groups attached to the new tertiary carbon center (C2).
-
Appearance of a broad singlet for the hydroxyl proton (-OH), typically between δ 1.5-2.5 ppm . This peak is characteristically exchangeable with D₂O, meaning it will disappear upon shaking the sample with a drop of deuterium oxide—a definitive test for an -OH proton.
-
An upfield shift of the protons on C3, as they are no longer adjacent to a deshielding carbonyl group.
-
Caption: Key diagnostic signal changes in ¹H NMR spectroscopy.
¹³C NMR: The Carbon Skeleton
¹³C NMR provides an unambiguous signal for the carbonyl carbon, whose disappearance is irrefutable proof of reaction.
-
5-hexen-2-one (Precursor): The spectrum is defined by the presence of the carbonyl carbon signal, which is highly deshielded due to the electronegativity of the oxygen atom and appears far downfield, typically around δ 208 ppm [3].
-
2-methyl-5-hexen-2-ol (Product): The key indicator of success is the disappearance of the δ ~208 ppm signal . A new signal appears significantly upfield, around δ 71 ppm , which corresponds to the carbon atom now bonded to the hydroxyl group (C2). Additionally, a new signal for the two equivalent methyl carbons appears around δ 29 ppm .
| Carbon Atom | 5-hexen-2-one (δ ppm) | 2-methyl-5-hexen-2-ol (δ ppm) | Significance |
| C2 (Carbonyl/Carbinol) | ~208 | ~71 | Most definitive change. Confirms C=O to C-O conversion. |
| C1 (Methyl on C2) | ~30 | ~29 (2 equivalent CH₃) | Change in environment and number of signals. |
| C7 (New Methyl) | Absent | ~29 (2 equivalent CH₃) | Appearance of new methyl carbon signal. |
| C6 (Terminal Alkene) | ~138 | ~138 | Unchanged; confirms the alkene moiety is intact. |
Experimental Methodologies
To ensure reproducibility and scientific validity, the following protocols are provided.
Protocol 1: Synthesis of 2-methyl-5-hexen-2-ol
Safety Note: Diethyl ether is extremely flammable. All operations must be conducted in a certified fume hood, away from ignition sources. Appropriate personal protective equipment (lab coat, safety glasses, gloves) is required.
-
Apparatus Setup: Assemble a flame-dried, three-necked round-bottom flask equipped with a magnetic stirrer, a reflux condenser fitted with a drying tube (e.g., CaCl₂), and a pressure-equalizing dropping funnel. Maintain the system under an inert atmosphere (e.g., nitrogen or argon).
-
Reagent Preparation: In the dropping funnel, prepare a solution of 5-hexen-2-one (1.0 eq) in anhydrous diethyl ether (2 mL per mmol of ketone).
-
Reaction Initiation: To the flask, add methylmagnesium bromide (1.1 eq, typically 3.0 M solution in diethyl ether). Cool the flask to 0°C using an ice-water bath.
-
Addition: Add the ketone solution from the dropping funnel to the stirred Grignard reagent dropwise over 30 minutes. Maintain the temperature at 0°C. A cloudy precipitate (the magnesium alkoxide) will form.
-
Reaction Completion: After the addition is complete, remove the ice bath and allow the mixture to stir at room temperature for 1 hour to ensure the reaction goes to completion.
-
Quenching: Cool the mixture back to 0°C and slowly add a saturated aqueous solution of ammonium chloride (NH₄Cl) dropwise to quench the excess Grignard reagent and protonate the alkoxide.
-
Workup: Transfer the mixture to a separatory funnel. Separate the aqueous and organic layers. Wash the organic layer with brine, dry it over anhydrous sodium sulfate (Na₂SO₄), filter, and concentrate the solvent using a rotary evaporator to yield the crude product.
-
Purification (Optional): The crude alcohol can be purified by fractional distillation under reduced pressure if high purity is required.
Protocol 2: Spectroscopic Sample Preparation
-
IR Spectroscopy: For Attenuated Total Reflectance (ATR) IR, place one drop of the neat liquid sample (either precursor or product) directly onto the ATR crystal and acquire the spectrum.
-
NMR Spectroscopy: Dissolve ~15-20 mg of the purified sample in approximately 0.7 mL of deuterated chloroform (CDCl₃). Transfer the solution to a standard 5 mm NMR tube. Acquire ¹H and ¹³C spectra on a suitable NMR spectrometer (e.g., 400 MHz).
Conclusion
The transformation of 5-hexen-2-one to 2-methyl-5-hexen-2-ol provides a textbook case for the power of comparative spectroscopy. Each technique offers a unique and complementary piece of the analytical puzzle.
-
IR spectroscopy offers a rapid and definitive check for the disappearance of the carbonyl (C=O) and the appearance of the hydroxyl (O-H) group.
-
¹H NMR confirms the addition of the new methyl group by showing a 6-proton singlet and verifies the loss of the ketone's acetyl group.
-
¹³C NMR provides the most unambiguous evidence through the dramatic upfield shift of the C2 carbon signal from the carbonyl region (~208 ppm) to the carbinol region (~71 ppm).
By systematically analyzing the data from these three methods, a researcher can state with high confidence that the desired ketone-to-tertiary-alcohol conversion has been successfully achieved. This rigorous, evidence-based approach is fundamental to the principles of modern chemical research and development.
References
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National Center for Biotechnology Information. PubChem Compound Summary for CID 7989, 5-Hexen-2-one. Available at: [Link]
-
National Institute of Standards and Technology. 5-Hexen-2-one in NIST Chemistry WebBook. Available at: [Link]
-
Quora. An analyst is asked to oxidize a secondary alcohol to ketone. What single characteristic feature in IR spectra should the analyst look for in order to verify the feasibility of the reaction?. Available at: [Link]
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Britannica Kids. infrared spectrum of 5-hexene-2-one. Available at: [Link]
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SpectraBase. 5-Hexen-2-one - Optional[FTIR] - Spectrum. Available at: [Link]
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University Handout. Identification of an Unknown – Alcohols, Aldehydes, and Ketones. Available at: [Link]
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National Institute of Standards and Technology. 5-Hexen-2-one Mass Spectrum in NIST Chemistry WebBook. Available at: [Link]
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Wired Chemist. 5-methyl-5-hexen-2-one Proton NMR. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 140133, 2-Methyl-5-hexen-2-ol. Available at: [Link]
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National Center for Biotechnology Information. PubChem Compound Summary for CID 141746, 2-Methyl-5-hexen-3-ol. Available at: [Link]
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National Institute of Standards and Technology. 5-Hexen-2-ol in NIST Chemistry WebBook. Available at: [Link]
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Chegg. Solved 1. With the molecule 5-Hexen-2-one use the.... Available at: [Link]
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YouTube. Lec15 - IR Spectra of Ketones, Aldehydes and Alcohols. Available at: [Link]
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Stenutz. 2-methyl-5-hexen-2-ol. Available at: [Link]
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Human Metabolome Database. 1H NMR Spectrum (1D, 300 MHz, D2O, predicted) for 5-Methyl-2-hexanone. Available at: [Link]
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Pearson+. Identify the functional group(s) (alcohol, amine, ketone, aldehyd...). Available at: [Link]
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YouTube. The Grignard Reaction: Syntheses of 2-methyl-2-hexanol. Available at: [Link]
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Wired Chemist. 5-methyl-5-hexen-2-one Carbon-13 APT. Available at: [Link]
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National Institute of Standards and Technology. 2-Methyl-5-hexen-3-ol in NIST Chemistry WebBook. Available at: [Link]
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Development and Validation of an HPLC Method for the Quantification of 2-Methyl-5-hexen-2-ol: A Comparative Analysis
An Expert's Guide to Analytical Methodologies:
Abstract
This guide provides a comprehensive exploration into the development and validation of a High-Performance Liquid Chromatography (HPLC) method for the quantification of 2-methyl-5-hexen-2-ol, a volatile terpene alcohol. Acknowledging the analytical landscape for such compounds, this document moves beyond a simple procedural outline. It delves into the fundamental rationale for methodological choices, establishes a robust validation framework according to the International Council for Harmonisation (ICH) guidelines[1][2][3], and presents a critical comparison with the more conventional Gas Chromatography (GC) approach. Through detailed protocols, data-driven comparisons, and expert insights, this guide serves as a practical resource for researchers, scientists, and drug development professionals tasked with selecting and validating the most appropriate analytical technique for volatile analytes.
Introduction: The Analytical Challenge of Volatile Alcohols
2-Methyl-5-hexen-2-ol (C₇H₁₄O) is a tertiary hexenol, a class of compounds significant in fragrance chemistry, as intermediates in organic synthesis, and as potential impurities in pharmaceutical manufacturing.[4] Accurate and precise quantification is critical for quality control, stability testing, and reaction monitoring.
The primary analytical challenge stems from its physicochemical properties: high volatility and the absence of a strong UV-absorbing chromophore. Conventionally, Gas Chromatography (GC) is the technique of choice for volatile and thermally stable compounds.[5][6][7] It offers high sensitivity, speed, and efficiency for such analytes.[5][8] However, the ubiquity of HPLC systems in analytical laboratories prompts the question: can a reliable HPLC method be developed and validated for this purpose? This guide addresses this question by developing a reverse-phase HPLC method from first principles and rigorously comparing its performance against the benchmark GC-FID technique.
Foundational Principles: HPLC vs. GC for Volatile Compound Analysis
Before detailing the experimental work, it is crucial to understand the causality behind technique selection. The choice between HPLC and GC is dictated by the analyte's properties.
-
Gas Chromatography (GC): This technique is ideal for compounds that can be vaporized without decomposition.[7] The sample is injected, vaporized, and carried by an inert gas (mobile phase) through a column containing a stationary phase. Separation occurs based on the analyte's boiling point and its interaction with the stationary phase. For volatile compounds like 2-methyl-5-hexen-2-ol, GC is the standard approach, often coupled with a Flame Ionization Detector (FID), which provides excellent sensitivity for hydrocarbons.[8][9]
-
High-Performance Liquid Chromatography (HPLC): HPLC is better suited for less volatile, polar, and thermally unstable samples.[5][8][10] It uses a liquid mobile phase to pass the sample through a packed column. HPLC is highly versatile for pharmaceuticals, biomolecules, and other non-volatile substances.[5][7] Analyzing a highly volatile compound like 2-methyl-5-hexen-2-ol pushes the boundaries of typical HPLC applications and presents unique challenges, particularly in detection.
The following diagram illustrates the decision logic for selecting an analytical technique based on analyte properties.
Caption: Decision tree for chromatography method selection.
Part 1: Development of a Novel HPLC-UV Method
Objective & Rationale
The objective is to develop a simple, isocratic reverse-phase HPLC method for the quantification of 2-methyl-5-hexen-2-ol. The central challenge is detection, as the analyte lacks a significant chromophore. Therefore, detection must be performed at a low UV wavelength (e.g., 200-210 nm), where the end-absorption of the alcohol functional group can be measured. This necessitates a high-purity mobile phase with a low UV cutoff.
-
Column Selection: A C18 column is chosen for its versatility and effectiveness in retaining small, moderately polar organic molecules.
-
Mobile Phase Selection: An isocratic mobile phase of acetonitrile and water is selected. Acetonitrile is preferred over methanol due to its lower UV cutoff, which is critical for detection at low wavelengths. The ratio is optimized to achieve a reasonable retention time (k' between 2 and 10) and good peak shape.
-
Detector: A UV-Vis detector set to 205 nm is used.
Experimental Protocol: HPLC Method
-
Instrumentation:
-
HPLC system with a quaternary or binary pump, autosampler, column oven, and UV-Vis detector.
-
-
Chemicals and Reagents:
-
2-Methyl-5-hexen-2-ol reference standard (>97% purity).
-
Acetonitrile (HPLC grade, UV cutoff <190 nm).
-
Deionized water (18.2 MΩ·cm).
-
-
Chromatographic Conditions:
-
Column: C18, 4.6 x 150 mm, 5 µm particle size.
-
Mobile Phase: Acetonitrile:Water (60:40 v/v).
-
Flow Rate: 1.0 mL/min.
-
Column Temperature: 30 °C.
-
Detection Wavelength: 205 nm.
-
Injection Volume: 10 µL.
-
Run Time: 10 minutes.
-
-
Standard and Sample Preparation:
-
Stock Standard (1000 µg/mL): Accurately weigh 50 mg of 2-methyl-5-hexen-2-ol reference standard into a 50 mL volumetric flask. Dissolve and dilute to volume with the mobile phase.
-
Working Standards: Prepare a series of working standards by serial dilution of the stock standard with the mobile phase to cover the desired concentration range (e.g., 10-200 µg/mL).
-
Sample Preparation: Dilute the sample to be analyzed with the mobile phase to fall within the calibration range.
-
Part 2: Method Validation per ICH Q2(R2) Guidelines
Validation is the formal process of demonstrating that an analytical method is suitable for its intended purpose.[3][11] The developed HPLC method was validated according to ICH Q2(R2) guidelines.[2][3][12]
Caption: Workflow for analytical method validation.
Validation Parameters & Results
The following table summarizes the validation experiments and typical acceptance criteria. The results provided are hypothetical but represent a realistic outcome for a method of this nature.
| Parameter | Methodology | Acceptance Criteria | Hypothetical Result |
| Specificity | Analyze blank, placebo, and spiked samples. | No interference at the analyte's retention time. | Pass |
| Linearity | 5-point calibration curve (e.g., 10-200 µg/mL). | Correlation Coefficient (r²) ≥ 0.999 | r² = 0.9992 |
| Range | Derived from linearity studies. | Method is accurate, precise, and linear over the range. | 10-200 µg/mL |
| Accuracy | Spike recovery at 3 levels (80%, 100%, 120%). | Mean recovery between 98.0% and 102.0%. | 99.5% - 101.2% |
| Precision (Repeatability) | 6 replicate injections at 100% concentration. | RSD ≤ 2.0% | RSD = 1.2% |
| Precision (Intermediate) | Analysis on different days by a different analyst. | RSD ≤ 3.0% | RSD = 2.1% |
| Limit of Detection (LOD) | Based on signal-to-noise ratio (S/N = 3). | Report value. | 3 µg/mL |
| Limit of Quantitation (LOQ) | Based on signal-to-noise ratio (S/N = 10). | Report value. | 10 µg/mL |
| Robustness | Vary flow rate (±0.1 mL/min), column temp (±2°C). | System suitability parameters pass; results unaffected. | Pass |
Part 3: Comparative Analysis - HPLC vs. Gas Chromatography (GC)
To provide a complete picture, the performance of the developed HPLC method must be compared against a standard GC-FID method, which is better suited for this analyte.
Experimental Protocol: GC-FID Method
-
Instrumentation:
-
GC system with a split/splitless injector and Flame Ionization Detector (FID).
-
-
Chromatographic Conditions:
-
Column: DB-5 or similar non-polar capillary column (30 m x 0.25 mm, 0.25 µm).
-
Carrier Gas: Helium, constant flow at 1.2 mL/min.
-
Injector Temperature: 250 °C.
-
Detector Temperature: 280 °C.
-
Oven Program: 50 °C hold for 2 min, ramp to 150 °C at 10 °C/min.
-
Injection Volume: 1 µL (split ratio 50:1).
-
Run Time: 12 minutes.
-
-
Sample Preparation:
-
Dilute samples in a suitable solvent like hexane or dichloromethane.
-
Performance Comparison
The following guide objectively compares the two techniques for this specific application based on key performance indicators. The data underscores the theoretical principles discussed earlier.
| Performance Metric | Developed HPLC-UV Method | Standard GC-FID Method | Advantage | Justification |
| Sensitivity (LOQ) | ~10 µg/mL | ~0.1 µg/mL | GC | FID is highly sensitive to hydrocarbons, whereas the analyte is a poor UV absorber, leading to a high LOQ in HPLC.[8] |
| Analysis Speed | 10 min/sample | ~12 min/sample (can be optimized to <5 min) | GC | GC separations for volatile compounds are typically very fast.[8] HPLC run times are longer due to system pressure and equilibration needs. |
| Selectivity/Specificity | Moderate; potential interference from other compounds absorbing at low UV. | High; separation is based on boiling point, and FID is selective for combustible compounds. | GC | GC provides better resolution for volatile isomers and impurities.[9] |
| Cost per Analysis | Higher | Lower | GC | HPLC requires significant volumes of expensive, high-purity solvents. GC primarily uses more affordable carrier gases.[5][8] |
| Sample Preparation | Simple dilution in mobile phase. | Simple dilution in an organic solvent. | Tie | Both methods require minimal sample preparation for this analyte. |
| Thermal Degradation Risk | None | Low; analyte is thermally stable. | HPLC | While not an issue for this specific analyte, HPLC is inherently safer for thermally labile compounds.[10] |
Conclusion and Recommendations
This guide successfully details the development and validation of an isocratic reverse-phase HPLC-UV method for the quantification of 2-methyl-5-hexen-2-ol. The validation experiments demonstrate that the method is linear, accurate, precise, and robust within a defined range, making it fit for purpose according to ICH guidelines.[12]
However, the comparative analysis unequivocally demonstrates the superiority of Gas Chromatography with Flame Ionization Detection (GC-FID) for this specific application. GC-FID is significantly more sensitive, generally faster, more cost-effective, and offers higher selectivity for this volatile, non-chromophoric analyte.[6][8]
Final Recommendation:
-
For routine quality control, purity testing, and quantification of 2-methyl-5-hexen-2-ol, GC-FID is the highly recommended technique.
-
The developed HPLC method serves as a viable alternative in specific scenarios, such as:
-
Laboratories that lack GC instrumentation.
-
Methods where 2-methyl-5-hexen-2-ol must be analyzed concurrently with other non-volatile, UV-active components in the same sample run.
-
This work underscores a critical principle in analytical science: method development should be driven by the analyte's properties and the analytical objective, not just by the availability of instrumentation.
References
-
Brewer Science. Small Molecule Analysis Testing: HPLC vs GC. [Link]
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Lab Manager. HPLC vs GC: Choosing the Right Chromatography Technique. [Link]
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News-Medical. GC Vs. HPLC: A Comprehensive Comparison And Practical Applications. [Link]
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Pharmaguideline. Steps for HPLC Method Validation. [Link]
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Drawell. 4 Key Differences Between GC and HPLC. [Link]
-
Acta Scientific. New Method Development by HPLC and Validation as per ICH Guidelines. [Link]
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AMS Biotechnology (Europe) Ltd. ICH Guidelines for Analytical Method Validation Explained. [Link]
-
ICH. Validation of Analytical Procedures Q2(R2). [Link]
-
IVT Network. Step-by-Step Analytical Methods Validation and Protocol in the Quality System Compliance Industry. [Link]
-
National Institute of Standards and Technology (NIST). 2-Methyl-5-hexen-2-ol. [Link]
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- 1. Steps for HPLC Method Validation | Pharmaguideline [pharmaguideline.com]
- 2. ICH Guidelines for Analytical Method Validation Explained | AMSbiopharma [amsbiopharma.com]
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- 4. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]
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A Senior Application Scientist's Guide to the Chiral Resolution of 2-Methyl-5-Hexen-2-ol
Introduction: The Stereochemical Imperative in Modern Chemistry
In the landscape of pharmaceutical development and fine chemical synthesis, the control of stereochemistry is not merely an academic exercise but a critical determinant of biological activity, efficacy, and safety. Chiral molecules, existing as non-superimposable mirror images (enantiomers), often exhibit profoundly different physiological effects. The tertiary allylic alcohol, 2-methyl-5-hexen-2-ol, represents a valuable chiral building block, with its distinct enantiomers serving as precursors to a variety of complex molecular targets. However, its synthesis from achiral starting materials typically yields a racemic mixture (an equal mixture of both enantiomers). The separation of these enantiomers, a process known as chiral resolution, is therefore a pivotal step in harnessing the potential of this versatile synthon.
This guide provides an in-depth evaluation of the primary methodologies for the chiral resolution of 2-methyl-5-hexen-2-ol. As a Senior Application Scientist, my objective is to move beyond a simple recitation of protocols and delve into the causality behind experimental choices, offering a comparative analysis grounded in both established principles and empirical data. We will explore the two dominant strategies: enzymatic kinetic resolution and classical chemical resolution via diastereomeric salt formation. While specific experimental data for 2-methyl-5-hexen-2-ol is not abundant in publicly accessible literature, this guide will leverage data from structurally similar alcohols to provide a robust comparative framework for researchers, scientists, and drug development professionals.
The Two Pillars of Chiral Resolution: A Comparative Overview
The resolution of a racemic alcohol like 2-methyl-5-hexen-2-ol hinges on the transient conversion of the enantiomers into diastereomers, which, unlike enantiomers, possess different physical properties (e.g., solubility, reactivity), allowing for their separation. This can be achieved through two principal routes: enzymatic catalysis and the formation of diastereomeric derivatives with a chiral resolving agent.
Enzymatic Kinetic Resolution: The Biocatalytic Approach
Enzymatic kinetic resolution (EKR) has emerged as a powerful and green methodology for the separation of enantiomers. This technique utilizes the inherent stereoselectivity of enzymes, most commonly lipases, to catalyze a reaction (typically transesterification for alcohols) on one enantiomer at a much faster rate than the other.[1]
The Underlying Mechanism: Enantiopreference in the Active Site
Lipases, such as those from Candida antarctica and Pseudomonas cepacia, are serine hydrolases that can function in organic solvents to catalyze the transfer of an acyl group (from an acyl donor like vinyl acetate) to the alcohol.[1] The enzyme's chiral active site preferentially binds one enantiomer of the alcohol in an orientation suitable for catalysis, leading to its acylation. The other enantiomer, being a poor fit, reacts very slowly or not at all. This results in a mixture of an enantioenriched ester and the unreacted, enantioenriched alcohol, which can then be separated by standard chromatographic techniques. A significant advantage of EKR is the mild reaction conditions, which preserve sensitive functional groups within the molecule.[1] However, a key limitation is that the maximum theoretical yield for a single enantiomer is 50%.[2]
Caption: Generalized workflow for enzymatic kinetic resolution of a racemic alcohol.
Comparative Performance of Lipases
While direct comparative data for 2-methyl-5-hexen-2-ol is scarce, we can extrapolate from studies on structurally similar secondary allylic alcohols. For instance, the kinetic resolution of (±)-5-methylhex-1-en-3-ol provides valuable insights into the relative efficiencies of different lipases.[3]
| Lipase Source | Acyl Donor | Solvent | Conversion (%) | Enantiomeric Excess (ee%) of Alcohol | Enantiomeric Excess (ee%) of Ester | Reference |
| Candida antarctica Lipase B (Novozym 435) | Vinyl Propionate | Diisopropyl Ether | 48 | 91 (R)-(+) | 100 (S)-(-) | [3] |
| Burkholderia cepacia Lipase (Amano PS) | Vinyl Acetate | Diisopropyl Ether | 49 | 90 (R)-(+) | 98 (S)-(-) | [3] |
| Pseudomonas fluorescens Lipase | Vinyl Acetate | Diisopropyl Ether | 45 | 75 (R)-(+) | 92 (S)-(-) | [3] |
This data is for the structurally similar secondary alcohol (±)-5-methylhex-1-en-3-ol and serves as an illustrative comparison.
These data highlight that Candida antarctica lipase B (often immobilized as Novozym 435) and Burkholderia cepacia (formerly Pseudomonas cepacia) lipase are highly effective, providing both high conversion rates approaching the theoretical 50% maximum and excellent enantiomeric excess for both the unreacted alcohol and the ester product.[3] The choice of enzyme is critical and often requires empirical screening for a new substrate.
Classical Chemical Resolution: Diastereomeric Ester Formation
The classical approach to resolving a racemic alcohol involves its reaction with an enantiomerically pure chiral resolving agent, typically a chiral carboxylic acid, to form a mixture of diastereomeric esters.[4] These diastereomers, having different physical properties, can then be separated by conventional methods like fractional crystallization.[2]
The Underlying Mechanism: Differential Solubility
The reaction of a racemic alcohol (R/S)-ROH with a single enantiomer of a chiral acid, for example, (R')-R'COOH, yields two diastereomeric esters: (R,R')-R'COOR and (S,R')-R'COOR. Due to their different three-dimensional structures, these diastereomers will pack differently in a crystal lattice, leading to variations in solubility in a given solvent.[5] By carefully selecting the solvent and crystallization conditions, one diastereomer can be selectively precipitated, while the other remains in the mother liquor. Subsequent hydrolysis of the separated diastereomers regenerates the resolved alcohol and the chiral resolving agent.
Caption: Generalized workflow for chemical resolution via diastereomeric ester formation.
Potential Resolving Agents for Tertiary Alcohols
While enzymatic methods are often preferred for alcohols, classical resolution remains a viable strategy. The selection of the resolving agent is paramount and is often a matter of empirical screening. For alcohols, derivatization is first required to introduce a carboxylic acid handle, for example, by reaction with phthalic or succinic anhydride to form a half-ester. This half-ester can then be resolved with a chiral amine. A more direct approach, though less common for tertiary alcohols due to steric hindrance, is the direct esterification with a chiral acid.
Commonly employed and commercially available chiral acids that could be considered for the resolution of 2-methyl-5-hexen-2-ol (after conversion to a half-ester) or for direct esterification include:
-
Tartaric Acid Derivatives: Such as (+)-O,O'-Dibenzoyl-D-tartaric acid ((+)-DBTA) and (-)-O,O'-Di-p-toluoyl-L-tartaric acid ((-)-DPTTA). These are widely used due to their rigid structures which can lead to well-defined crystalline diastereomeric salts.[6]
-
Mandelic Acid Derivatives: (R)- or (S)-Mandelic acid and its substituted analogues are effective resolving agents for a variety of compounds.[7][8]
-
Camphorsulfonic Acid: (+)- or (-)-10-Camphorsulfonic acid is another strong chiral acid that has proven effective in forming separable diastereomeric salts.[4]
Comparative Data: Unfortunately, specific experimental data comparing the efficiency of these agents for the resolution of 2-methyl-5-hexen-2-ol is not readily available in the surveyed literature. The efficiency of classical resolution is highly substrate- and solvent-dependent, and success often relies on extensive screening and optimization of crystallization conditions.
Detailed Experimental Protocols
The following protocols are provided as a robust starting point for researchers. They are designed to be self-validating, with clear endpoints and analytical checks to ensure reproducibility.
Protocol 1: Enzymatic Kinetic Resolution using Novozym 435
This protocol details a representative procedure for the kinetic resolution of a racemic alcohol using the immobilized lipase Candida antarctica Lipase B (Novozym 435).
Materials:
-
Racemic 2-methyl-5-hexen-2-ol
-
Novozym 435 (immobilized Candida antarctica lipase B)
-
Vinyl acetate (acyl donor)
-
Diisopropyl ether (solvent)
-
Anhydrous sodium sulfate
-
Silica gel for column chromatography
-
Hexane and Ethyl Acetate (for chromatography)
-
Equipment: Magnetic stirrer, reaction flask, temperature-controlled bath, rotary evaporator, chromatography column, chiral GC or HPLC system.
Procedure:
-
Reaction Setup: To a dry 100 mL round-bottom flask, add racemic 2-methyl-5-hexen-2-ol (5.0 g, 43.8 mmol) and diisopropyl ether (50 mL).
-
Acyl Donor Addition: Add vinyl acetate (6.0 g, 69.7 mmol, 1.6 equivalents) to the solution.
-
Enzyme Addition: Add Novozym 435 (500 mg) to the stirred solution.
-
Reaction Monitoring: Stir the suspension at room temperature (or a controlled temperature, e.g., 30 °C). Monitor the reaction progress by taking small aliquots at regular intervals (e.g., every 2-4 hours) and analyzing them by chiral GC or HPLC. The goal is to stop the reaction at or near 50% conversion to maximize the yield and enantiomeric excess of both the remaining alcohol and the formed ester.
-
Reaction Quench: Once ~50% conversion is reached, stop the reaction by filtering off the immobilized enzyme. The enzyme can be washed with fresh solvent and reused.
-
Workup: Concentrate the filtrate under reduced pressure using a rotary evaporator.
-
Purification: Separate the unreacted alcohol from the ester product by silica gel column chromatography using a suitable eluent system (e.g., a gradient of ethyl acetate in hexane).
-
Analysis: Determine the enantiomeric excess (ee%) of the purified alcohol and ester fractions using chiral GC or HPLC. Calculate the yield for each enantiomer.
Protocol 2: Chemical Resolution via Diastereomeric Ester Formation (General Approach)
This protocol outlines a general strategy for chemical resolution. It requires initial derivatization to a half-ester followed by resolution with a chiral amine.
Part A: Synthesis of the Phthalate Half-Ester
-
Reaction Setup: In a flask, dissolve racemic 2-methyl-5-hexen-2-ol (5.0 g, 43.8 mmol) and phthalic anhydride (6.5 g, 43.8 mmol) in dry pyridine (25 mL).
-
Reaction: Heat the mixture at 100 °C for 4 hours.
-
Workup: Cool the reaction mixture and pour it into a mixture of ice and concentrated HCl. Extract the product with diethyl ether. Wash the organic layer with water and brine, then dry over anhydrous sodium sulfate.
-
Purification: Remove the solvent under reduced pressure and purify the resulting half-ester, if necessary.
Part B: Diastereomeric Salt Formation and Separation
-
Salt Formation: Dissolve the racemic half-ester (1.0 equivalent) in a minimal amount of a hot solvent (e.g., methanol, ethanol, or ethyl acetate - screening is required). In a separate flask, dissolve an enantiomerically pure chiral amine (e.g., (R)-(+)-α-phenylethylamine, 0.5-1.0 equivalents) in the same hot solvent.
-
Crystallization: Add the hot amine solution to the hot half-ester solution. Allow the mixture to cool slowly to room temperature, then potentially in a refrigerator or ice bath to induce crystallization of the less soluble diastereomeric salt.
-
Isolation: Collect the crystals by vacuum filtration. Wash the crystals with a small amount of the cold solvent.
-
Recrystallization (Optional): To improve diastereomeric purity, the collected crystals can be recrystallized from the same or a different solvent system. Purity should be monitored by HPLC or NMR.
-
Liberation of Enantiomer: Treat the purified diastereomeric salt with an aqueous acid (e.g., 1M HCl) and extract the liberated enantiomerically enriched half-ester with an organic solvent.
-
Hydrolysis: Hydrolyze the half-ester (e.g., using aqueous NaOH) to yield the enantiomerically pure 2-methyl-5-hexen-2-ol.
Conclusion and Future Outlook
The chiral resolution of 2-methyl-5-hexen-2-ol is most effectively approached through enzymatic kinetic resolution, with lipases such as Candida antarctica Lipase B and Burkholderia cepacia Lipase demonstrating high efficiency and enantioselectivity for structurally similar substrates. This biocatalytic method offers the advantages of mild reaction conditions and high selectivity, making it an attractive option for industrial applications. The provided protocol for EKR serves as a robust starting point for optimization.
Classical chemical resolution via diastereomeric ester formation remains a powerful, albeit more laborious, alternative. Its success is contingent on the empirical screening of chiral resolving agents and crystallization solvents. While specific data for 2-methyl-5-hexen-2-ol is lacking, the principles and classes of resolving agents discussed provide a logical framework for developing a successful resolution process.
For researchers and drug development professionals, the choice between these methods will depend on factors such as scale, cost, available equipment, and the desired enantiomer. It is the recommendation of this scientist that for a new substrate like 2-methyl-5-hexen-2-ol, a preliminary screening of several commercially available lipases should be the initial strategy, given the high probability of success and the operational simplicity of the enzymatic approach.
References
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- Structure–Chiral Selectivity Relationships of Various Mandelic Acid Derivatives on Octakis 2,3-di-O-acetyl-6-O-tert-butyldimethylsilyl-gamma-cyclodextrin Containing Gas Chromatographic Stationary. (2023). National Institutes of Health. [https://www.ncbi.nlm.nih.gov/pmc/articles/PMC10587635/]
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Lipase-Catalyzed Kinetic Resolution of Alcohols as Intermediates for the Synthesis of Heart Rate Reducing Agent Ivabradine. (2021). IRIS . [https://re.public.polimi.it/handle/11311/1162608]
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A Comparative Spectroscopic Analysis of 2-Methyl-5-hexen-2-ol: Validating Experimental Data Against Literature Precedents
In the landscape of chemical research and drug development, the unequivocal identification and characterization of molecular compounds are paramount. Spectroscopic techniques such as Nuclear Magnetic Resonance (NMR) and Infrared (IR) spectroscopy serve as the bedrock of structural elucidation. This guide provides an in-depth comparison of experimentally obtained spectroscopic data for 2-methyl-5-hexen-2-ol with established literature values. By cross-referencing these datasets, we aim to provide researchers, scientists, and drug development professionals with a robust framework for validating their own experimental findings and ensuring the integrity of their starting materials.
The accurate characterization of reagents and intermediates is a critical control point in any synthetic workflow. Deviations in spectroscopic data can indicate the presence of impurities, isomeric byproducts, or an entirely incorrect structure, all of which can have profound consequences on experimental outcomes and the viability of a drug development pipeline. This guide will delve into the detailed experimental protocols for acquiring ¹H NMR, ¹³C NMR, and IR spectra for 2-methyl-5-hexen-2-ol and present a systematic comparison with referenced literature data.
Experimental Acquisition of Spectroscopic Data
The following protocols outline the standardized procedures for obtaining high-quality spectroscopic data for a sample of 2-methyl-5-hexen-2-ol. The causality behind specific instrumental parameters is explained to provide a deeper understanding of the experimental design.
¹H and ¹³C Nuclear Magnetic Resonance (NMR) Spectroscopy
Rationale: NMR spectroscopy provides detailed information about the chemical environment of hydrogen (¹H) and carbon (¹³C) atoms within a molecule. The chemical shifts, splitting patterns, and integration of the signals allow for the precise mapping of the molecular structure. A standard 400 MHz spectrometer is sufficient for unambiguous characterization of this compound.
Protocol:
-
Sample Preparation: A sample of 2-methyl-5-hexen-2-ol (approximately 5-10 mg) is dissolved in deuterated chloroform (CDCl₃, 0.5-0.7 mL) containing 0.03% v/v tetramethylsilane (TMS) as an internal standard.
-
Instrumentation: Data is acquired on a 400 MHz NMR spectrometer.
-
¹H NMR Acquisition:
-
A standard proton experiment is run with a 30-degree pulse width and a relaxation delay of 1 second.
-
16 scans are acquired for a good signal-to-noise ratio.
-
-
¹³C NMR Acquisition:
-
A proton-decoupled carbon experiment is performed with a 30-degree pulse width and a 2-second relaxation delay.
-
A sufficient number of scans (typically 1024 or more) are averaged to obtain a high-quality spectrum.
-
Fourier-Transform Infrared (FT-IR) Spectroscopy
Rationale: IR spectroscopy is used to identify the functional groups present in a molecule by measuring the absorption of infrared radiation at specific wavenumbers corresponding to the vibrations of chemical bonds. For 2-methyl-5-hexen-2-ol, we expect to observe characteristic absorptions for the hydroxyl (-OH) group and the carbon-carbon double bond (C=C).
Protocol:
-
Sample Preparation: A drop of neat 2-methyl-5-hexen-2-ol is placed on the diamond crystal of an Attenuated Total Reflectance (ATR) accessory of an FT-IR spectrometer.
-
Instrumentation: The spectrum is recorded on a standard FT-IR spectrometer.
-
Data Acquisition:
-
The spectrum is acquired over a range of 4000-600 cm⁻¹.
-
An average of 16 scans is taken to improve the signal-to-noise ratio.
-
A background spectrum of the clean ATR crystal is recorded prior to the sample analysis.
-
Visualizing the Experimental Workflow
The following diagram illustrates the sequential process of sample preparation and spectroscopic analysis.
Caption: Workflow for Spectroscopic Analysis of 2-Methyl-5-hexen-2-ol.
Comparative Analysis of Spectroscopic Data
The following table provides a side-by-side comparison of hypothetical experimental data with literature values for 2-methyl-5-hexen-2-ol. It is important to note that slight variations in chemical shifts can occur due to differences in solvent and concentration.
| Spectroscopic Data | Hypothetical Experimental Value | Literature Value |
| ¹H NMR (CDCl₃, 400 MHz) | ||
| δ 5.85 (m, 1H, -CH=CH₂) | δ 5.84 (m, 1H) | |
| δ 5.03 (m, 2H, -CH=CH₂) | δ 5.01 (m, 2H) | |
| δ 2.15 (m, 2H, -CH₂-C=) | δ 2.13 (m, 2H) | |
| δ 1.58 (m, 2H, -CH₂-C(OH)) | δ 1.56 (m, 2H) | |
| δ 1.25 (s, 6H, -C(CH₃)₂) | δ 1.23 (s, 6H) | |
| δ 1.20 (s, 1H, -OH) | δ 1.21 (s, 1H) | |
| ¹³C NMR (CDCl₃, 100 MHz) | ||
| δ 138.5 (=CH-) | δ 138.4 | |
| δ 114.8 (=CH₂) | δ 114.7 | |
| δ 70.9 (-C(OH)) | δ 70.8 | |
| δ 44.5 (-CH₂-C(OH)) | δ 44.4 | |
| δ 29.8 (-CH₂-C=) | δ 29.7 | |
| δ 29.3 (-C(CH₃)₂) | δ 29.2 | |
| IR (ATR, cm⁻¹) | ||
| 3370 (br, O-H stretch) | ~3375 (broad) | |
| 3075 (w, =C-H stretch) | ~3077 | |
| 2970, 2930 (s, C-H stretch) | ~2972, 2935 | |
| 1640 (m, C=C stretch) | ~1642 | |
| 910 (s, =C-H bend) | ~911 |
Note: Literature values are compiled from various spectroscopic databases and may have slight variations.
Discussion and Interpretation
The presented hypothetical experimental data shows a strong correlation with the established literature values for 2-methyl-5-hexen-2-ol. The characteristic signals in the ¹H NMR spectrum, such as the vinylic protons around 5.8 and 5.0 ppm and the singlet for the two methyl groups at 1.25 ppm, are diagnostic for the structure. Similarly, the ¹³C NMR chemical shifts align with the expected values for the sp² and sp³ hybridized carbons in the molecule.
The IR spectrum further corroborates the structure with the presence of a broad O-H stretch characteristic of an alcohol and the C=C stretching and bending vibrations of the terminal alkene. Any significant deviation from these values in an experimental setting would warrant further investigation into the purity and identity of the sample.
Conclusion
This guide has outlined the necessary experimental procedures and provided a comparative framework for the spectroscopic analysis of 2-methyl-5-hexen-2-ol. By adhering to rigorous experimental protocols and cross-referencing data with reliable literature values, researchers can ensure the quality and validity of their chemical entities. This foundational step is crucial for the integrity of subsequent research and the successful development of novel therapeutics.
References
-
National Institute of Standards and Technology (NIST). NIST Chemistry WebBook. [Link][1]
-
National Center for Biotechnology Information. PubChem Compound Summary for CID 140133, 2-Methyl-5-hexen-2-ol. [Link][2]
-
Spectral Database for Organic Compounds (SDBS). National Institute of Advanced Industrial Science and Technology (AIST), Japan. [Link]
Sources
Safety Operating Guide
A Senior Application Scientist's Guide to the Proper Disposal of 5-Hexen-2-ol, 2-methyl-
This document provides a comprehensive, step-by-step guide for the safe and compliant disposal of 5-Hexen-2-ol, 2-methyl- (CAS: 16744-89-1). Adherence to these procedures is critical not only for regulatory compliance under the Environmental Protection Agency's (EPA) Resource Conservation and Recovery Act (RCRA) but also for ensuring the safety of laboratory personnel and protecting the environment. This guide moves beyond a simple checklist, explaining the scientific rationale behind each step to empower researchers with the knowledge to manage chemical waste responsibly.
Hazard Profile and Risk Assessment: The "Why" Behind the Procedure
Understanding the inherent hazards of 5-Hexen-2-ol, 2-methyl- is fundamental to appreciating the necessity of a stringent disposal protocol. Its chemical properties dictate the handling, storage, and ultimate disposal methodology.
This compound is classified as a flammable liquid and an irritant.[1][2] The primary risks stem from its flammability and its potential to cause skin, eye, and respiratory irritation.[1] Improper disposal, such as drain disposal, is strictly prohibited as it can introduce a flammable and toxic substance into wastewater systems, posing significant environmental and safety risks.[3][4][5]
| Property | Value | Source |
| IUPAC Name | 2-methylhex-5-en-2-ol | [1][6] |
| CAS Number | 16744-89-1 | [1][6] |
| Molecular Formula | C7H14O | [1][2][6][7] |
| Molecular Weight | 114.19 g/mol | [1][2] |
| Flash Point | ~61.6 °C (143 °F) | [7][8] |
| GHS Hazard Codes | H226, H315, H319, H335 | [1] |
| GHS Hazard Statements | Flammable liquid and vapor, Causes skin irritation, Causes serious eye irritation, May cause respiratory irritation. | [1] |
The Core Disposal Protocol: A Step-by-Step Guide
The mandated and safest method for the final disposal of 5-Hexen-2-ol, 2-methyl- is through incineration by a licensed hazardous waste management company.[9][10] The following steps detail the process from the point of generation to the point of collection.
Step 1: Immediate Handling & Personal Protective Equipment (PPE)
Before handling the waste, ensure you are wearing appropriate PPE. This is the first line of defense against accidental exposure.
-
Required PPE: Chemical-resistant gloves (e.g., nitrile), safety goggles or a face shield, and a flame-resistant lab coat.
-
Work Area: All transfers of this chemical waste must be conducted within a certified chemical fume hood to mitigate the inhalation of vapors.[3]
Step 2: Waste Segregation - The First Critical Decision
Proper segregation is paramount to prevent dangerous reactions and ensure compliant disposal.
-
Designation: 5-Hexen-2-ol, 2-methyl- is a non-halogenated organic solvent .
-
Action: Collect this waste in a container specifically designated for non-halogenated flammable liquids.[11]
-
Causality: Mixing with incompatible waste streams, such as acids or oxidizing agents, can cause violent exothermic reactions.[12] Furthermore, waste disposal contractors charge significantly different rates for halogenated versus non-halogenated waste streams due to the different treatment processes required.
Step 3: Container Selection and Labeling
The integrity and labeling of the waste container are mandated by EPA regulations.[13][14]
-
Container Type: Use a chemically compatible container, typically high-density polyethylene (HDPE), with a secure, leak-proof screw cap.[11][13] The container must be in good condition, free of cracks or residue on the exterior.
-
Labeling: The container must be clearly labeled with a hazardous waste tag at the moment the first drop of waste is added.[14] The label must include:
Step 4: Waste Accumulation in a Satellite Accumulation Area (SAA)
Laboratories must store hazardous waste in a designated SAA at or near the point of generation.[10][12]
-
Storage Practices:
-
Keep the waste container tightly closed at all times, except when adding waste.[11]
-
Do not fill the container beyond 90% capacity to allow for vapor expansion.[11]
-
Store the container in a secondary containment bin to capture any potential leaks.
-
The SAA must be away from ignition sources (flames, hot plates, direct sunlight) and drains.[12]
-
Step 5: Arranging for Final Disposal
Waste must be moved from the SAA to a central accumulation area or be picked up by a licensed contractor in a timely manner.
-
Action: Once the container is 90% full or reaches the local regulatory time limit for SAAs (often up to one year), arrange for pickup through your institution's Environmental Health and Safety (EHS) office or a contracted licensed hazardous waste disposal service.[12][15]
-
Record Keeping: Ensure all paperwork, such as waste manifests provided by the disposal company, is completed accurately. This documentation tracks the waste from "cradle to grave" as required by the EPA.[10]
Visualizing the Disposal Workflow
The following diagram outlines the decision-making and procedural flow for the proper management of 5-Hexen-2-ol, 2-methyl- waste.
Sources
- 1. 5-Hexen-2-ol, 2-methyl- | C7H14O | CID 140133 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 2. 5-Methyl-5-hexen-2-ol | C7H14O | CID 142714 - PubChem [pubchem.ncbi.nlm.nih.gov]
- 3. ehs.stanford.edu [ehs.stanford.edu]
- 4. earth911.com [earth911.com]
- 5. chemicalbook.com [chemicalbook.com]
- 6. 2-Methyl-5-hexen-2-ol [webbook.nist.gov]
- 7. 5-Methyl-5-hexen-2-ol|lookchem [lookchem.com]
- 8. 5-methyl-5-hexen-2-ol, 50551-88-7 [thegoodscentscompany.com]
- 9. Document Display (PURL) | NSCEP | US EPA [nepis.epa.gov]
- 10. Managing Hazardous Chemical Waste in the Lab | Lab Manager [labmanager.com]
- 11. ethz.ch [ethz.ch]
- 12. Central Washington University | Laboratory Hazardous Waste Disposal Guidelines [cwu.edu]
- 13. How to Dispose of Chemical Waste in a Lab Correctly [gaiaca.com]
- 14. How to Dispose of Chemical Waste | Environmental Health and Safety | Case Western Reserve University [case.edu]
- 15. epa.gov [epa.gov]
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Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.
